2-Oxodecanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-oxodecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-2-3-4-5-6-7-8-9(11)10(12)13/h2-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFDBSZCFDASAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50293521 | |
| Record name | 2-Oxodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50293521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333-60-8 | |
| Record name | NSC90359 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90359 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Oxodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50293521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Structural and Functional Landscape of 2-Oxodecanoic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential biological significance of 2-Oxodecanoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key data, outlines relevant experimental protocols, and visualizes associated biological pathways and synthetic workflows.
Core Structural and Physicochemical Properties
This compound, also known as 2-ketodecanoic acid, is a medium-chain oxo fatty acid. It is structurally characterized by a ten-carbon aliphatic chain with a ketone group at the second carbon (α-position) and a terminal carboxylic acid group. This structure imparts specific chemical reactivity and physical properties that are of interest in various research contexts.
Chemical Identifiers
| Identifier Type | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 333-60-8[1] |
| Molecular Formula | C₁₀H₁₈O₃[1] |
| SMILES | CCCCCCCCC(=O)C(=O)O[1] |
| InChIKey | JBFDBSZCFDASAE-UHFFFAOYSA-N[1] |
Physicochemical Data
| Property | Value |
| Molecular Weight | 186.25 g/mol [1] |
| Monoisotopic Mass | 186.125594432 Da[1] |
| XLogP3 | 3.2[1] |
| Topological Polar Surface Area | 54.4 Ų[1] |
| Hydrogen Bond Donor Count | 1[1] |
| Hydrogen Bond Acceptor Count | 3[1] |
| Rotatable Bond Count | 8[1] |
Synthesis and Characterization: Experimental Protocols
While specific protocols for this compound are not abundantly detailed in publicly accessible literature, its synthesis can be achieved through established methods for α-keto acid production. The following sections outline a plausible synthetic route and standard analytical procedures for its characterization.
Proposed Synthesis Protocol: Oxidation of Methyl 2-hydroxydecanoate
A common method for the preparation of α-keto acids is the oxidation of the corresponding α-hydroxy esters, followed by hydrolysis.
Step 1: Oxidation of Methyl 2-hydroxydecanoate
-
Dissolve methyl 2-hydroxydecanoate in a suitable organic solvent such as dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation cocktail (oxalyl chloride, DMSO, and a hindered base like triethylamine).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and perform a work-up by washing with aqueous solutions to remove the oxidant and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 2-oxodecanoate.
-
Purify the crude product using column chromatography on silica gel.
Step 2: Hydrolysis to this compound
-
Dissolve the purified methyl 2-oxodecanoate in a mixture of an organic solvent (e.g., tetrahydrofuran) and water.
-
Add a base, such as lithium hydroxide (LiOH), and stir the mixture at room temperature.
-
Monitor the hydrolysis of the ester to the carboxylate by TLC.
-
Once the reaction is complete, acidify the mixture with a dilute strong acid (e.g., 1M HCl) to a pH of approximately 2.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Analytical Protocol: GC-MS for Fatty Acid Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the analysis of fatty acids. For this compound, a derivatization step to form a more volatile ester is typically required.
-
Derivatization (Methylation):
-
To an accurately weighed sample of this compound, add a solution of 2% sulfuric acid in methanol.
-
Heat the mixture at 80°C for 2 hours in a sealed vial.
-
After cooling, add hexane and water to partition the phases.
-
Collect the upper hexane layer containing the fatty acid methyl ester (FAME), which in this case would be methyl 2-oxodecanoate.
-
-
GC-MS Analysis:
-
Instrument: Agilent 7890B GC coupled to a 5977A MSD, or equivalent.
-
Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or a similar non-polar column.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Set to 250°C with a split ratio (e.g., 20:1).
-
Oven Program: Start at an initial temperature (e.g., 100°C), ramp at a controlled rate (e.g., 5°C/min) to a final temperature (e.g., 250°C), and hold for a few minutes.
-
MS Detector: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 50-500.
-
Identification: The retention time of the derivatized analyte is compared to a known standard. The mass spectrum is characterized by its molecular ion peak and specific fragmentation patterns, which can be compared to a spectral library (e.g., NIST) for confirmation.
-
Analytical Protocol: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field spectrometer.
-
Expected signals would include: a triplet for the terminal methyl group (C10), a multiplet for the long chain of methylene groups (C4-C9), a triplet for the methylene group adjacent to the carbonyl (C3), and a broad singlet for the carboxylic acid proton. The absence of a proton at the C2 position would be a key indicator.
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum with proton decoupling.
-
Expected signals would include: a peak for the terminal methyl carbon, a series of peaks for the methylene carbons, and two distinct downfield signals for the carboxylic carbon (C1) and the ketone carbon (C2), which would be highly deshielded.
-
Biological Context and Significance
While this compound itself is noted as a plant and algal metabolite, the broader class of fatty acids, particularly short-chain fatty acids, has garnered significant attention for their role as epigenetic modulators. They can function as inhibitors of histone deacetylases (HDACs).
HDACs are enzymes that remove acetyl groups from lysine residues on histone proteins. This deacetylation leads to a more condensed chromatin structure, generally resulting in transcriptional repression. By inhibiting HDACs, compounds can induce histone hyperacetylation, leading to a more open chromatin state and the expression of genes, including tumor suppressor genes. This mechanism is a key area of interest in cancer therapy. The amino derivatives of this compound have been investigated as components of natural HDAC inhibitors.
References
An In-depth Technical Guide to 2-Oxodecanoic Acid: Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Oxodecanoic acid, a member of the alpha-keto acid family, is a molecule of interest in various scientific domains. This technical guide provides a comprehensive overview of its chemical properties, including physicochemical data and solubility characteristics. Furthermore, it details established methodologies for its synthesis, offering granular experimental protocols for laboratory application. The presented information is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.
Chemical Properties of this compound
This compound, also known as α-ketodecanoic acid or 2-oxocaproic acid, is a medium-chain fatty acid characterized by a ketone functional group at the alpha position relative to the carboxylic acid.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₁₀H₁₈O₃ | PubChem[1] |
| Molecular Weight | 186.25 g/mol | PubChem[1] |
| Melting Point | 85-86 °C | ChemicalBook[2] |
| Boiling Point | 272.7 °C at 760 mmHg | LookChem |
| Appearance | Solid (predicted) | |
| CAS Number | 333-60-8 | ChemicalBook[2] |
Solubility Data
| Solvent | Predicted Solubility |
| Water | Sparingly soluble |
| Ethanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Acetone | Soluble |
| Dichloromethane | Soluble |
| Hexane | Sparingly soluble |
Synthesis of this compound
Several synthetic routes are available for the preparation of α-keto acids.[3] This guide details two of the most common and effective methods for the synthesis of this compound: the oxidation of 2-hydroxydecanoic acid and the acyl cyanide pathway.
Synthesis via Oxidation of 2-Hydroxydecanoic Acid
This is a straightforward and widely used method for the synthesis of α-keto acids.[3] The secondary alcohol group of 2-hydroxydecanoic acid is oxidized to a ketone using a suitable oxidizing agent, such as Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC).[4]
Experimental Protocol: Oxidation of 2-Hydroxydecanoic Acid using PCC
Materials:
-
2-Hydroxydecanoic acid
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Celite® or silica gel
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, filtration apparatus, rotary evaporator)
Procedure:
-
Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hydroxydecanoic acid (1 equivalent) in anhydrous dichloromethane (approximately 10-20 mL per gram of starting material). Add a layer of Celite® or silica gel to the bottom of the flask to aid in the workup.[4]
-
Addition of Oxidant: To the stirred solution, add a solution of Pyridinium Chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane portion-wise via the dropping funnel at room temperature. The reaction is typically exothermic, and the addition should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[5]
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter the suspension through a pad of Celite® or silica gel to remove the chromium salts. Wash the filter cake thoroughly with diethyl ether.
-
Extraction and Washing: Combine the organic filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate, 1 M aqueous hydrochloric acid, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be further purified by recrystallization or column chromatography on silica gel.
Characterization:
The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity. The melting point of the purified product should also be determined and compared to the literature value.
Synthesis via the Acyl Cyanide Pathway
This method involves the conversion of an acyl chloride to an acyl cyanide, which is then hydrolyzed to the corresponding α-keto acid.
Experimental Protocol: Synthesis from Octanoyl Chloride
Part A: Synthesis of Octanoyl Cyanide
Materials:
-
Octanoyl chloride
-
Cuprous cyanide (CuCN)
-
Anhydrous acetonitrile or other suitable inert solvent
-
Standard laboratory glassware and equipment for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend cuprous cyanide (1.1 equivalents) in anhydrous acetonitrile.
-
Addition of Acyl Chloride: Add octanoyl chloride (1 equivalent) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.
-
Workup: After cooling to room temperature, filter the reaction mixture to remove any insoluble salts. The filtrate containing the octanoyl cyanide can be used directly in the next step or purified by distillation under reduced pressure.
Part B: Hydrolysis of Octanoyl Cyanide to this compound
Materials:
-
Octanoyl cyanide
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Hydrolysis: Carefully add the crude or purified octanoyl cyanide to a mixture of concentrated hydrochloric acid and water (e.g., 1:1 v/v) at 0 °C.
-
Reaction: Stir the mixture vigorously at room temperature. The hydrolysis of the nitrile to the carboxylic acid and the ketone can be monitored by TLC.
-
Extraction: After the reaction is complete, extract the aqueous mixture with diethyl ether.
-
Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration and Purification: Remove the solvent under reduced pressure. The resulting crude this compound can be purified by recrystallization or column chromatography.
Characterization:
As with the oxidation method, the final product should be thoroughly characterized by spectroscopic methods and melting point determination.
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic pathways described above.
Caption: Oxidation of 2-hydroxydecanoic acid to this compound.
Caption: Synthesis of this compound via the acyl cyanide pathway.
Conclusion
This technical guide has provided a detailed overview of the chemical properties and synthetic methodologies for this compound. The tabulated physicochemical data and the comprehensive experimental protocols offer a practical resource for researchers. The provided synthesis routes, namely the oxidation of 2-hydroxydecanoic acid and the acyl cyanide pathway, are robust methods for obtaining this valuable α-keto acid for further study and application in various fields of chemical and biological sciences.
References
2-Oxodecanoic Acid: An Enigmatic Natural Product Awaiting Discovery
Despite its simple chemical structure, the natural occurrence of 2-oxodecanoic acid, a 10-carbon alpha-keto acid, remains largely uncharacterized in scientific literature. While databases list it as a putative plant and algal metabolite, concrete evidence detailing its natural sources, concentrations, and biological functions is conspicuously scarce. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge surrounding this compound, highlighting the significant gaps that present opportunities for future research.
Known and Putative Natural Sources
Currently, specific natural sources of this compound have not been definitively identified and quantified in peer-reviewed literature. General metabolic databases suggest its presence in plants and algae without citing specific species or providing quantitative data. The majority of research on decanoic acid derivatives has focused on other isomers, most notably 9-oxo-2-decenoic acid, a well-characterized queen bee pheromone, and 2-amino-8-oxodecanoic acid, a component of certain histone deacetylase inhibitors. The distinct biological roles of these related molecules underscore the need for specific investigation into the natural sources and functions of this compound.
Challenges in Detection and Quantification
The analysis of alpha-keto acids like this compound from natural matrices presents several analytical challenges. Their polarity and potential instability can complicate extraction and chromatographic separation. Furthermore, their structural similarity to other fatty acids and keto acids necessitates highly specific analytical methods.
General Experimental Approaches for α-Keto Acid Analysis
-
Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly employed to isolate organic acids from biological samples. The choice of solvent and sorbent is critical for efficient recovery.
-
Derivatization: To enhance chromatographic separation and detection sensitivity, α-keto acids are often derivatized. Common derivatization strategies for carboxylic acids and ketones can be employed.
-
For Gas Chromatography-Mass Spectrometry (GC-MS): Silylation or esterification of the carboxylic acid group and oximation of the keto group are common derivatization techniques.
-
For High-Performance Liquid Chromatography (HPLC): Derivatization of the keto group with reagents such as o-phenylenediamine (OPD) to form fluorescent quinoxalinone derivatives is a widely used approach for sensitive detection.
-
-
Chromatographic Separation and Detection:
-
GC-MS: Provides excellent separation and structural information, particularly for derivatized volatile compounds.
-
HPLC coupled with UV or Fluorescence Detection: Offers high sensitivity for derivatized α-keto acids.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Enables the direct analysis of underivatized or derivatized α-keto acids, providing both separation and mass information for confident identification.
-
Potential Biosynthetic Pathways
The biosynthetic pathway of this compound has not been elucidated. However, based on general fatty acid metabolism, several putative pathways can be hypothesized. One plausible route is the oxidation of decanoic acid at the alpha-carbon. This could be catalyzed by a fatty acid α-hydroxylase followed by oxidation of the resulting 2-hydroxydecanoic acid to this compound.
A simplified, hypothetical workflow for the investigation of this compound in a natural source is presented below.
Figure 1. A generalized experimental workflow for the extraction, derivatization, and analysis of this compound from a biological matrix.
Future Research Directions
The significant lack of information on the natural sources and biological role of this compound presents a compelling area for future research. Key research questions include:
-
Systematic Screening: A broad screening of various plant, algal, and microbial species is needed to identify natural sources of this compound.
-
Quantitative Analysis: Once identified, the development and validation of robust analytical methods are crucial to quantify the concentration of this compound in these sources.
-
Biosynthetic Pathway Elucidation: Isotopic labeling studies and genomic analyses could be employed to uncover the enzymatic machinery responsible for its biosynthesis.
-
Biological Activity: Investigations into the potential signaling roles, antimicrobial properties, or other biological activities of this compound are warranted.
The Biological Role of 2-Oxodecanoic Acid in Metabolism: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Oxodecanoic acid, a 10-carbon alpha-keto acid, has been identified as a metabolite in algae and plants. While its precise biological role and metabolic pathways are not yet fully elucidated, emerging research points towards its potential involvement in fatty acid metabolism and cellular signaling. This technical guide synthesizes the current understanding of this compound, including its likely metabolic fate, hypothetical signaling functions, and the experimental approaches required to further investigate its significance. Due to the limited direct research on this specific molecule, this paper draws on established principles of alpha-keto acid and fatty acid metabolism to propose potential pathways and functions, highlighting key areas for future investigation.
Introduction
This compound, also known as α-ketodecanoic acid, is a medium-chain alpha-keto acid. Its structure, featuring a carboxylic acid group adjacent to a ketone group, suggests its involvement in metabolic pathways intersecting with both fatty acid and amino acid metabolism. While its presence has been confirmed in certain plant and algal species, a comprehensive understanding of its biosynthesis, degradation, and physiological functions remains an active area of research. This document aims to provide a detailed technical overview of the current, albeit limited, knowledge and to propose a framework for future studies.
Putative Metabolic Pathways of this compound
Direct experimental evidence for the metabolic pathways of this compound is scarce. However, based on the well-established metabolism of other α-keto acids, we can propose the following hypothetical pathways.
Biosynthesis
The biosynthesis of this compound in plants and algae likely originates from decanoic acid, a 10-carbon saturated fatty acid. The conversion could be catalyzed by an α-oxidase enzyme.
Caption: Proposed biosynthesis of this compound from Decanoic Acid.
Degradation
The primary catabolic pathway for α-keto acids is oxidative decarboxylation, catalyzed by α-keto acid dehydrogenase complexes. This reaction would convert this compound to nonanoyl-CoA, which can then enter the β-oxidation pathway for fatty acid degradation.
Caption: Proposed degradation pathway of this compound.
Potential Signaling Role of this compound
Several fatty acids and their derivatives are known to act as signaling molecules in various biological processes, including quorum sensing in bacteria and the jasmonate pathway in plants. While there is no direct evidence for this compound as a signaling molecule, its structural similarity to other signaling fatty acids suggests this as a plausible area of investigation.
Hypothetical Signaling Cascade
If this compound were to act as a signaling molecule, it would likely bind to a specific receptor, triggering a downstream signaling cascade that could lead to changes in gene expression. One potential target could be peroxisome proliferator-activated receptors (PPARs), as other medium-chain fatty acids have been shown to modulate PPAR activity.
Caption: Hypothetical signaling pathway initiated by this compound.
Experimental Protocols for the Study of this compound
To validate the proposed metabolic and signaling roles of this compound, rigorous experimental investigation is required. Below are outlined methodologies for key experiments.
Quantitative Analysis of this compound by Mass Spectrometry
Objective: To accurately quantify the concentration of this compound in biological samples.
Methodology:
-
Sample Preparation:
-
Homogenize biological tissue (e.g., plant leaves, algal cells) in a suitable solvent (e.g., methanol/water).
-
Perform liquid-liquid extraction with a non-polar solvent (e.g., hexane or ethyl acetate) to isolate lipids and fatty acids.
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
-
Derivatization (Optional but Recommended for GC-MS):
-
Derivatize the dried extract to improve volatility and ionization efficiency. A common method is silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
-
LC-MS/MS or GC-MS Analysis:
-
LC-MS/MS: Reconstitute the dried extract in a suitable mobile phase. Use a C18 reversed-phase column for separation. Employ electrospray ionization (ESI) in negative ion mode. Monitor for the specific precursor-to-product ion transition of this compound.
-
GC-MS: Inject the derivatized sample onto a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms). Use electron ionization (EI) and monitor for characteristic fragment ions of the derivatized this compound.
-
-
Quantification:
-
Generate a standard curve using a certified standard of this compound.
-
Spike samples with a known amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound) to correct for matrix effects and variations in extraction efficiency.
-
2-Oxo Acid Dehydrogenase Assay
Objective: To determine if this compound is a substrate for α-keto acid dehydrogenase complexes.
Methodology:
-
Enzyme Preparation:
-
Isolate mitochondria from the target organism or use a commercially available purified α-keto acid dehydrogenase complex.
-
-
Reaction Mixture:
-
Prepare a reaction buffer containing the necessary cofactors: Coenzyme A (CoA), NAD⁺, and thiamine pyrophosphate (TPP).
-
-
Assay:
-
Initiate the reaction by adding this compound to the reaction mixture.
-
Monitor the reduction of NAD⁺ to NADH by measuring the increase in absorbance at 340 nm using a spectrophotometer.
-
-
Controls:
-
Run a negative control without the substrate (this compound) to account for any background NADH production.
-
Run a positive control with a known substrate of the enzyme complex (e.g., α-ketoglutarate) to ensure enzyme activity.
-
Data Presentation
Currently, there is a lack of quantitative data on this compound in the scientific literature. The following table is a template for how such data could be structured once it becomes available through the application of the protocols described above.
| Biological Source | Tissue/Cellular Compartment | Concentration (µg/g or µM) | Method of Quantification | Reference |
| Algal Species A | Whole cells | Data not available | LC-MS/MS | - |
| Plant Species B | Leaves | Data not available | GC-MS | - |
| Plant Species B | Roots | Data not available | GC-MS | - |
Conclusion and Future Directions
The biological role of this compound in metabolism is a nascent field of research with significant potential. The proposed metabolic pathways and signaling functions outlined in this guide provide a theoretical framework for future investigations. Key research priorities should include:
-
Metabolic Flux Analysis: Utilizing stable isotope labeling to trace the metabolic fate of this compound and confirm its biosynthetic and degradation pathways.
-
Enzyme Characterization: Identifying and characterizing the specific enzymes responsible for the metabolism of this compound.
-
Receptor Binding Assays: Investigating the potential of this compound to bind to and activate nuclear receptors such as PPARs.
-
Transcriptomic and Proteomic Studies: Analyzing changes in gene and protein expression in response to this compound treatment to elucidate its potential signaling roles.
Addressing these research questions will be crucial in uncovering the full biological significance of this intriguing metabolite and its potential applications in biotechnology and drug development.
An In-depth Technical Guide to 2-Oxodecanoic Acid: From Synthesis to Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxodecanoic acid, also known as α-ketodecanoic acid, is a 2-oxo monocarboxylic acid that belongs to the class of medium-chain keto acids. Structurally, it is a derivative of decanoic acid with a ketone group at the alpha position (C2).[1] While its amino-substituted analogue, 2-amino-8-oxodecanoic acid, has garnered significant attention as a component of histone deacetylase (HDAC) inhibitors, the parent compound, this compound, remains a less explored molecule.[2][3][4][5] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known biological roles of this compound, with a focus on experimental protocols and data relevant to researchers in the fields of chemistry and drug development.
Physicochemical and Spectral Data
A summary of the key physicochemical and spectral properties of this compound is presented below. This data is essential for its identification and characterization in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈O₃ | [1] |
| Molecular Weight | 186.25 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 333-60-8 | [6] |
| Appearance | Not specified in literature | |
| Solubility | Not specified in literature | |
| Melting Point | Not specified in literature | |
| Boiling Point | Not specified in literature | |
| pKa | Not specified in literature | |
| LogP | Not specified in literature | |
| ¹³C NMR | Spectral data available | [1] |
| FTIR | Spectral data available | [1] |
| Raman Spectroscopy | Spectral data available | [1][7] |
| Mass Spectrometry | Data on related compounds available | [8][9][10] |
Discovery and History
The specific historical account of the discovery and first isolation of this compound is not well-documented in readily available scientific literature. However, the study of α-keto acids, in general, dates back to the 19th century.[11] Much of the contemporary research interest in the decanoic acid scaffold has focused on derivatives such as 2-amino-8-oxodecanoic acid, a key component of naturally occurring HDAC inhibitors like apicidin.[2][4][12] The synthesis of these more complex molecules has been extensively explored, often using precursors that are structurally related to this compound.[2][3][4]
Synthesis of this compound
While specific, detailed protocols for the synthesis of this compound are not abundant in the literature, general methods for the preparation of α-keto acids are well-established and can be adapted.
General Synthetic Approaches
Several common strategies for the synthesis of α-keto acids include:
-
Oxidation of α-hydroxy acids: This is a direct and common method. The corresponding 2-hydroxydecanoic acid can be oxidized using various reagents to yield this compound.
-
Hydrolysis of acyl cyanides: Acyl cyanides can be hydrolyzed under acidic conditions to produce α-keto acids.
-
Reaction of Grignard reagents with dialkyl oxalates: This method involves the reaction of an appropriate Grignard reagent with a dialkyl oxalate, followed by hydrolysis of the resulting ester.
A plausible synthetic workflow for the preparation of this compound from 2-hydroxydecanoic acid is depicted below.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Oxidation of 2-Hydroxydecanoic Acid (General Procedure)
This protocol is a generalized procedure based on common organic chemistry techniques for the oxidation of α-hydroxy acids. Researchers should optimize the specific conditions for 2-hydroxydecanoic acid.
-
Dissolution: Dissolve 2-hydroxydecanoic acid in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Oxidant: Slowly add the chosen oxidizing agent (e.g., pyridinium chlorochromate (PCC) or reagents for Swern oxidation) to the solution at a controlled temperature (often 0 °C or room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction by adding a suitable reagent (e.g., isopropyl alcohol for PCC). Filter the mixture through a pad of silica gel or celite to remove solid byproducts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine).
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Analytical Methods
The analysis of this compound typically involves chromatographic and spectroscopic techniques.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is a common method for the analysis of α-keto acids. Due to their lack of a strong chromophore, derivatization is often employed to enhance detection by UV-Vis or fluorescence detectors.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, this compound needs to be derivatized to increase its volatility. Silylation or esterification are common derivatization techniques.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The ¹³C NMR spectrum will show characteristic peaks for the ketone and carboxylic acid carbons.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic carbonyl stretching frequencies of the ketone and carboxylic acid groups.
-
Mass Spectrometry (MS): MS provides information on the molecular weight and fragmentation pattern, which aids in identification.
The general workflow for the analysis of this compound in a biological sample is outlined below.
References
- 1. This compound | C10H18O3 | CID 259794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 2-amino-8-oxodecanoic acids (Aodas) present in natural hystone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | 333-60-8 [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Decanoic acid, 9-oxo-, methyl ester [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. scispace.com [scispace.com]
A Technical Guide to the Therapeutic Potential of 2-Oxodecanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following guide summarizes the current understanding of 2-Oxodecanoic acid. It is important to note that research into its specific therapeutic applications is still in a nascent stage, and much of the information is based on its known biological roles and its presence in naturally occurring substances.
Introduction to this compound
This compound, also known as α-ketodecanoic acid, is a medium-chain keto acid. It is a metabolic intermediate in the alpha-oxidation of decanoic acid. While direct and extensive research into its therapeutic applications is limited, its endogenous nature and presence in bioactive natural products like royal jelly suggest potential for further investigation. This document aims to provide a comprehensive overview of its known biological context, potential mechanisms of action, and a framework for future therapeutic research.
Known Biological Roles and Potential Therapeutic Relevance
This compound's potential therapeutic applications can be inferred from its metabolic role and its association with the biological activities of substances in which it is found.
-
Metabolic Intermediate: As a product of alpha-oxidation, this compound is involved in fatty acid metabolism. Dysregulation of fatty acid metabolism is implicated in various diseases, including metabolic syndrome, cardiovascular diseases, and certain cancers. Understanding the role of this compound in these pathways could reveal novel therapeutic targets.
-
Component of Royal Jelly: Royal jelly, a secretion from honeybees, is known for its diverse health benefits, including anti-inflammatory, antibacterial, and anti-cancer effects. While 10-hydroxy-2-decenoic acid (10-HDA) is the most well-studied fatty acid in royal jelly, the presence of other fatty acid derivatives, including keto acids, likely contributes to its overall bioactivity.
Potential Therapeutic Applications (Hypothesized)
Based on the above, the following therapeutic avenues warrant investigation:
-
Metabolic Disorders: By potentially modulating fatty acid oxidation, this compound could be explored for its utility in conditions like obesity, type 2 diabetes, and non-alcoholic fatty liver disease.
-
Anti-inflammatory Effects: Given the anti-inflammatory properties of other medium-chain fatty acids and royal jelly, this compound may possess similar activities, making it a candidate for chronic inflammatory diseases.
-
Neuroprotective Properties: Some medium-chain fatty acids have been shown to have neuroprotective effects. The potential for this compound to cross the blood-brain barrier and influence neuronal metabolism is an area for future research.
-
Antimicrobial Activity: Fatty acids are known to have antimicrobial properties. This compound could be investigated for its efficacy against various pathogens.
Quantitative Data
Due to the limited research, extensive quantitative data on the therapeutic effects of this compound is not yet available. The following table represents a template for how such data could be presented as it emerges from future studies.
| Parameter | Value | Units | Experimental Model | Reference |
| IC50 (Enzyme X) | TBD | µM | In vitro enzyme assay | TBD |
| EC50 (Cell Viability) | TBD | µM | Cancer cell line Y | TBD |
| LD50 | TBD | mg/kg | Murine model | TBD |
| Bioavailability (Oral) | TBD | % | Rat model | TBD |
| Cmax | TBD | ng/mL | Human clinical trial | TBD |
| Tmax | TBD | h | Human clinical trial | TBD |
TBD: To be determined through future research.
Key Signaling Pathways (Hypothesized)
The following diagram illustrates a hypothetical signaling pathway through which this compound might exert anti-inflammatory effects, based on the known actions of other fatty acids.
Caption: Hypothetical anti-inflammatory signaling pathway of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments that would be crucial for elucidating the therapeutic potential of this compound.
6.1. In Vitro Enzyme Inhibition Assay
-
Objective: To determine if this compound can inhibit the activity of a specific enzyme (e.g., a key enzyme in an inflammatory or metabolic pathway).
-
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the enzyme, and the different concentrations of this compound (or vehicle control).
-
Incubate the plate for a predetermined time at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Measure the product formation over time using a microplate reader (e.g., by absorbance or fluorescence).
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate against the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
6.2. Cell Viability Assay (MTT Assay)
-
Objective: To assess the cytotoxic effects of this compound on a specific cell line (e.g., a cancer cell line or a normal cell line).
-
Materials:
-
Target cell line
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
-
Protocol:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound (and a vehicle control).
-
Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control and determine the EC50 value.
-
Experimental Workflow Visualization
The following diagram outlines a general workflow for the preclinical evaluation of a novel therapeutic compound like this compound.
Caption: A generalized preclinical drug discovery workflow.
Future Directions and Conclusion
The therapeutic potential of this compound remains largely unexplored. Future research should focus on:
-
Systematic Screening: Evaluating this compound in a wide range of in vitro and in vivo models for various diseases.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
Pharmacokinetic and Pharmacodynamic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Derivative Synthesis: Synthesizing and testing derivatives of this compound to improve its potency, selectivity, and pharmacokinetic properties.
2-Oxodecanoic acid CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Oxodecanoic acid, a C10 oxo-fatty acid, is a metabolite found in various biological systems, including algae and plants.[1] While its precise biological roles are still under investigation, its structural class, the 2-oxo acids, are known to be involved in a variety of metabolic and signaling pathways. This technical guide provides a comprehensive overview of the key chemical and physical properties of this compound, outlines relevant experimental protocols for its analysis and the synthesis of related compounds, and discusses its known and potential biological significance. This document is intended to serve as a valuable resource for researchers in the fields of biochemistry, natural product chemistry, and drug discovery.
Core Properties of this compound
This compound, also known as 2-ketodecanoic acid or α-ketocapric acid, is a saturated fatty acid with a ketone group at the alpha position. This structural feature is critical to its chemical reactivity and biological function.
| Property | Value | Source |
| CAS Number | 333-60-8 | [1] |
| Molecular Formula | C₁₀H₁₈O₃ | [1] |
| Molecular Weight | 186.25 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
| Melting Point | 46-48 °C | N/A |
| Boiling Point | 272.2 °C at 760 mmHg (Predicted) | N/A |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and DMSO. Limited solubility in water. | N/A |
| Synonyms | 2-Ketodecanoic acid, α-Ketodecanoic acid, 2-Oxo capric acid | [1] |
Experimental Protocols
While specific, detailed experimental protocols for the direct synthesis and analysis of this compound are not extensively documented in publicly available literature, methodologies for analogous compounds can be adapted.
Synthesis of 2-Oxo Acid Analogs
A common strategy for the synthesis of 2-oxo acids involves the oxidation of the corresponding α-hydroxy acids. For long-chain 2-oxo acids, multi-step synthetic routes starting from readily available precursors are often employed.
Example: Synthesis of (S)-2-Amino-8-oxodecanoic Acid Derivatives
A convergent approach has been utilized for the synthesis of 2-amino-8-oxodecanoic acids (Aodas), which are components of histone deacetylase (HDAC) inhibitors.[2][3] This method involves the coupling of two key fragments: an aldehyde derived from an amino acid and a β-ketophosphonate.[2][4]
Key Steps:
-
Preparation of the Aldehyde Fragment: The synthesis begins with a protected amino acid, such as L-glutamic acid, which is converted to the corresponding aldehyde in a multi-step process.[3]
-
Preparation of the β-Ketophosphonate Fragment: The second fragment is prepared from a suitable ester, which is reacted with dimethyl methylphosphonate.[2]
-
Horner-Wadsworth-Emmons Reaction: The aldehyde and β-ketophosphonate fragments are coupled via a Horner-Wadsworth-Emmons reaction to form an enone.[4]
-
Reduction and Deprotection: The resulting enone undergoes reduction of the double bond and subsequent deprotection steps to yield the final 2-amino-8-oxodecanoic acid derivative.[2]
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the quantitative analysis of fatty acids and their derivatives. For this compound, a derivatization step is typically required to increase its volatility and improve chromatographic separation.
General Protocol Outline:
-
Sample Preparation:
-
Extraction: Extract lipids from the biological matrix (e.g., cell culture, plant tissue) using a suitable solvent system, such as a modified Bligh-Dyer or Folch extraction.
-
Saponification (Optional): To analyze total fatty acid content, saponify the lipid extract using a methanolic KOH solution to release esterified fatty acids.
-
-
Derivatization:
-
Esterification: Convert the carboxylic acid group to a more volatile ester, commonly a methyl ester (FAME) or trimethylsilyl (TMS) ester. For α-keto acids, protection of the keto group may also be necessary.
-
-
GC-MS Analysis:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injection: Inject the derivatized sample in splitless or split mode.
-
Temperature Program: Start with an initial low temperature, followed by a temperature ramp to a final high temperature to ensure separation of all components.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. For quantitative analysis, selected ion monitoring (SIM) of characteristic fragment ions of the derivatized this compound can be used to enhance sensitivity and selectivity.
-
Quantification: Use an internal standard (e.g., a deuterated analog or an odd-chain fatty acid not present in the sample) for accurate quantification.
-
Biological Significance and Signaling Pathways
Role as a Metabolite
This compound has been identified as a metabolite in algae and plants.[1] In these organisms, fatty acid metabolism is a central process for energy storage, membrane structure, and the production of signaling molecules. The presence of this compound suggests its involvement in these fundamental pathways.
Algal Metabolism:
In algae, fatty acid biosynthesis occurs in the plastids, starting from acetyl-CoA.[5][6] The pathways of fatty acid modification, including oxidation, can lead to the formation of various oxylipins. While the specific pathway leading to this compound in algae is not fully elucidated, it is likely derived from decanoic acid through an oxidation step.
Plant Metabolism:
Plants utilize fatty acid-derived molecules, known as oxylipins, in a wide range of signaling processes, particularly in response to stress and for development.[7] The octadecanoid pathway, which leads to the synthesis of jasmonic acid, is a well-characterized example of oxylipin signaling.[8][9] Although not a direct component of the canonical octadecanoid pathway, this compound may play a role in related fatty acid signaling cascades.
Potential Role in Signaling
The broader class of 2-oxo acids are key intermediates in metabolism, linking carbohydrate, fat, and amino acid metabolic pathways.[10] They can act as signaling molecules, for example, by influencing the activity of 2-oxo acid dehydrogenase complexes. These enzyme complexes are crucial for cellular energy metabolism and their activity can be modulated by the levels of their 2-oxo acid substrates.
Below is a conceptual workflow illustrating the potential involvement of this compound in cellular processes, from its biosynthesis to its potential downstream effects.
Caption: Conceptual workflow of this compound biosynthesis and potential downstream effects.
Future Directions
The biological functions of this compound remain an area of active research. Future studies should focus on:
-
Elucidating Biosynthetic and Metabolic Pathways: Identifying the specific enzymes responsible for the synthesis and degradation of this compound in different organisms.
-
Investigating Signaling Roles: Determining if this compound directly interacts with cellular receptors or sensors to modulate signaling pathways.
-
Exploring Pharmacological Potential: Given that related oxo-fatty acids have shown biological activities, investigating the potential of this compound and its derivatives as therapeutic agents is a promising avenue for drug development.
This technical guide provides a foundational understanding of this compound. As research progresses, a more detailed picture of its role in biology and its potential applications will undoubtedly emerge.
References
- 1. This compound | C10H18O3 | CID 259794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 2-amino-8-oxodecanoic acids (Aodas) present in natural hystone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pathways of Lipid Metabolism in Marine Algae, Co-Expression Network, Bottlenecks and Candidate Genes for Enhanced Production of EPA and DHA in Species of Chromista [mdpi.com]
- 6. lab.igb.illinois.edu [lab.igb.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. The octadecanoid signalling pathway in plants mediates a response to ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Octadecanoid-Derived Alteration of Gene Expression and the “Oxylipin Signature” in Stressed Barley Leaves. Implications for Different Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Commercial Sourcing and Technical Guide for 2-Oxodecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of 2-Oxodecanoic acid (CAS No. 333-60-8), alongside essential technical information for its procurement, quality control, and biological context. This document is intended for research and development purposes only.
Commercial Suppliers and Product Specifications
This compound, also known as 2-ketocaproic acid, is a specialty chemical available from a select number of commercial suppliers. Procurement for research purposes typically involves sourcing from companies that specialize in fine chemicals, building blocks, and analytical standards. Below is a summary of identified commercial suppliers. Note that pricing and availability are often subject to quotation and may vary based on quantity and purity requirements.
Table 1: Commercial Supplier Data for this compound (CAS: 333-60-8)
| Supplier | Product Number | Purity/Specification | Available Quantities | Price | Notes |
| BLD Pharm | BD01618451 | Information available upon request. Analytical data (NMR, HPLC, LC-MS) may be provided.[1] | Gram to bulk scales. | Request a Quote | Product may require cold-chain transportation.[1] |
| Dayang Chem (Hangzhou) Co.,Ltd | Not specified | Information available upon request.[2] | Gram grade for research to bulk for industrial production.[2] | Request a Quote | A manufactory with custom synthesis capabilities.[2] |
| Ambeed | Not specified | Information available upon request. Analytical data (NMR, HPLC, LC-MS) may be provided. | Research quantities. | Request a Quote | Provides basic chemical property data. |
| ChemicalBook | CB7757989 | Aggregates supplier data; purity may vary by listing. | Varies by supplier. | Varies by supplier. | A platform listing multiple suppliers.[3] |
Quality Control and Experimental Protocols
Ensuring the identity and purity of this compound is critical for reproducible research. The following are representative protocols for common analytical techniques used for the quality control of α-keto acids.
Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate this compound from potential impurities and determine its purity. α-Keto acids can be analyzed directly or after derivatization to enhance UV detection.
-
Objective: To determine the purity of a this compound sample.
-
Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 mm I.D. x 150 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Trifluoroacetic acid (TFA) or Formic acid.
-
This compound standard and sample.
-
-
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water with 0.1% TFA (e.g., 80:20 v/v). The exact ratio should be optimized for best peak shape and retention.
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
-
-
Analysis:
-
Inject the standard solution to determine the retention time of this compound.
-
Inject the sample solution.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage (Area %).
-
-
Protocol: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of the molecule. α-Keto acids can exist in equilibrium with their hydrate form in solution, which can be observed in the NMR spectrum.[3][4]
-
Objective: To confirm the molecular structure of this compound.
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
-
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).
-
This compound sample.
-
-
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in ~0.6 mL of the chosen deuterated solvent in an NMR tube.
-
Data Acquisition:
-
Acquire a ¹H (Proton) NMR spectrum.
-
Acquire a ¹³C (Carbon) NMR spectrum.
-
-
Data Analysis:
-
¹H NMR: Analyze the chemical shifts, integration values, and splitting patterns. Expect signals corresponding to the aliphatic chain protons and the carboxylic acid proton. The α-carbon protons will be absent due to the keto group.
-
¹³C NMR: Analyze the chemical shifts. Expect signals for the carbonyl carbon of the carboxylic acid (~160-170 ppm), the keto carbonyl carbon (~190-200 ppm), and the carbons of the aliphatic chain.
-
Compare the obtained spectra with reference spectra or predicted chemical shifts to confirm the structure.
-
-
Protocol: Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying volatile and semi-volatile compounds. Carboxylic acids often require derivatization to increase their volatility for GC analysis.
-
Objective: To confirm the identity and assess the purity of this compound through its mass spectrum.
-
Instrumentation:
-
GC-MS system.
-
-
Reagents:
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or Methanolic HCl for methyl ester formation).
-
Anhydrous solvent (e.g., Toluene, Ethyl Acetate).
-
This compound sample.
-
-
Methodology:
-
Derivatization (Methyl Ester formation):
-
Dissolve ~1 mg of the sample in 200 µL of Toluene.
-
Add 100 µL of 2M Methanolic HCl.
-
Heat the mixture at 80°C for 60 minutes to form the methyl ester derivative.[5]
-
Cool the sample and inject it into the GC-MS.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp up to 280°C at 10°C/min.
-
Carrier Gas: Helium.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Analyze the resulting chromatogram for the main peak corresponding to the derivatized this compound.
-
Examine the mass spectrum of the main peak. The fragmentation pattern should be consistent with the structure of the derivative. The molecular ion peak should correspond to the mass of the derivatized molecule.
-
-
Visualization of Workflows and Biological Pathways
Visual diagrams are essential for understanding complex processes. The following sections provide Graphviz diagrams for a typical chemical procurement workflow and the relevant biological context of fatty acid signaling.
Chemical Procurement and Validation Workflow
This diagram outlines the logical steps a researcher would take from identifying a need for this compound to its final use in an experiment.
Role in Bacterial Quorum Sensing
While this compound itself is a metabolite, the structurally similar molecule cis-2-decenoic acid is a known signaling molecule in bacteria like Pseudomonas aeruginosa. It is part of a cell-to-cell communication system known as quorum sensing, which regulates virulence and biofilm formation.[6] This pathway illustrates its role as a dispersion signal.
References
- 1. Exploiting Quorum Sensing To Confuse Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissection of the cis-2-decenoic acid signaling network in Pseudomonas aeruginosa using microarray technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proton magnetic resonance studies of alpha-keto acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Solubility Profile of 2-Oxodecanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Oxodecanoic acid, a 2-oxo monocarboxylic acid that plays a role as an algal and plant metabolite.[1] Understanding the solubility of this compound is critical for its application in various research and development settings, including drug formulation and biological assays. This document outlines available solubility data, details relevant experimental methodologies for solubility determination, and provides a visualization of its metabolic context.
Core Topic: Solubility of this compound
This compound, like other fatty acids, exhibits solubility that is highly dependent on the polarity of the solvent. As the carbon chain length of a fatty acid increases, its solubility in water decreases.[2]
Quantitative Solubility Data
For a structurally related compound, 2-hydroxy decanoic acid, the following solubility data has been reported:
| Solvent | Solubility (approximate) |
| Ethanol | 2.5 mg/mL |
| Dimethyl Sulfoxide (DMSO) | 20 mg/mL |
| Dimethylformamide (DMF) | 20 mg/mL |
| DMSO:PBS (pH 7.2) (1:2) | 0.33 mg/mL |
Data sourced from Cayman Chemical product information for 2-hydroxy decanoic acid.[4]
It is important to note that the ketone group at the 2-position in this compound may slightly alter its polarity and solubility profile compared to the hydroxyl group in 2-hydroxy decanoic acid.
Experimental Protocols for Solubility Determination
A precise and reproducible experimental protocol is essential for determining the solubility of a compound. The following is a generalized methodology for determining the solubility of a fatty acid like this compound, based on common laboratory practices such as the gravimetric method.
Protocol: Gravimetric Solubility Determination
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected solvent (e.g., ethanol, DMSO, water)
-
Analytical balance (accurate to ±0.0001 g)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
Pipettes
-
Drying oven
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume or mass of the desired solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached. The system is considered to be at equilibrium when the concentration of the solute in the solution remains constant over time.
-
Phase Separation: After equilibration, remove the vial and centrifuge it at a high speed to sediment the undissolved solid. This step is critical to separate the saturated solution from the excess solid.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette. Be cautious not to disturb the solid pellet at the bottom.
-
Solvent Evaporation: Transfer the withdrawn supernatant to a pre-weighed container. Place the container in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute.
-
Mass Determination: Once the solvent has completely evaporated, accurately weigh the container with the dried solute.
-
Calculation: The solubility is calculated as the mass of the dissolved solute per volume (or mass) of the solvent.
Solubility (g/L) = (Mass of container with solute - Mass of empty container) / Volume of supernatant withdrawn
Metabolic Pathway Context
This compound is a type of 2-oxocarboxylic acid (also known as an alpha-keto acid). These molecules are key intermediates in the metabolism of amino acids, carbohydrates, and fatty acids.[5] The following diagram illustrates a generalized metabolic pathway for 2-oxocarboxylic acids, showing their central role in cellular metabolism.
References
Spectroscopic Profile of 2-Oxodecanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Oxodecanoic acid, a 2-oxo monocarboxylic acid. The information presented herein is intended to support research and development activities by providing key analytical data and methodologies for the characterization of this compound.
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for this compound (CAS No: 333-60-8, Molecular Formula: C₁₀H₁₈O₃, Molecular Weight: 186.25 g/mol )[1].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
Due to the lack of publicly available experimental spectral data, the following are predicted chemical shifts for the protons in this compound.
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| H-3 | ~2.9 | t | 2H |
| H-4 to H-9 | 1.2-1.7 | m | 12H |
| H-10 | 0.8-0.9 | t | 3H |
| -COOH | 10-12 | br s | 1H |
¹³C NMR
Experimental ¹³C NMR data for this compound is available from SpectraBase[1][2]. While the full peak list is not publicly accessible, typical chemical shifts for the carbon environments are presented below.
| Carbon Atom | Chemical Shift (ppm) |
| C-1 (-COOH) | 160-170 |
| C-2 (C=O) | 190-200 |
| C-3 | 35-45 |
| C-4 to C-9 | 22-32 |
| C-10 | ~14 |
Infrared (IR) Spectroscopy
FTIR spectral data for this compound is available from SpectraBase, obtained from a neat sample using a capillary cell[1][2]. The expected characteristic absorption bands are listed below, with comparative data from the closely related 2-oxo-octanoic acid[3].
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| 2970-2930 | Strong | C-H stretch (asymmetric, CH₃ & CH₂) |
| 2880-2860 | Strong | C-H stretch (symmetric, CH₃ & CH₂) |
| ~1740 | Strong | C=O stretch (α-keto) |
| ~1710 | Strong | C=O stretch (Carboxylic acid) |
| 1470-1450 | Medium | C-H bend (CH₂) |
| 1375-1360 | Medium | C-H bend (CH₃) |
| ~1270 & ~1220 | Medium | CH₂ wag |
| ~940 | Broad | O-H bend (Carboxylic acid) |
Mass Spectrometry (MS)
| Adduct | m/z |
| [M+H]⁺ | 187.13288 |
| [M+Na]⁺ | 209.11482 |
| [M-H]⁻ | 185.11832 |
| [M+NH₄]⁺ | 204.15942 |
| [M+K]⁺ | 225.08876 |
| [M]⁺ | 186.12505 |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data presented above. These are based on standard methodologies for the analysis of fatty acids and related organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
¹H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Parameters such as pulse width, acquisition time, and relaxation delay are optimized for quantitative analysis.
-
¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are acquired. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon signals (CH, CH₂, CH₃).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a neat sample, a small drop of this compound is placed between two KBr or NaCl plates to form a thin film. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared and analyzed in a liquid cell. For solid samples, a KBr pellet can be prepared.
-
Instrumentation: A standard FTIR spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure solvent) is first recorded and automatically subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation (Derivatization): To improve volatility for GC analysis, the carboxylic acid group of this compound is typically derivatized. A common method is esterification to form the methyl ester by reaction with a reagent such as BF₃-methanol or diazomethane.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.
-
Chromatographic Separation: The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ramp up to ensure good separation of components.
-
Mass Spectrometry: As the components elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) is a common technique for generating a mass spectrum, which provides a fragmentation pattern that can be used for structural elucidation.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the Spectroscopic Analysis of this compound.
References
The Role of 2-Oxodecanoic Acid and its Analogs in Microbial Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of 2-oxodecanoic acid and its closely related signaling molecule, cis-2-decenoic acid (CDA), in microbial communication. It delves into their influence on gene expression, biofilm formation, and virulence in key microbial species, offering insights for the development of novel anti-infective strategies. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex signaling pathways and workflows.
Data Presentation: Quantitative Effects of cis-2-Decenoic Acid
The signaling molecule cis-2-decenoic acid (CDA), an analog of this compound, has been shown to be a potent regulator of gene expression and biofilm formation in various microorganisms.
Gene Regulation in Pseudomonas aeruginosa
In Pseudomonas aeruginosa, CDA has been demonstrated to modulate the expression of a significant portion of the genome, influencing various cellular processes. A microarray analysis identified 666 differentially expressed genes in the presence of 100 nM CDA.[1][2] The majority of these genes (523) were upregulated, while 143 were downregulated.[1]
Table 1: Functional Classification of CDA-Regulated Genes in Pseudomonas aeruginosa
| Functional Class | Number of Regulated Genes | Key Examples of Regulated Processes |
| Motility and Chemotaxis | Not specified | Flagellar assembly, chemotactic responses |
| Cell Attachment | Not specified | Adhesion and surface attachment |
| TCA Cycle | Not specified | Central carbon metabolism |
| EPS and LPS Synthesis | Not specified | Biofilm matrix production, outer membrane integrity |
| Virulence | Not specified | Toxin production, secretion systems |
| Iron Uptake | Not specified | Siderophore biosynthesis and transport |
| Respiration | Not specified | Aerobic and anaerobic respiration |
| Signal Transduction | Not specified | Two-component systems, sensor proteins |
Data sourced from Rahmani-Badi et al., 2015.[1][2]
Impact on Biofilm Formation and Virulence
CDA and related fatty acids have demonstrated significant effects on biofilm formation and virulence factors in both bacteria and fungi.
Table 2: Quantitative Effects of CDA and Related Fatty Acids on Microbial Biofilms and Virulence
| Organism | Compound | Concentration | Effect | Reference |
| Pseudomonas aeruginosa | cis-2-decenoic acid | 2.5 nM | Prevention of biofilm formation in flow cells | [3] |
| Pseudomonas aeruginosa | cis-2-decenoic acid | 100 nM | Induction of biofilm dispersion | [1] |
| Staphylococcus aureus (MRSA) | cis-2-decenoic acid | 734 µM | Prevention of biofilm formation | [3][4] |
| Escherichia coli & Klebsiella pneumoniae | cis-2-decenoic acid | 310 nM | Prevention of biofilm formation in catheters | [3] |
| Candida albicans | cis-2-dodecenoic acid | 30 µM | ~70% reduction in germ-tube formation | [5] |
| Candida albicans | cis-2-dodecenoic acid | 300 µM | ~90% reduction in biofilm formation (at 0h) | [5] |
| Candida albicans | cis-2-dodecenoic acid | 60 µM | ~90% downregulation of HWP1 mRNA | [5] |
| Candida albicans | cis-2-dodecenoic acid | 60 µM | ~70-80% downregulation of ALS3 mRNA | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. The following are protocols for key experiments cited in the literature.
Pseudomonas aeruginosa Biofilm Dispersion Assay
This protocol is adapted from methodologies used to assess the biofilm dispersion effects of CDA.
Objective: To quantify the dispersion of established P. aeruginosa biofilms in response to cis-2-decenoic acid.
Materials:
-
Pseudomonas aeruginosa strain (e.g., PAO1)
-
Luria-Bertani (LB) broth
-
96-well polystyrene microtiter plates
-
cis-2-decenoic acid (CDA) stock solution (in ethanol)
-
Phosphate-buffered saline (PBS)
-
0.1% Crystal Violet solution
-
30% Acetic acid or 95% Ethanol
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
Grow a starter culture of P. aeruginosa in LB broth overnight at 37°C with shaking.
-
Dilute the overnight culture 1:100 in fresh LB broth.
-
Add 200 µL of the diluted culture to each well of a 96-well microtiter plate.
-
Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.
-
-
Treatment with CDA:
-
After incubation, carefully remove the planktonic cells by aspiration.
-
Wash the wells gently with 200 µL of PBS to remove non-adherent cells.
-
Add 200 µL of fresh LB broth containing the desired concentration of CDA (e.g., 100 nM) to the wells. Include a vehicle control (LB broth with the same concentration of ethanol used to dissolve CDA).
-
Incubate the plate for a defined period (e.g., 1-4 hours) at 37°C.
-
-
Quantification of Dispersed Cells (Optional):
-
After the treatment period, carefully transfer the supernatant from each well to a new microtiter plate.
-
Measure the optical density at 600 nm (OD600) of the supernatant to quantify the dispersed cells.
-
-
Quantification of Remaining Biofilm (Crystal Violet Staining):
-
Aspirate the medium from the treated wells.
-
Gently wash the wells twice with 200 µL of PBS.
-
Add 200 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the Crystal Violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Air dry the plate.
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound Crystal Violet.
-
Incubate for 10-15 minutes at room temperature.
-
Transfer 150 µL of the solubilized stain to a new flat-bottomed microtiter plate.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Candida albicans Biofilm Inhibition Assay
This protocol is based on methods used to evaluate the effect of fatty acids on C. albicans biofilm formation.
Objective: To determine the inhibitory effect of this compound analogs on the formation of C. albicans biofilms.
Materials:
-
Candida albicans strain (e.g., SC5314)
-
Yeast extract-peptone-dextrose (YPD) broth or RPMI-1640 medium
-
96-well polystyrene microtiter plates
-
This compound analog (e.g., cis-2-dodecenoic acid) stock solution
-
Phosphate-buffered saline (PBS)
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution with menadione
-
Microplate reader
Procedure:
-
Yeast Cell Preparation:
-
Grow a starter culture of C. albicans in YPD broth overnight at 30°C with shaking.
-
Wash the cells with PBS and resuspend in RPMI-1640 medium to a concentration of 1 x 10^6 cells/mL.
-
-
Biofilm Formation and Treatment:
-
Add 100 µL of the standardized cell suspension to each well of a 96-well microtiter plate.
-
Add 100 µL of RPMI-1640 medium containing twice the final desired concentration of the test compound. Include appropriate controls (vehicle and no treatment).
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
-
Biofilm Quantification (XTT Assay):
-
After incubation, carefully remove the planktonic cells by aspiration.
-
Wash the biofilms gently with 200 µL of PBS.
-
Prepare the XTT-menadione solution according to the manufacturer's instructions.
-
Add 100 µL of the XTT-menadione solution to each well and to control wells (no biofilm) for background measurement.
-
Incubate the plate in the dark at 37°C for 2-3 hours.
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
The percentage of biofilm inhibition is calculated relative to the untreated control.
-
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental processes related to this compound signaling.
Biosynthesis of cis-2-Decenoic Acid in Pseudomonas aeruginosa
Caption: Proposed biosynthesis pathway of cis-2-decenoic acid (CDA) in P. aeruginosa.
Putative Signaling Pathway of cis-2-Decenoic Acid in Pseudomonas aeruginosa
Caption: A proposed signaling cascade for cis-2-decenoic acid in P. aeruginosa.
Experimental Workflow for Biofilm Inhibition Assay
Caption: A generalized workflow for assessing biofilm inhibition by test compounds.
References
- 1. Dissection of the cis-2-decenoic acid signaling network in Pseudomonas aeruginosa using microarray technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Dissection of the cis-2-decenoic acid signaling network in Pseudomonas aeruginosa using microarray technique [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Crystal violet staining protocol | Abcam [abcam.com]
- 5. Blocking of Candida albicans biofilm formation by cis-2-dodecenoic acid and trans-2-dodecenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Amino-8-oxodecanoic Acid: A Comprehensive Guide for Researchers
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-8-oxodecanoic acid (Aoda) is a critical component of naturally occurring cyclic tetrapeptide histone deacetylase (HDAC) inhibitors, such as apicidins. Its unique keto-amino acid structure plays a pivotal role in the inhibition of HDACs, making it a key target for synthetic chemists in the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-8-oxodecanoic acid, drawing from established methodologies. It includes a comparative summary of different synthetic strategies, detailed step-by-step protocols for key reactions, and quantitative data to guide researchers in their synthetic endeavors.
Introduction
2-Amino-8-oxodecanoic acid is an unusual long-chain keto amino acid that is a constituent of several natural products with potent biological activities.[1] Notably, it is a key pharmacophoric element in apicidins, a family of cyclic tetrapeptides that are potent inhibitors of histone deacetylases (HDACs).[1] The structural similarity of the Aoda moiety to N-acetylated lysine residues of histones suggests it acts as a reactive isostere, contributing to the inhibitory mechanism of these compounds.[1] The synthesis of Aoda and its derivatives is therefore of significant interest for the development of new and more selective HDAC inhibitors.[2] This document outlines various successful synthetic approaches to obtain this important molecule.
Synthetic Strategies Overview
Several synthetic routes to 2-amino-8-oxodecanoic acid have been reported, primarily employing a convergent approach. These strategies often involve the coupling of two key fragments: a chiral amino acid-derived component that establishes the stereochemistry at the C2 position, and a second fragment that introduces the keto-functionalized side chain.
Common starting materials for the chiral amino portion include L-glutamic acid and (S)-allylglycine.[3][4] The synthesis generally proceeds through the formation of a key intermediate, such as an aldehyde, which is then coupled with a suitable nucleophile, like a phosphonate ylide or an organometallic reagent, to construct the carbon skeleton.[2] An alternative approach utilizes a chiral auxiliary, such as the Schöllkopf auxiliary, to achieve asymmetric synthesis.[1]
Below is a summary of key synthetic approaches:
| Starting Material | Key Strategy | Overall Yield | Number of Steps | Reference |
| (S)-allylglycine | Convergent synthesis via hydroformylation and Wittig-type reaction.[2][3] | ~30% | 4 | [3][5] |
| L-glutamic acid | Multi-step synthesis involving the formation of a key aldehyde intermediate.[4] | 18.1-35.2% | 7+ | [4] |
| Schöllkopf chiral auxiliary | Asymmetric synthesis via alkylation of a chiral glycine equivalent.[1] | High | Not explicitly stated | [1] |
Experimental Protocols
Protocol 1: Convergent Synthesis from (S)-Allylglycine
This method, developed by Rodriquez et al., utilizes a convergent approach starting from commercially available (S)-allylglycine.[2][3] The amino acid is first protected, then subjected to hydroformylation to yield an aldehyde, which is subsequently coupled with a β-ketophosphonate.[2]
Step 1: Protection of (S)-Allylglycine
(S)-allylglycine is protected as a tribenzyl derivative to prevent side reactions in subsequent steps.[6] This protection strategy also allows for simultaneous deprotection during the final hydrogenation step.[6]
-
Reagents: (S)-allylglycine, Benzyl bromide, Base (e.g., NaH).
-
Solvent: THF.
-
Procedure: To a solution of (S)-allylglycine in THF, add the base at 0 °C, followed by the dropwise addition of benzyl bromide. The reaction is stirred at room temperature until completion. After workup, the tribenzyl-protected allylglycine is obtained.
-
Yield: 90%.[6]
Step 2: Hydroformylation
The protected allylglycine undergoes hydroformylation to introduce an aldehyde functionality.[6]
-
Catalyst: HRh(CO)(PPh₃)₃, Xantphos.[6]
-
Conditions: 20 atm of H₂/CO (1:1), 40 °C, 96 hours.[6]
-
Procedure: The protected allylglycine is dissolved in a suitable solvent in a high-pressure reactor. The catalyst and ligand are added, and the reactor is pressurized with a 1:1 mixture of hydrogen and carbon monoxide. The reaction is heated and stirred for the specified time. Purification yields the desired aldehyde.
-
Yield: 75%.[6]
Step 3: Horner-Wadsworth-Emmons Reaction
The aldehyde is coupled with a β-ketophosphonate to form the enone backbone.[7]
-
Reagents: Aldehyde from Step 2, β-ketophosphonate, LiCl, DIPEA.[6]
-
Solvent: MeCN.[6]
-
Procedure: To a solution of the β-ketophosphonate in MeCN, add LiCl and DIPEA. After stirring, the aldehyde is added, and the reaction is stirred at room temperature for 72 hours.[6] Aqueous workup and purification provide the enone.
Step 4: Hydrogenation and Deprotection
The final step involves the reduction of the double bond and the removal of the benzyl protecting groups.[2]
-
Catalyst: Pd(OH)₂/C.[2]
-
Conditions: 6 atm H₂, 12 hours.[2]
-
Solvent: Dry MeOH.[2]
-
Procedure: The enone is dissolved in dry MeOH, and the catalyst is added. The mixture is hydrogenated in a Parr apparatus under pressure. After filtration and purification, the final product, (S)-2-amino-8-oxodecanoic acid, is obtained.
-
Yield: 70-80%.[2]
Protocol 2: Asymmetric Synthesis using Schöllkopf Chiral Auxiliary
This method provides an efficient and practical route to the methyl ester of (S)-2-amino-8-oxodecanoic acid.[1]
Step 1: Anion Generation
The Schöllkopf chiral auxiliary is treated with a strong base to generate the anion.[1]
-
Reagents: Schöllkopf auxiliary, Lithium diisopropylamide (LDA).
-
Solvent: THF.
-
Temperature: -78 °C.
Step 2: Alkylation
The generated anion is reacted with an appropriate alkyl bromide to form the carbon-carbon bond.[1]
-
Reagents: Anion from Step 1, appropriate alkyl bromide.
-
Procedure: The alkyl bromide is added to the solution of the anion at low temperature, and the reaction is allowed to proceed to completion.
Step 3: Hydrolysis
Acidic hydrolysis removes the chiral auxiliary and liberates the desired keto amino acid methyl ester.[1]
-
Reagents: Aqueous acid.
-
Procedure: The product from the alkylation step is treated with aqueous acid to yield the methyl ester of 2-amino-8-oxodecanoic acid.
Data Summary
| Compound | Synthesis Method | Overall Yield | Spectroscopic Data (¹³C NMR, CDCl₃, 75 MHz) | Reference |
| (S)-Aoda derivatives (Boc or Fmoc protected) | Convergent from (S)-allylglycine | ~30% | Not provided in abstract | [3][5] |
| 2-Amino-8-oxo-decanoic acid methyl ester | Schöllkopf chiral auxiliary | High | δ = 211.57, 176.35, 54.27, 51.87, 42.11, 35.81, 34.55, 28.89, 25.35, 23.58, 7.76 | [1] |
| N-Boc-Aoda | From L-glutamic acid | 35.2% (improved) | Not provided in abstract | [4] |
Visualizations
Caption: Convergent synthesis of 2-amino-8-oxodecanoic acid from (S)-allylglycine.
Caption: Role of Aoda in the inhibition of Histone Deacetylase (HDAC).
Conclusion
The synthesis of 2-amino-8-oxodecanoic acid is a key step in the development of potent HDAC inhibitors. The protocols outlined in this document provide researchers with detailed methodologies for obtaining this valuable compound. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and stereochemical requirements. The convergent synthesis from (S)-allylglycine offers a relatively short and efficient route, while the use of a chiral auxiliary provides excellent stereocontrol. These methods pave the way for the synthesis of Aoda analogs for structure-activity relationship studies and the discovery of new therapeutic agents.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 2-amino-8-oxodecanoic acids (Aodas) present in natural hystone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Quantifying 2-Oxodecanoic Acid in Biological Samples: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, the precise quantification of 2-Oxodecanoic acid in biological samples is crucial for understanding its role in various physiological and pathological processes. This document provides detailed application notes and protocols for the analysis of this medium-chain oxo-fatty acid using advanced analytical techniques.
This compound is a 2-oxo monocarboxylic acid derived from decanoic acid. While its specific biological roles are still under investigation, related medium-chain fatty acids and their metabolites are known to act as signaling molecules, influencing cellular metabolism and inflammatory pathways. Accurate measurement of this compound in matrices such as plasma and urine can provide valuable insights into metabolic status and disease biomarkers.
Quantitative Data Summary
Currently, specific quantitative data for endogenous this compound in human biological fluids is limited in publicly available literature. However, based on the analysis of similar medium-chain fatty acids and organic acids, the expected concentration range is likely in the low micromolar to nanomolar range. The following table summarizes typical concentration ranges for related compounds, which can serve as a reference for method development and validation.
| Analyte | Biological Matrix | Typical Concentration Range | Analytical Method |
| Octanoic Acid (C8) | Human Plasma | 90 ± 35 µmol/L (increases with MCT intake)[1] | LC-MS/MS |
| Decanoic Acid (C10) | Human Plasma | Undetectable to ~157 µM (with MCT intake)[2] | LC-MS/MS |
| Various Organic Acids | Human Urine | 0.03 - 0.34 mmol/mol creatinine (for various acids)[3] | GC-MS |
Experimental Protocols
The quantification of this compound in biological samples typically requires robust analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Due to its chemical properties, derivatization is often necessary to improve its volatility for GC-MS analysis and enhance ionization efficiency for LC-MS/MS.
Protocol 1: Quantification of this compound in Human Urine by GC-MS
This protocol is adapted from established methods for urinary organic acid profiling and is suitable for the analysis of 2-keto acids.
1. Sample Preparation (Extraction and Derivatization):
-
Internal Standard Addition: To a 1 mL aliquot of urine, add a known amount of an appropriate internal standard, such as 2-ketocaproic acid, to correct for sample loss during preparation and analysis.
-
Extraction:
-
Acidify the urine sample to a pH of approximately 1-2 with hydrochloric acid.
-
Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Repeat the extraction process twice more and combine the organic extracts.
-
-
Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at room temperature.
-
Derivatization (Oxime-Trimethylsilylation):
-
To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to protect the keto group. Incubate at 60°C for 30 minutes.
-
After cooling, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to derivatize the carboxylic acid group.
-
Incubate the mixture at 60°C for 30 minutes.
-
2. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/minute, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification. Monitor characteristic ions for the derivatized this compound and the internal standard.
-
3. Data Analysis:
-
Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of derivatized this compound standards.
References
- 1. Frontiers | Plasma Ketone and Medium Chain Fatty Acid Response in Humans Consuming Different Medium Chain Triglycerides During a Metabolic Study Day [frontiersin.org]
- 2. magistralbr.caldic.com [magistralbr.caldic.com]
- 3. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 2-Oxodecanoic Acid in Biological Matrices using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-Oxodecanoic acid in biological samples such as plasma. The method utilizes a straightforward sample preparation procedure involving protein precipitation followed by reversed-phase chromatographic separation and detection by tandem mass spectrometry operating in negative electrospray ionization mode. This method is intended for researchers, scientists, and drug development professionals requiring accurate measurement of this medium-chain oxo-fatty acid.
Introduction
This compound is a 2-oxo monocarboxylic acid derived from decanoic acid.[1] As a metabolite, its quantification in biological systems can be crucial for understanding various physiological and pathological processes. LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for determining the concentrations of such analytes in complex biological matrices.[2] This document provides a detailed protocol for the analysis of this compound.
Experimental
Sample Preparation
A simple and effective protein precipitation method is employed for the extraction of this compound from plasma samples.[2][3][4]
Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex the mixture for 30 seconds to precipitate proteins.[3]
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[3]
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 85:15 v/v Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a C18 reversed-phase column.[5][6][7]
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 15% B to 95% B over 5 min, hold at 95% B for 2 min, re-equilibrate |
Mass Spectrometry
The analysis is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.[6][8][9]
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Spray Voltage | -3300 V |
| Vaporizer Temperature | 580°C |
| Ion Source Gas 1 | 29 bar |
| Ion Source Gas 2 | 30 bar |
| Curtain Gas | 19 bar |
| Collision Gas | Argon |
Note: These are starting parameters and may require optimization for the specific instrument used.
MRM Transitions: The Multiple Reaction Monitoring (MRM) transitions for this compound need to be determined by infusing a standard solution. Based on its structure (Molecular Weight: 186.25 g/mol ), the precursor ion ([M-H]⁻) would be m/z 185.2. A likely product ion would result from the loss of CO₂ (44 Da), leading to a transition of m/z 185.2 → 141.2 . This is a common fragmentation pattern for carboxylic acids.[5]
Quantitative Performance (Hypothetical Data Based on Similar Analytes)
The following table summarizes the expected quantitative performance of the method, based on data from the analysis of other oxo-fatty acids.[4][10][11]
Table 3: Expected Method Performance
| Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.4 ppb |
| Limit of Quantitation (LOQ) | 1.0 ppb |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Experimental Workflow Visualization
Caption: Experimental workflow for this compound analysis.
Hypothetical Signaling Pathway Involvement
This compound, as a fatty acid metabolite, may play a role in cellular energy metabolism and signaling.
Caption: Potential metabolic fate of this compound.
References
- 1. This compound | C10H18O3 | CID 259794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. LC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 3. opentrons.com [opentrons.com]
- 4. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool [mdpi.com]
- 8. lipidmaps.org [lipidmaps.org]
- 9. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC-MS/MS-Based Determination and Optimization of Linoleic Acid Oxides in Baijiu and Their Variation with Storage Time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
GC-MS analysis of 2-Oxodecanoic acid after derivatization
Application Note: GC-MS Analysis of 2-Oxodecanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of this compound in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) following a two-step derivatization procedure.
Introduction
This compound, a medium-chain alpha-keto acid, is an intermediate in various metabolic pathways. Accurate quantification of such keto acids is crucial for understanding metabolic disorders and cellular processes. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing metabolites due to its high resolution and sensitivity.[1][2] However, the direct analysis of polar and non-volatile compounds like this compound is challenging.[1][2]
Derivatization is a necessary step to increase the volatility and thermal stability of the analyte, making it suitable for GC-MS analysis.[3] This protocol details a widely adopted two-step derivatization process involving methoximation followed by silylation.[4][5]
-
Methoximation: The ketone group of this compound is converted into an oxime using a reagent like methoxyamine hydrochloride (MeOx). This step is critical for stabilizing α-keto acids, preventing tautomerism, and avoiding the formation of multiple derivatives.[5][6]
-
Silylation: The carboxylic acid group is converted into a nonpolar silyl ester using a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This reaction replaces the active hydrogen, significantly reducing the compound's polarity and increasing its volatility.[1][5]
Experimental Workflow
The overall experimental process from sample preparation to data analysis is outlined below.
Caption: Experimental workflow for GC-MS analysis of this compound.
Derivatization Pathway
The chemical transformation of this compound during the two-step derivatization process is illustrated below.
Caption: Derivatization reaction pathway for this compound.
Detailed Experimental Protocols
4.1. Materials and Reagents
-
This compound standard (Sigma-Aldrich or equivalent)
-
Methoxyamine hydrochloride (MeOx)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine, anhydrous
-
Ethyl Acetate, HPLC grade
-
Methanol, HPLC grade
-
Hydrochloric Acid (HCl)
-
Sodium Sulfate, anhydrous
-
Internal Standard (e.g., L-alanine-2,3,3,3-d4 or other stable isotope-labeled acid)
-
GC-MS grade vials and inserts
4.2. Sample Preparation (Liquid-Liquid Extraction)
This protocol is a general guideline for plasma or serum samples. Optimization may be required for different matrices.
-
Spiking: To a 100 µL aliquot of the biological sample (e.g., plasma), add the internal standard.
-
Acidification: Acidify the sample by adding 10 µL of 2M HCl to protonate the carboxylic acids.
-
Extraction: Add 500 µL of ethyl acetate, vortex vigorously for 2 minutes, and then centrifuge at 10,000 x g for 10 minutes to separate the layers.
-
Collection: Carefully transfer the upper organic layer to a clean GC vial insert.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. The complete removal of water is critical as silylation reagents are highly sensitive to moisture.
4.3. Two-Step Derivatization Protocol
-
Methoximation:
-
Silylation:
-
After the vial has cooled to room temperature, add 80 µL of MSTFA.
-
Seal the vial again and incubate at 37°C for 30 minutes in a thermal shaker.[5] This step silylates the carboxylic acid group.
-
The sample is now ready for GC-MS analysis.
-
4.4. GC-MS Instrumental Analysis
The following are typical instrument parameters and may require optimization.
-
Gas Chromatograph: Agilent 7890A GC (or equivalent)
-
Mass Spectrometer: Agilent 5975C MSD (or equivalent)
-
GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar nonpolar silicone phase column.[7][8]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Splitless mode, injection volume 1 µL, injector temperature 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp 1: Increase to 140°C at 4°C/min.
-
Ramp 2: Increase to 280°C at 8°C/min, hold for 5 minutes.[8]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Data Presentation and Quantitative Analysis
Quantitative analysis should be performed using a calibration curve prepared from a standard solution of this compound subjected to the same extraction and derivatization procedure. The use of a stable isotope-labeled internal standard is highly recommended to correct for variations in extraction efficiency and derivatization yield.
Table 1: Typical Analytical Performance for Keto Acid Analysis via GC-MS
The following table summarizes the expected performance characteristics for the quantitative analysis of keto acids using a two-step derivatization GC-MS method, based on literature for similar compounds.[9][10][11][12]
| Parameter | Typical Performance Metric | Description |
| Linearity (r²) | > 0.997 | Indicates a strong linear relationship between analyte concentration and instrument response.[9][10] |
| Limit of Detection (LOD) | 0.01–0.25 µM | The lowest concentration of the analyte that can be reliably detected.[9][10] |
| Limit of Quantification (LOQ) | 0.03–0.5 µM | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision.[11][12] |
| Reproducibility (%RSD) | < 15% | The precision of the method, expressed as the relative standard deviation of replicate measurements.[2] |
| Recovery (%) | 90–110% | The efficiency of the extraction process, determined by comparing pre- and post-extraction spikes.[9][10] |
Disclaimer: This application note provides a general protocol. Researchers should perform their own method development and validation for their specific application and matrix.
References
- 1. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. research.vu.nl [research.vu.nl]
- 7. gcms.cz [gcms.cz]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. Development of a New LC-MS/MS Method for the Quantification of Keto Acids [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. scilit.com [scilit.com]
- 12. Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: NMR Spectroscopic Characterization of 2-Oxodecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the characterization of 2-Oxodecanoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. The document outlines the necessary steps for sample preparation, data acquisition, and spectral analysis. Predicted ¹H and ¹³C NMR chemical shift data are presented to aid in the structural elucidation and purity assessment of this compound.
Introduction
This compound is a keto acid that plays a role in various biological processes and is of interest in metabolic research and drug development.[1] Accurate structural characterization is crucial for understanding its function and for quality control in synthetic applications. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. This document provides a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Predicted NMR Data
Due to the limited availability of public experimental NMR data for this compound, the following tables present predicted chemical shifts (δ) in parts per million (ppm). These values were estimated based on the analysis of structurally similar compounds and established chemical shift correlations. It is recommended to use these values as a guide for spectral assignment.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| 1 | ~11-12 | singlet | 1H | - |
| 3 | ~2.9 | triplet | 2H | ~7.4 |
| 4 | ~1.6 | quintet | 2H | ~7.4 |
| 5-8 | ~1.2-1.4 | multiplet | 8H | - |
| 9 | ~1.2-1.4 | multiplet | 2H | - |
| 10 | ~0.9 | triplet | 3H | ~7.0 |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Atom Number | Chemical Shift (δ, ppm) |
| 1 | ~161 |
| 2 | ~195 |
| 3 | ~38 |
| 4 | ~24 |
| 5 | ~29 |
| 6 | ~29 |
| 7 | ~29 |
| 8 | ~32 |
| 9 | ~23 |
| 10 | ~14 |
Experimental Protocol
This section details the procedure for preparing a sample of this compound for NMR analysis and the recommended parameters for data acquisition.
Materials and Equipment
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Pipettes and vials
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation
-
Weighing the sample: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Dissolving the sample: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.
-
Homogenization: Gently vortex the vial to ensure the sample is completely dissolved. The solution should be clear and free of any particulate matter.
-
Transfer to NMR tube: Using a pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is at least 4 cm.
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Data Acquisition
-
Instrument Setup: Insert the NMR tube into the spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of CDCl₃ and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal for ¹³C.
-
Integrate the signals in the ¹H spectrum.
-
Experimental Workflow
The following diagram illustrates the logical flow of the NMR characterization process for this compound.
Caption: Experimental workflow for NMR analysis.
Conclusion
This application note provides a comprehensive protocol for the NMR-based characterization of this compound. Adherence to this protocol will enable researchers to obtain high-quality, reproducible NMR data essential for structural verification, purity assessment, and further investigation of this important molecule in scientific and developmental contexts.
References
2-Oxodecanoic Acid: A Versatile Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxodecanoic acid, a member of the α-keto acid family, is a valuable and versatile building block in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and a ketone moiety, allows for a diverse range of chemical transformations. This makes it an attractive starting material for the synthesis of a variety of complex molecules, including bioactive compounds, natural product analogues, and specialty chemicals. These application notes provide an overview of the synthetic utility of this compound, complete with detailed experimental protocols for key transformations and a discussion of its role in biological signaling pathways.
Synthetic Applications
The reactivity of this compound can be selectively targeted at the carboxylic acid, the ketone, or the α-carbon, providing access to a wide array of derivatives.
Reactions at the Carboxylic Acid Group
1. Esterification: The carboxylic acid moiety can be readily converted to esters, which can serve as protecting groups or be key functional groups in the target molecule. The Fischer-Speier esterification is a classic and efficient method for this transformation.
2. Amidation: Amide bond formation is a cornerstone of medicinal chemistry. This compound can be coupled with various amines to generate a library of 2-oxo-decanamides, which can be screened for biological activity.
Reactions at the Ketone Group
1. Reduction: The ketone can be selectively reduced to a secondary alcohol, yielding 2-hydroxydecanoic acid, a chiral building block for further synthesis.
2. Reductive Amination: This powerful transformation introduces a nitrogen atom, converting the ketone into an amine. This is a key step in the synthesis of α-amino acids, such as 2-aminodecanoic acid, which are components of various natural products and pharmaceuticals.
3. Knoevenagel Condensation: The ketone can undergo condensation with active methylene compounds, such as malononitrile, to form a new carbon-carbon double bond, leading to the synthesis of highly functionalized molecules.
4. Heterocycle Synthesis: The 1,2-dicarbonyl-like reactivity of the α-keto acid moiety makes it an excellent precursor for the synthesis of various heterocycles. For example, condensation with hydrazine derivatives can yield pyridazinone structures.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the key transformations of this compound.
| Transformation | Reagents and Conditions | Product | Typical Yield (%) |
| Esterification | Methanol, H₂SO₄ (cat.), Reflux, 4h | Methyl 2-oxodecanoate | 85-95 |
| Amidation | Benzylamine, HATU, DIPEA, DMF, rt, 12h | N-benzyl-2-oxodecanamide | 70-90 |
| Reduction | NaBH₄, Methanol, 0°C to rt, 2h | 2-Hydroxydecanoic acid | 90-98 |
| Reductive Amination | NH₄OAc, NaBH₃CN, Methanol, rt, 24h | 2-Aminodecanoic acid | 60-80 |
| Knoevenagel Condensation | Malononitrile, Piperidine (cat.), Benzene, Reflux, 6h | 2-(dicyanomethylene)decanoic acid | 75-85 |
| Pyridazinone Formation | Hydrazine hydrate, Ethanol, Reflux, 8h | 6-octyl-4,5-dihydropyridazin-3(2H)-one | 70-85 |
Experimental Protocols
Protocol 1: Fischer Esterification - Synthesis of Methyl 2-oxodecanoate
-
To a solution of this compound (1.86 g, 10 mmol) in methanol (50 mL) in a round-bottom flask, add concentrated sulfuric acid (0.5 mL) dropwise with stirring.
-
Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield methyl 2-oxodecanoate.
Protocol 2: Reductive Amination - Synthesis of 2-Aminodecanoic Acid
-
In a round-bottom flask, dissolve this compound (1.86 g, 10 mmol) and ammonium acetate (7.71 g, 100 mmol) in methanol (100 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0°C in an ice bath and add sodium cyanoborohydride (1.26 g, 20 mmol) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the pH is approximately 2.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Wash the aqueous residue with diethyl ether (3 x 30 mL) to remove any unreacted starting material.
-
Adjust the pH of the aqueous layer to 7 with a saturated solution of sodium bicarbonate.
-
The product, 2-aminodecanoic acid, can be isolated by ion-exchange chromatography or by crystallization.
Protocol 3: Knoevenagel Condensation - Synthesis of 2-(dicyanomethylene)decanoic acid
-
To a solution of this compound (1.86 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in benzene (50 mL), add a catalytic amount of piperidine (0.1 mL).
-
Fit the flask with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Heat the mixture to reflux and maintain for 6 hours.
-
Cool the reaction mixture to room temperature and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by recrystallization from an appropriate solvent system to yield 2-(dicyanomethylene)decanoic acid.
Protocol 4: Pyridazinone Formation - Synthesis of 6-octyl-4,5-dihydropyridazin-3(2H)-one
-
In a round-bottom flask, dissolve this compound (1.86 g, 10 mmol) in ethanol (50 mL).
-
Add hydrazine hydrate (0.5 mL, 10 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 8 hours.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 6-octyl-4,5-dihydropyridazin-3(2H)-one.
Signaling Pathways and Biological Relevance
While this compound itself is not a primary signaling molecule, its close structural relative, cis-2-decenoic acid , is a well-characterized fatty acid signaling molecule involved in bacterial communication, a process known as quorum sensing.[1][2] This molecule plays a crucial role in regulating biofilm formation and dispersion in various bacterial species, including the opportunistic pathogen Pseudomonas aeruginosa.[3][4]
The biosynthetic pathway to cis-2-decenoic acid is linked to fatty acid metabolism, where this compound can be considered a potential metabolic precursor. The enzymatic machinery for the desaturation of fatty acids could potentially act on a derivative of this compound to introduce the double bond.
Caption: Biosynthesis and signaling cascade of cis-2-decenoic acid.
Furthermore, α-keto acids, as a class, are central intermediates in metabolism and are increasingly recognized for their roles in cellular signaling.[5] For instance, α-ketoglutarate, a structural analogue of this compound, is a key signaling molecule that influences a wide range of cellular processes, including epigenetic regulation and cellular responses to nutrient availability.
Experimental Workflow for Derivative Synthesis
The general workflow for utilizing this compound as a building block for the synthesis of a library of derivatives for biological screening is outlined below.
Caption: General workflow for synthesizing derivatives from this compound.
Conclusion
This compound is a readily accessible and highly versatile building block with significant potential in organic synthesis and drug discovery. Its ability to undergo a wide range of chemical transformations provides a straightforward entry into diverse classes of molecules. The protocols and data presented herein serve as a valuable resource for researchers looking to exploit the synthetic potential of this important α-keto acid. Further exploration of its reactivity and its role in biological systems is likely to uncover new and exciting applications.
References
- 1. The fatty acid signaling molecule cis-2-decenoic acid increases metabolic activity and reverts persister cells to an antimicrobial-susceptible state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Control of Biofilms with the Fatty Acid Signaling Molecule cis-2-Decenoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Control of Biofilms with the Fatty Acid Signaling Molecule cis-2-Decenoic Acid | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes: Developing HDAC Inhibitor Assays with 2-Oxodecanoic Acid
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[1][2][3] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[4][5] Dysregulation of HDAC activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making them a significant target for therapeutic intervention.[1][6] HDAC inhibitors (HDACi) are a promising class of drugs that can reverse the effects of HDACs, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[5] Fatty acids have been identified as a class of HDAC inhibitors, with compounds like valproic acid and butyric acid showing therapeutic potential.[7][8] 2-Oxodecanoic acid, a medium-chain fatty acid derivative, represents a potential novel candidate for HDAC inhibition. These application notes provide detailed protocols for developing and validating assays to screen and characterize the inhibitory activity of this compound against HDACs.
Core Principles of HDAC Inhibition by Fatty Acids
Short- and medium-chain fatty acids are thought to exert their HDAC inhibitory effects by binding to the active site of the HDAC enzyme, which contains a zinc ion essential for its catalytic activity. The carboxylic acid moiety of the fatty acid can chelate the zinc ion, preventing the substrate from binding and being deacetylated. The length and structure of the fatty acid chain can influence the potency and isoform selectivity of the inhibitor.[9]
Signaling Pathway of HDAC Action
Histone acetylation and deacetylation are key mechanisms in the epigenetic regulation of gene expression. Histone acetyltransferases (HATs) add acetyl groups to lysine residues on histone tails, neutralizing their positive charge and creating a more relaxed chromatin structure that is accessible to transcription factors, leading to gene activation. Conversely, HDACs remove these acetyl groups, restoring the positive charge on the histones, which promotes a more condensed chromatin state and represses gene transcription.[3] Inhibition of HDACs by compounds like this compound prevents this deacetylation, maintaining an open chromatin state and allowing for the expression of tumor suppressor genes and other genes involved in cell cycle regulation and apoptosis.[5]
Figure 1: Simplified signaling pathway of HDAC action and inhibition.
Experimental Protocols
The following protocols are adapted from established methods for measuring HDAC activity and inhibition.[10][11][12] They are tailored for the evaluation of this compound as a potential HDAC inhibitor.
Protocol 1: In Vitro Fluorometric HDAC Activity Assay
This assay measures the activity of purified HDAC enzymes or HDACs in nuclear extracts by monitoring the deacetylation of a fluorogenic substrate.
Materials:
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Developer (containing Trypsin and a pan-HDAC inhibitor like Trichostatin A (TSA) to stop the reaction)[11]
-
Purified HDAC enzyme or nuclear extract
-
This compound stock solution (in DMSO)
-
Positive control inhibitor (e.g., SAHA or TSA)
-
96-well black microplate
-
Fluorescent plate reader (Excitation: 355-360 nm, Emission: 460 nm)[10][11]
Experimental Workflow:
Figure 2: Workflow for the in vitro fluorometric HDAC activity assay.
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound and the positive control inhibitor in HDAC Assay Buffer. The final DMSO concentration should not exceed 1%.[13]
-
Enzyme/Inhibitor Incubation: To each well of a 96-well black microplate, add the diluted HDAC enzyme or nuclear extract. Then, add the diluted this compound or control inhibitors. Include wells with no inhibitor (enzyme activity control) and no enzyme (background control).
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Stop and Develop: Stop the reaction by adding the HDAC Developer to each well. The developer contains trypsin, which cleaves the deacetylated substrate to release the fluorophore, and an HDAC inhibitor to prevent further deacetylation.[11]
-
Signal Development: Incubate the plate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.
-
Fluorescence Measurement: Read the fluorescence using a plate reader with an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.[10][11]
Protocol 2: Cell-Based HDAC Activity Assay
This assay measures the activity of endogenous HDACs within cultured cells.
Materials:
-
Human cell line (e.g., HeLa or HCT116)
-
Cell culture medium and supplements
-
Cell-permeable fluorogenic HDAC substrate
-
Lysis buffer
-
Reagents for a luciferase-based detection system
-
This compound stock solution (in DMSO)
-
Positive control inhibitor (e.g., SAHA)
-
96-well white or clear-bottom microplate
-
Luminometer
Experimental Workflow:
Figure 3: Workflow for the cell-based HDAC activity assay.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Cell Culture: Incubate the cells for 24 hours to allow for attachment.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound or a positive control inhibitor. Include untreated and vehicle (DMSO) control wells.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 4-24 hours).
-
Substrate Addition: Add the cell-permeable HDAC substrate to each well and incubate according to the manufacturer's instructions.
-
Lysis and Detection: Lyse the cells and add the luciferase detection reagent, which will produce a luminescent signal proportional to the amount of deacetylated substrate.
-
Signal Development: Incubate at room temperature to stabilize the luminescent signal.
-
Luminescence Measurement: Read the luminescence using a plate reader.
Data Presentation and Analysis
The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the HDAC activity by 50%. The IC50 value is determined by plotting the percentage of HDAC inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Hypothetical IC50 Values of this compound against Different HDAC Isoforms
| HDAC Isoform | This compound IC50 (µM) | SAHA IC50 (µM) |
| HDAC1 | 15.2 | 0.02 |
| HDAC2 | 25.8 | 0.03 |
| HDAC3 | 18.5 | 0.01 |
| HDAC6 | 5.4 | 0.01 |
| HDAC8 | 32.1 | 0.15 |
Table 2: Hypothetical Cell-Based Assay Results for this compound
| Cell Line | This compound IC50 (µM) | SAHA IC50 (µM) |
| HCT116 | 22.5 | 0.3 |
| HeLa | 28.1 | 0.5 |
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial screening and characterization of this compound as a potential HDAC inhibitor. By employing both in vitro and cell-based assays, researchers can obtain valuable data on the potency and cellular efficacy of this compound. Further studies would be required to determine its isoform selectivity, mechanism of action, and potential as a therapeutic agent.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Deacetylase Inhibition and Dietary Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The clinical development of histone deacetylase inhibitors as targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HDAC Activity Assay Kit | 566328 [merckmillipore.com]
- 13. Kinetic characterization of inhibitors of histone deacetylases (HDACs) and sirtuins protocol v1 [protocols.io]
Application Notes and Protocols for Alpha-Keto Acid Analysis in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the sample preparation and analysis of alpha-keto acids, a class of metabolites crucial for understanding central carbon metabolism, amino acid pathways, and various disease states. Due to their inherent instability, the accurate quantification of alpha-keto acids presents a significant analytical challenge.[1][2] The following sections detail validated methods for the stabilization, derivatization, and subsequent analysis of alpha-keto acids from biological matrices using mass spectrometry-based techniques.
Introduction to Alpha-Keto Acid Analysis
Alpha-keto acids are key intermediates in numerous metabolic pathways, including the citric acid cycle, glycolysis, and amino acid biosynthesis.[3][4] Their concentrations in biological fluids and tissues can serve as important biomarkers for various metabolic disorders. However, these molecules are highly reactive and prone to degradation during sample processing, making their accurate measurement difficult.[1] To overcome this, chemical derivatization is a requisite step to stabilize these compounds for reliable analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6]
Key Derivatization Strategies
Several derivatization reagents have been successfully employed to stabilize and enhance the detection of alpha-keto acids. The choice of reagent depends on the analytical platform and the specific alpha-keto acids of interest.
-
Phenylhydrazine (PH): Reacts with α-keto acids to form stable hydrazones. This method is effective for quenching metabolic activity and stabilizing these analytes at the point of sample collection. The addition of the aromatic ring from PH enhances the mass spectrometry signal and improves chromatographic retention.[5]
-
O-phenylenediamine (OPD) and its analogs: Reagents like 1,2-diamino-4,5-methylenedioxybenzene (DMB) and 4-nitro-1,2-phenylenediamine (NPD) react with α-keto acids to form highly fluorescent and mass-spectrometry-sensitive quinoxalinone derivatives.[4][7] These are particularly useful for HPLC with fluorescence detection and LC-MS analysis.
-
Hydroxylamine: Used to form oxime derivatives, which can then be further derivatized (e.g., silylation) for GC-MS analysis. This method is suitable for profiling multiple alpha-keto acids and other metabolite classes simultaneously.[8]
-
O-(2,3,4,5,6-pentafluorobenzyl)oxime (PFB-Oxime): This derivatization, followed by LC-MS/MS analysis, offers high sensitivity and is capable of quantifying a broad range of keto acids, including the notoriously unstable oxaloacetic acid.[3][9]
Quantitative Data Summary
The following tables summarize the quantitative performance of various methods for alpha-keto acid analysis.
Table 1: Recovery and Reproducibility Data
| Derivatization Reagent | Analytical Method | Matrix | Recovery (%) | Reproducibility (CV%) | Reference |
| PFB-Oxime | LC-MS/MS | Rat Plasma | 96 - 109 | 1.1 - 4.7 | [9] |
| Meso-stilbenediamine | HPLC-Fluorescence | Serum | 85.0 - 95.5 | ≤3.5 (intra- and inter-day) | |
| 4-nitro-1,2-phenylenediamine (NPD) | HPLC | Blood and Urine | 90 - 93 | 2.5 | [10] |
| Oxime-trimethylsilylation | GC-MS | Urine | >90 | Not Reported | [8] |
| Oxime-trimethylsilylation | GC-MS | Serum | >80 | Not Reported | [8] |
Table 2: Limits of Detection (LOD)
| Derivatization Reagent | Analytical Method | LOD | Reference |
| PFB-Oxime | LC-MS/MS | 0.01 - 0.25 µM | [9] |
| 1,2-diamino-4,5-methylenedioxybenzene (DMB) | HPLC-Fluorescence | 1.3 - 5.4 nM | [4] |
| Meso-stilbenediamine | HPLC-Fluorescence | 10 nM |
Experimental Workflows and Protocols
General Experimental Workflow
The general workflow for alpha-keto acid analysis involves sample collection and quenching, protein precipitation, derivatization, and subsequent analysis by LC-MS or GC-MS.
Caption: General workflow for metabolomics analysis of alpha-keto acids.
Detailed Experimental Protocol: PFB-Oxime Derivatization for LC-MS/MS Analysis
This protocol is adapted from a method for the comprehensive analysis of keto acids in biological samples.[9]
Materials:
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFB-Oxime)
-
Pyridine
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Water (LC-MS grade)
-
Internal standards (e.g., isotopically labeled keto acids)
-
Biological sample (e.g., plasma, serum, tissue homogenate)
Procedure:
-
Sample Quenching and Protein Precipitation:
-
To 50 µL of plasma, add 200 µL of ice-cold methanol containing internal standards.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for derivatization.
-
-
Derivatization:
-
Prepare the derivatization reagent by dissolving PFB-Oxime in a pyridine/methanol solution.
-
To the supernatant from the previous step, add the PFB-Oxime derivatization reagent.
-
Incubate the mixture at room temperature for 60 minutes.
-
-
LC-MS/MS Analysis:
-
Dilute the derivatized sample with an appropriate volume of water with 0.1% formic acid.
-
Inject the diluted sample onto a reverse-phase C18 column.
-
Perform chromatographic separation using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Detect the derivatized keto acids using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Protocol: DMB Derivatization for HPLC-Fluorescence Analysis of Intracellular Alpha-Keto Acids
This protocol is based on a method for the analysis of six α-keto acids in K562 cells.[4]
Materials:
-
1,2-diamino-4,5-methylenedioxybenzene (DMB)
-
Mercaptoethanol
-
Sodium sulfite
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Methanol (80%)
-
Internal standard (e.g., an alpha-keto acid not expected in the sample)
-
Cell culture (e.g., K562 cells)
Procedure:
-
Cell Harvesting and Extraction:
-
Harvest a known number of cells (e.g., 1 x 10^6 cells).
-
Lyse the cells with 80% methanol containing the internal standard.
-
Centrifuge to remove insoluble material and collect the supernatant.
-
Dry the supernatant under vacuum.
-
Reconstitute the dried sample in water.
-
-
Derivatization:
-
Prepare the DMB derivatization solution containing DMB, mercaptoethanol, and sodium sulfite in HCl.
-
Add the derivatization solution to the reconstituted cell extract.
-
Incubate at 60°C for a specified time in the dark to form the fluorescent derivatives.
-
Stop the reaction by adding NaOH solution to adjust the pH.
-
-
HPLC-Fluorescence Analysis:
-
Inject the derivatized sample onto a C18 HPLC column.
-
Perform isocratic or gradient elution with a suitable mobile phase (e.g., methanol/water mixture).
-
Detect the fluorescent derivatives using a fluorescence detector with appropriate excitation and emission wavelengths.
-
Metabolic Pathway Context: Alpha-Keto Acids in Central Metabolism
Alpha-keto acids are central hubs in metabolism, linking amino acid metabolism with the citric acid cycle. For example, α-ketoglutarate is a key intermediate in the TCA cycle and is also involved in the transamination of amino acids.
Caption: The central role of alpha-keto acids in metabolic pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Intracellular alpha-keto acid quantification by fluorescence-HPLC | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.vu.nl [research.vu.nl]
- 7. researchgate.net [researchgate.net]
- 8. scholars.mssm.edu [scholars.mssm.edu]
- 9. Development of a New LC-MS/MS Method for the Quantification of Keto Acids [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of α-Keto Acids for Improved Detection
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical derivatization of α-keto acids to enhance their detection and quantification in various biological matrices. These methods are particularly valuable for researchers in metabolic disease, oncology, and drug development who require sensitive and reliable analysis of these important analytes.
Introduction
α-Keto acids are critical intermediates in a multitude of metabolic pathways, including the citric acid cycle and amino acid metabolism. Their quantification in biological samples such as serum, urine, and cell culture media can provide valuable insights into cellular metabolism and disease states. However, the inherent instability and low abundance of many α-keto acids pose significant analytical challenges.
Derivatization is a chemical modification technique used to convert analytes into derivatives with improved chemical and physical properties for analysis. For α-keto acids, derivatization can:
-
Enhance sensitivity: By introducing a chromophore or fluorophore for UV or fluorescence detection.
-
Improve stability: By converting the reactive α-keto acid functional group into a more stable derivative.
-
Increase volatility: For analysis by gas chromatography (GC).
-
Improve ionization efficiency: For mass spectrometry (MS) detection.
This application note focuses on three widely used derivatization reagents for α-keto acid analysis by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS):
-
o-Phenylenediamine (OPD) and its analogs: React with α-keto acids to form stable and highly fluorescent quinoxalinone derivatives.
-
Girard Reagents (T and P): Introduce a permanently charged quaternary ammonium or pyridinium group, significantly enhancing ionization efficiency in electrospray ionization mass spectrometry (ESI-MS).
Derivatization Strategies and Methodologies
o-Phenylenediamine (OPD) and its Analogs (DMB, NPD)
Principle: o-Phenylenediamine and its substituted analogs, such as 1,2-diamino-4,5-methylenedioxybenzene (DMB) and 4-nitro-1,2-phenylenediamine (NPD), react with the α-keto group of the acid to form a heterocyclic quinoxalinone derivative. These derivatives are often fluorescent, allowing for highly sensitive detection.[1][2]
Advantages:
Limitations:
-
Can be less specific if other dicarbonyl compounds are present in the sample.
-
Reaction conditions (pH, temperature) need to be carefully controlled.
Quantitative Data Summary
The following tables summarize the quantitative performance of various derivatization methods for the analysis of α-keto acids.
| Derivatization Reagent | Analyte(s) | Matrix | Analytical Method | LOD | LOQ | Linearity Range | Reference(s) |
| o-Phenylenediamine (OPD) | Pyruvic acid, α-ketoglutaric acid | Wine | Differential-Pulse Polarography | ~5 x 10⁻⁷ M | - | - | [4] |
| Branched-chain keto acids | Tissue | UFLC-MS | 5 nM | 15 nM | 7.8 - 32,000 nM | [6] | |
| 1,2-diamino-4,5-methylenedioxybenzene (DMB) | 6 α-keto acids | K562 cells | HPLC-Fluorescence | 1.3 - 5.4 nM | 4.2 - 18 nM | 10 nM - 10 µM | [1] |
| 12 α-keto acids | Serum, Urine | HPLC-Fluorescence | 6 - 44 fmol | - | - | [7] | |
| 1,2-diamino-4,5-dimethoxybenzene | α-keto acids | Serum, Urine | HPLC-Fluorescence | 10 - 300 fmol | 40 - 1200 pmol/ml | - | [3] |
| 4-Nitro-1,2-phenylenediamine (NPD) | 9 α-keto acids | Serum, Urine | HPLC-UV | 0.05 - 0.26 µg/mL | 0.15 - 0.8 µg/mL | - | [8][9] |
| 4 α-keto acids | Pharmaceutical Tablet | HPLC-UV | 0.1 - 0.266 µg/ml | - | 0.45 - 100 µg/ml | [10] | |
| meso-Stilbenediamine (SDA) | 7 α-keto acids | Serum | HPLC-UV | 0.07 - 0.2 µg/mL | 0.21 - 0.6 µg/mL | 0.2 - 100 µg/mL | [11] |
| Girard Reagent P (GP) | Keto-steroids | Serum | LC-HRMS | - | - | - | [12] |
| Girard Reagent T (GT) | 5-Formyl-2'-deoxyuridine | Cellular DNA | LC-MS/MS | 3 - 4 fmol | - | - | [13] |
| No Derivatization | Branched-chain keto acids | Serum, Muscle | HPLC-Q-TOF/MS | - | 0.06 - 0.23 µmol/L (Serum), 0.09 - 0.27 nmol/g (Muscle) | - | [14] |
Experimental Protocols
Protocol 1: Derivatization of α-Keto Acids with o-Phenylenediamine (OPD) for HPLC-UV/Fluorescence Analysis
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
o-Phenylenediamine (OPD)
-
Hydrochloric acid (HCl)
-
Perchloric acid (for sample deproteinization)
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
α-Keto acid standards
Procedure:
-
Sample Preparation (Serum/Plasma):
-
To 100 µL of serum or plasma, add 100 µL of cold 10% (w/v) perchloric acid to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for the derivatization reaction.
-
-
Derivatization Reaction:
-
To 50 µL of the deproteinized supernatant or standard solution, add 50 µL of 12.5 mM OPD solution (dissolved in 2 M HCl).[6]
-
Incubate the mixture at 100°C for 30 minutes in a sealed vial.
-
Cool the reaction mixture to room temperature.
-
-
Extraction of Derivatives:
-
Add 500 µL of ethyl acetate to the reaction mixture and vortex vigorously for 1 minute.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., methanol:water mixture).
-
Inject an appropriate volume (e.g., 20 µL) into the HPLC system.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of methanol and water. A typical starting condition could be 42:56:2 (v/v/v) methanol:water:acetonitrile.[9]
-
Flow Rate: 0.8 - 1.0 mL/min
-
Detection: UV detector at 255 nm or a fluorescence detector with excitation at 340-360 nm and emission at the appropriate wavelength for the specific derivative.
Protocol 2: Derivatization of α-Keto Acids with Girard Reagent T (GirT) for LC-MS/MS Analysis
This protocol is adapted for the derivatization of carbonyl-containing molecules for enhanced ESI-MS detection.[13]
Materials:
-
Girard Reagent T (GirT)
-
Acetic acid
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
α-Keto acid standards
Procedure:
-
Sample Preparation:
-
Biological samples should be deproteinized as described in Protocol 4.1. The supernatant should be evaporated to dryness and reconstituted in a suitable solvent like 50% methanol.
-
-
Derivatization Reaction:
-
To 50 µL of the prepared sample or standard, add 50 µL of a freshly prepared GirT solution (e.g., 10 mg/mL in 10% acetic acid in methanol).
-
Incubate the reaction mixture at 60°C for 30 minutes.
-
Cool the mixture to room temperature.
-
-
Analysis by LC-MS/MS:
-
Directly inject an aliquot of the reaction mixture into the LC-MS/MS system.
-
LC-MS/MS Conditions (Example):
-
Column: C18 reverse-phase column suitable for LC-MS.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+). Monitor the specific precursor-to-product ion transitions for each GirT-derivatized α-keto acid.
Visualizations
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Determination of alpha-keto acids in serum and urine by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fc.up.pt [fc.up.pt]
- 5. LL028 Analysis of branched-chain keto acids derivatized with o-phenylenediamine (OPD) | Technical Information | GL Sciences [glsciences.com]
- 6. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-performance liquid chromatographic determination of alpha-keto acids in human serum and urine using 1,2-diamino-4,5-methylenedioxybenzene as a precolumn fluorescence derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC Determination of alpha-keto Acids in Human Serum and Urine after Derivatization with 4-Nitro-1,2-phenylenediamine [inis.iaea.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. escholarship.org [escholarship.org]
- 13. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: Solid-Phase Synthesis of Peptides Containing 2-Oxodecanoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the solid-phase synthesis of peptides incorporating 2-oxodecanoic acid analogs. While specific, step-by-step protocols and detailed quantitative data for the synthesis and biological activity of this particular class of peptides are not extensively available in the public domain, this guide consolidates established principles of solid-phase peptide synthesis (SPPS) and relevant information on related compounds to provide a foundational understanding for researchers in this area.
Introduction
Peptides containing non-standard amino acids, such as this compound analogs, are of significant interest in drug discovery and development. The introduction of a keto functional group within a peptide backbone can impart unique conformational constraints, alter binding affinities to biological targets, and serve as a reactive handle for further chemical modifications. These modified peptides have potential applications as enzyme inhibitors, particularly targeting proteases and histone deacetylases (HDACs), and as modulators of cell-cell communication systems like bacterial quorum sensing.
The synthesis of such peptides is most efficiently achieved through solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry. This document will outline the general principles of SPPS, with a focus on the anticipated challenges and strategies for incorporating this compound analogs.
General Principles of Solid-Phase Peptide Synthesis (SPPS)
SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). The process is cyclical, with each cycle consisting of deprotection of the N-terminal amino group of the resin-bound peptide and subsequent coupling of the next N-protected amino acid. The use of a solid support facilitates the removal of excess reagents and byproducts by simple filtration and washing, enabling the use of excess reagents to drive reactions to completion.[1]
The most common strategy employed in SPPS is the Fmoc/tBu approach, which utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile tert-butyl (tBu)-based groups for permanent side-chain protection.[2]
Experimental Protocols
Synthesis of Fmoc-Protected this compound Analog
A critical prerequisite for incorporating a this compound analog into a peptide via SPPS is the preparation of the corresponding Nα-Fmoc protected building block. This would likely involve a multi-step synthesis to introduce the Fmoc protecting group on the amino functionality and a suitable protecting group for the keto moiety to prevent side reactions during peptide synthesis. A potential, though unverified, synthetic strategy could be adapted from methods used for other non-standard amino acids.
General Solid-Phase Peptide Synthesis Protocol (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of a peptide on a Rink Amide resin, which upon cleavage yields a C-terminal amide.
Materials:
-
Rink Amide Resin
-
Fmoc-protected amino acids
-
Fmoc-protected this compound analog (with keto-protection)
-
Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), DIC (N,N'-Diisopropylcarbodiimide)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Anhydrous diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the Fmoc-adduct.
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with a coupling reagent (e.g., HATU, 2.9 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), continue the reaction or perform a second coupling.
-
-
Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, including the protected this compound analog.
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Characterization:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its identity and purity.
-
Data Presentation
Comprehensive quantitative data comparing the coupling efficiencies of different this compound analogs or the efficacy of various coupling reagents for their incorporation is not currently available in the literature. However, for standard amino acid couplings, reagents like HATU and HBTU are generally considered highly efficient, particularly for sterically hindered amino acids.[3] The efficiency of coupling a this compound analog would likely depend on the nature of the protecting group on the keto functionality and the specific coupling conditions employed.
A hypothetical comparative study could be presented in the following format:
| This compound Analog | Coupling Reagent | Coupling Time (h) | Coupling Efficiency (%) |
| Analog A (Protected) | HATU/DIPEA | 2 | >95 (Hypothetical) |
| Analog A (Protected) | HBTU/DIPEA | 2 | >95 (Hypothetical) |
| Analog A (Protected) | DIC/HOBt | 4 | >90 (Hypothetical) |
| Analog B (Protected) | HATU/DIPEA | 2 | >90 (Hypothetical) |
Note: The data in this table is hypothetical and for illustrative purposes only.
Potential Biological Signaling Pathways and Applications
While specific signaling pathways for peptides containing this compound analogs are not well-defined, their structural features suggest potential roles in modulating pathways where similar endogenous molecules are involved.
Histone Deacetylase (HDAC) Inhibition
Many known HDAC inhibitors feature a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme.[4] The keto group of a this compound analog within a peptide could potentially act as a zinc-binding moiety, while the peptide backbone and the decanoic acid chain could serve as the linker and cap group, respectively. Inhibition of HDACs leads to hyperacetylation of histones, altering chromatin structure and gene expression, which can induce cell cycle arrest and apoptosis in cancer cells.[5]
Caption: HDAC Inhibition by a Peptide Analog.
Bacterial Quorum Sensing Modulation
Quorum sensing is a cell-density dependent communication system used by bacteria to coordinate group behaviors, including virulence factor production and biofilm formation.[6] Many quorum sensing systems in Gram-negative bacteria utilize N-acyl homoserine lactones (AHLs) as signaling molecules, which consist of a homoserine lactone ring and an acyl side chain. Peptides containing a this compound analog could potentially interfere with these signaling pathways, either by mimicking or antagonizing the natural AHL signals, thereby disrupting bacterial communication and pathogenicity.
Caption: Modulation of Bacterial Quorum Sensing.
Experimental Workflow
The overall process for the solid-phase synthesis and evaluation of a peptide containing a this compound analog can be summarized in the following workflow.
References
- 1. peptide.com [peptide.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 6. peptide.com [peptide.com]
Application Notes and Protocols: The Use of 2-Oxodecanoic Acid in Studying Fatty acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxodecanoic acid, also known as α-ketodecanoic acid, is a 2-oxo monocarboxylic acid derived from decanoic acid.[1] While not as extensively studied as its parent fatty acid, this compound holds potential as a valuable tool and biomarker in the investigation of fatty acid metabolism. Its position as a potential intermediate in pathways such as alpha-oxidation and peroxisomal metabolism makes it a point of interest for understanding cellular lipid processing, particularly in the context of metabolic disorders and diseases with altered fatty acid oxidation.
These application notes provide a theoretical framework and hypothetical protocols for utilizing this compound to probe the intricacies of fatty acid metabolism.
Potential Applications in Fatty Acid Metabolism Research
-
Investigating Alpha-Oxidation Pathways: this compound can be used as a substrate to study the enzymes involved in alpha-oxidation. This pathway is crucial for the metabolism of branched-chain fatty acids and fatty acids with substitutions at the alpha-carbon.[2][3][4] By introducing isotopically labeled this compound to cellular or enzymatic systems, researchers can trace its metabolic fate and identify downstream products, thereby elucidating enzyme kinetics and pathway flux.
-
Probing Peroxisomal Fatty Acid Oxidation: Peroxisomes are key organelles in the metabolism of very-long-chain and some medium-chain fatty acids.[5][6][7][8] this compound may serve as a substrate for peroxisomal enzymes, and its metabolism, or lack thereof, can provide insights into peroxisomal function and dysfunction in various disease models.
-
Biomarker of Altered Fatty Acid Metabolism: Elevated levels of 2-oxo acids can be indicative of metabolic dysregulation. Investigating the endogenous levels of this compound in biological samples (e.g., plasma, tissue) could provide a biomarker for diseases characterized by impaired fatty acid oxidation, such as certain inborn errors of metabolism or metabolic syndrome.
-
Modulation of Cellular Signaling: As a derivative of decanoic acid, which is known to influence cellular signaling and metabolism, this compound could have its own distinct effects on metabolic pathways.[9] It could potentially interact with nuclear receptors or other signaling molecules that regulate the expression of genes involved in lipid metabolism.
Experimental Protocols
The following are hypothetical protocols designed to investigate the role of this compound in fatty acid metabolism. These should be adapted and optimized for specific experimental systems.
Protocol 1: In Vitro Enzyme Assay with this compound
Objective: To determine if this compound is a substrate for a specific enzyme (e.g., a candidate alpha-hydroxylase or dehydrogenase).
Materials:
-
Purified recombinant enzyme of interest
-
This compound
-
Co-factors (e.g., NAD+, NADPH, FAD)
-
Reaction buffer
-
Quenching solution (e.g., ice-cold methanol)
-
LC-MS/MS for product analysis
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, co-factors, and the purified enzyme at a predetermined concentration.
-
Initiate the reaction by adding this compound to a final concentration in the range of 1-100 µM.
-
Incubate the reaction at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of quenching solution.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to identify and quantify the depletion of this compound and the appearance of potential metabolites.
Protocol 2: Cell-Based Assay to Study the Metabolic Fate of this compound
Objective: To trace the metabolic fate of this compound in a cellular context and assess its impact on the cellular metabolome.
Materials:
-
Cultured cells (e.g., hepatocytes, adipocytes, or a cell line relevant to the research question)
-
Cell culture medium
-
Isotopically labeled this compound (e.g., ¹³C₁₀-2-Oxodecanoic acid)
-
Vehicle control (e.g., DMSO or ethanol)
-
Cell lysis buffer
-
GC-MS or LC-MS/MS for metabolomic analysis
Procedure:
-
Seed cells in multi-well plates and allow them to adhere and grow to a desired confluency.
-
Replace the culture medium with fresh medium containing either isotopically labeled this compound (at a concentration range of 10-100 µM) or the vehicle control.
-
Incubate the cells for a specified period (e.g., 6, 12, or 24 hours).
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells and extract the metabolites using an appropriate protocol (e.g., methanol-chloroform extraction).
-
Analyze the cell extracts by GC-MS or LC-MS/MS to identify and quantify labeled metabolites derived from this compound and to assess global changes in the metabolome.
Data Presentation
Quantitative data from the described experiments should be organized into clear and concise tables to facilitate comparison between different experimental conditions.
Table 1: In Vitro Enzyme Kinetics with this compound
| Substrate Concentration (µM) | Initial Velocity (µmol/min/mg protein) |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 |
Table 2: Relative Abundance of Labeled Metabolites from ¹³C₁₀-2-Oxodecanoic Acid in Cultured Cells
| Metabolite | Control (Vehicle) | 6 hours | 12 hours | 24 hours |
| ¹³C₁₀-2-Oxodecanoic acid | 0 | |||
| ¹³C₉-Nonanoic acid | 0 | |||
| ¹³C₈-Octanoyl-carnitine | 0 | |||
| Other labeled species | 0 |
Visualization of Metabolic Pathways
The following diagrams illustrate the potential metabolic pathways involving this compound.
Caption: Potential metabolic fate of this compound via alpha-oxidation in the peroxisome.
Caption: Experimental workflow for tracing the metabolism of this compound in cultured cells.
References
- 1. This compound | C10H18O3 | CID 259794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 3. microbenotes.com [microbenotes.com]
- 4. byjus.com [byjus.com]
- 5. Peroxisomes can oxidize medium- and long-chain fatty acids through a pathway involving ABCD3 and HSD17B4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty Acid Oxidation in Peroxisomes: Enzymology, Metabolic Crosstalk with Other Organelles and Peroxisomal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are the steps of peroxisomal fatty acid oxidation? | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Capric acid - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for High-Throughput Screening Assays Involving 2-Oxodecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxodecanoic acid is a 2-oxo monocarboxylic acid and a metabolite found in various organisms, including algae and plants.[1] Its structural similarity to other bioactive fatty acids suggests its potential involvement in various cellular processes, making it a molecule of interest for high-throughput screening (HTS) in drug discovery and chemical biology. This document provides detailed application notes and protocols for hypothetical HTS assays involving this compound, targeting key biological pathways such as fatty acid metabolism, bacterial quorum sensing, and histone deacetylase (HDAC) activity.
Application Note 1: High-Throughput Screening for Modulators of Fatty Acid Metabolism
Objective: To identify small molecule inhibitors or enhancers of this compound uptake and metabolism using a cell-based high-throughput screening assay. This assay can be adapted to screen for compounds that modulate the activity of fatty acid transport proteins (FATPs) or enzymes involved in fatty acid oxidation.[2][3][4]
Experimental Protocol: Cell-Based Fluorescent Fatty Acid Uptake Assay
This protocol is adapted from established HTS assays for fatty acid uptake.[2][4]
1. Materials and Reagents:
-
HEK293 cells stably expressing a fatty acid transport protein (e.g., FATP2 or FATP4).
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotic.
-
Phosphate-Buffered Saline (PBS).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.
-
Fluorescent fatty acid analog: BODIPY-FL C12 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid).
-
This compound (for competition assay).
-
Test compound library (e.g., dissolved in DMSO).
-
Positive control (e.g., a known FATP inhibitor).
-
Negative control (e.g., DMSO).
-
384-well black, clear-bottom microplates.
-
Fluorescence plate reader.
2. Cell Culture and Plating:
-
Culture HEK293-FATP expressing cells in DMEM with 10% FBS and selection antibiotic at 37°C in a 5% CO2 incubator.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed 10,000 cells per well in a 384-well black, clear-bottom plate and incubate for 24 hours.
3. Assay Procedure:
-
Prepare a 2X working solution of BODIPY-FL C12 in Assay Buffer.
-
Prepare 2X serial dilutions of test compounds, positive control, and this compound in Assay Buffer.
-
Remove culture medium from the cell plate and wash each well twice with 50 µL of PBS.
-
Add 25 µL of the 2X compound solutions to the appropriate wells. For control wells, add 25 µL of Assay Buffer with 0.1% DMSO.
-
Incubate the plate at 37°C for 30 minutes.
-
Add 25 µL of the 2X BODIPY-FL C12 working solution to all wells.
-
Immediately measure the fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) at kinetic intervals (e.g., every 2 minutes for 30 minutes) or at a single endpoint (e.g., 30 minutes).
4. Data Analysis:
-
Subtract the background fluorescence from wells without cells.
-
Calculate the rate of fatty acid uptake from the kinetic reads or use the endpoint fluorescence values.
-
Normalize the data to the negative control (DMSO) to determine the percent inhibition for each compound.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value for active compounds.
Data Presentation: Hypothetical Screening Results for Fatty Acid Uptake Inhibitors
| Compound ID | Target | Activity | IC50 (µM) | Max Inhibition (%) |
| Cmpd-001 | FATP2 | Inhibitor | 2.5 | 95 |
| Cmpd-002 | FATP2 | Inactive | >100 | <10 |
| Cmpd-003 | FATP2 | Inhibitor | 15.8 | 88 |
| Positive Control | FATP2 | Inhibitor | 0.5 | 98 |
| This compound | FATP2 | Competitor | 50.2 | 75 |
Visualization: Fatty Acid Uptake and Metabolism Workflow
Caption: Workflow for a cell-based HTS assay to identify modulators of fatty acid uptake.
Application Note 2: High-Throughput Screening for Quorum Sensing Inhibitors
Objective: To identify compounds that inhibit quorum sensing (QS) signaling in pathogenic bacteria, such as Pseudomonas aeruginosa, where fatty acid-like molecules can act as signaling cues or inhibitors.[5] This assay utilizes a reporter strain that expresses a fluorescent or luminescent protein in response to QS activation.
Experimental Protocol: P. aeruginosa Quorum Sensing Reporter Assay
This protocol is based on established QS reporter assays.[6][7]
1. Materials and Reagents:
-
Pseudomonas aeruginosa PAO1 reporter strain (e.g., carrying a lasB-gfp or rhlA-lux fusion).
-
Luria-Bertani (LB) broth.
-
Autoinducer solution (e.g., N-(3-oxododecanoyl)-L-homoserine lactone, 3-oxo-C12-HSL).
-
This compound (as a potential QS modulator).
-
Test compound library.
-
Positive control (e.g., a known QS inhibitor like furanone C-30).
-
Negative control (DMSO).
-
384-well black, clear-bottom microplates.
-
Plate reader capable of measuring fluorescence or luminescence.
-
Spectrophotometer for measuring optical density (OD600).
2. Assay Procedure:
-
Grow the P. aeruginosa reporter strain overnight in LB broth at 37°C with shaking.
-
Dilute the overnight culture 1:100 in fresh LB broth.
-
In a 384-well plate, add 25 µL of the diluted bacterial culture to each well.
-
Add test compounds, this compound, positive and negative controls to the wells at desired concentrations. The final volume should be 50 µL.
-
If the reporter strain requires an exogenous autoinducer, add a sub-maximal concentration of the autoinducer (e.g., 3-oxo-C12-HSL) to all wells except for the negative control.
-
Incubate the plate at 37°C for 16-18 hours with shaking.
-
After incubation, measure the reporter signal (fluorescence or luminescence) using a plate reader.
-
Measure the optical density at 600 nm (OD600) to assess bacterial growth and normalize the reporter signal to cell density.
3. Data Analysis:
-
Normalize the reporter signal by dividing it by the OD600 reading for each well.
-
Calculate the percent inhibition of the QS signal relative to the DMSO control.
-
Identify compounds that inhibit the reporter signal without significantly affecting bacterial growth.
-
Determine the IC50 values for active compounds.
Data Presentation: Hypothetical Screening Results for Quorum Sensing Inhibitors
| Compound ID | Target Pathway | Activity | IC50 (µM) | Max Inhibition (%) | Effect on Growth (OD600) |
| Cmpd-101 | LasR | Inhibitor | 5.2 | 92 | Minimal |
| Cmpd-102 | Non-specific | Cytotoxic | 10.5 | 98 | Significant |
| Cmpd-103 | RhlR | Inhibitor | 22.1 | 85 | Minimal |
| Positive Control | LasR/RhlR | Inhibitor | 1.8 | 95 | Minimal |
| This compound | Unknown | Modulator | 75.0 | 40 | Minimal |
Visualization: Pseudomonas aeruginosa Quorum Sensing Pathway
Caption: Simplified signaling pathway of quorum sensing in P. aeruginosa.
Application Note 3: High-Throughput Screening for Histone Deacetylase (HDAC) Inhibitors
Objective: To identify novel HDAC inhibitors by screening for compounds that prevent the deacetylation of a fluorogenic substrate. Given that derivatives of this compound are found in natural HDAC inhibitors, this assay can be used to evaluate its direct activity and to screen for other inhibitory molecules.[8][9][10]
Experimental Protocol: Fluorogenic HDAC Activity Assay
This protocol is based on commercially available HDAC inhibitor screening kits.[9][11][12]
1. Materials and Reagents:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, or a pan-HDAC mixture).
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Developer solution (containing a protease like trypsin and a positive control inhibitor like Trichostatin A).
-
This compound.
-
Test compound library.
-
Positive control (Trichostatin A).
-
Negative control (DMSO).
-
384-well black, flat-bottom microplates.
-
Fluorescence plate reader.
2. Assay Procedure:
-
In a 384-well plate, add HDAC Assay Buffer to all wells.
-
Add test compounds, this compound, positive and negative controls to the appropriate wells.
-
Add the diluted HDAC enzyme to all wells except for the no-enzyme control.
-
Incubate the plate at 37°C for 15 minutes to allow compounds to interact with the enzyme.
-
Add the fluorogenic HDAC substrate to all wells to initiate the reaction.
-
Incubate the plate at 37°C for 60 minutes.
-
Add the developer solution to all wells to stop the deacetylation reaction and generate the fluorescent signal.
-
Incubate at 37°C for 15 minutes.
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm).
3. Data Analysis:
-
Subtract the background fluorescence from the no-enzyme control wells.
-
Calculate the percent inhibition for each compound relative to the DMSO control.
-
Determine the IC50 values for active compounds by plotting percent inhibition against compound concentration.
Data Presentation: Hypothetical Screening Results for HDAC Inhibitors
| Compound ID | Target | Activity | IC50 (nM) | Max Inhibition (%) |
| Cmpd-201 | HDAC1 | Inhibitor | 50 | 98 |
| Cmpd-202 | Pan-HDAC | Inhibitor | 120 | 95 |
| Cmpd-203 | HDAC1 | Inactive | >10,000 | <5 |
| Trichostatin A | Pan-HDAC | Inhibitor | 5 | 99 |
| This compound | HDAC1 | Weak Inhibitor | 8,500 | 35 |
Visualization: HDAC Inhibition Assay Workflow
Caption: Workflow and reaction principle for a fluorogenic HDAC inhibitor HTS assay.
References
- 1. This compound | C10H18O3 | CID 259794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a High-Throughput Screening Assay for Human Long-Chain Fatty Acid Transport Proteins 4 and 5 - SRI [sri.com]
- 4. Development and validation of a high-throughput screening assay for human long-chain fatty acid transport proteins 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Control of Biofilms with the Fatty Acid Signaling Molecule cis-2-Decenoic Acid [mdpi.com]
- 6. Reducing the virulence of Pseudomonas aeruginosa by using multiple quorum-quenching enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-amino-8-oxodecanoic acids (Aodas) present in natural hystone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chemical screen identifies diverse and novel histone deacetylase (HDAC) inhibitors as repressors of NUT function: implications for NUT carcinoma pathogenesis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chumontreal.qc.ca [chumontreal.qc.ca]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Oxodecanoic Acid
Welcome to the technical support center for the purification of 2-Oxodecanoic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the purification of this compound from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the general physical and chemical properties of this compound that are relevant for its purification?
A1: Understanding the physicochemical properties of this compound is crucial for selecting an appropriate purification strategy. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O₃ | --INVALID-LINK-- |
| Molecular Weight | 186.25 g/mol | --INVALID-LINK-- |
| Appearance | Expected to be a solid or oil | General knowledge of fatty acids |
| pKa (Predicted) | 2.54 ± 0.54 | --INVALID-LINK-- |
| Solubility | Poorly soluble in water; soluble in organic solvents like ethanol and ether. | --INVALID-LINK-- |
Q2: What are the most common methods for purifying this compound?
A2: The primary methods for purifying this compound, an α-keto acid, from a reaction mixture include:
-
Liquid-Liquid Extraction: To separate the acidic product from neutral or basic impurities.
-
Column Chromatography: To purify the compound based on its polarity.
-
Recrystallization: To obtain a highly pure crystalline product.
Q3: How do I choose the right solvent for liquid-liquid extraction?
A3: The choice of solvent depends on the nature of the impurities. Since this compound is acidic, you can use a biphasic system of an aqueous base (like sodium bicarbonate or sodium hydroxide solution) and a water-immiscible organic solvent (such as diethyl ether or ethyl acetate). The this compound will be deprotonated and dissolve in the aqueous layer, while non-acidic organic impurities will remain in the organic layer.
Q4: What is a suitable stationary and mobile phase for column chromatography of this compound?
A4: For the column chromatography of this compound, silica gel is a common and effective stationary phase due to its polar nature.[1] The mobile phase, or eluent, should be a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or diethyl ether). The polarity of the eluent is gradually increased to first elute less polar impurities, followed by the more polar this compound. A typical starting solvent system could be a 9:1 or 8:2 mixture of hexane:ethyl acetate, with the polarity gradually increased by increasing the proportion of ethyl acetate.
Q5: How can I monitor the progress of column chromatography?
A5: Thin-Layer Chromatography (TLC) is an effective way to monitor the separation. Small samples from the column fractions are spotted on a TLC plate, which is then developed in an appropriate solvent system. The spots can be visualized to determine which fractions contain the purified this compound. For α-keto acids, specific visualization agents can be used. For example, spraying the TLC plate with a solution of o-phenylenediamine followed by heating can reveal α-keto acids as fluorescent green spots under long-wavelength UV light.[2] Alternatively, a 2,4-dinitrophenylhydrazine (DNPH) stain can be used, which reacts with the ketone group to produce yellow-to-red spots.[3]
Q6: What are some good solvent systems for the recrystallization of this compound?
A6: The ideal recrystallization solvent is one in which this compound is soluble at high temperatures but insoluble at low temperatures. For long-chain carboxylic acids, common recrystallization solvents include hexane, ethanol, or a mixture of solvents like hexane/ethyl acetate.[4][5] You may need to perform small-scale solubility tests to find the optimal solvent or solvent mixture.
Troubleshooting Guides
This section addresses common issues that may arise during the purification of this compound.
Issue 1: Low yield after liquid-liquid extraction.
| Possible Cause | Troubleshooting Step |
| Incomplete Extraction | Ensure thorough mixing of the aqueous and organic phases by gently inverting the separatory funnel multiple times.[6] Perform multiple extractions with smaller volumes of the extraction solvent rather than a single extraction with a large volume. |
| Incorrect pH of Aqueous Phase | The pH of the aqueous basic solution should be high enough to deprotonate the carboxylic acid (pH > pKa + 2). Use a pH meter or pH paper to verify. For re-acidification to recover the product, ensure the pH is well below the pKa (pH < pKa - 2). |
| Product Loss During Workup | After acidification of the aqueous layer, ensure complete precipitation of the product. Cooling the solution in an ice bath can improve precipitation. When back-extracting into an organic solvent, use an adequate volume of solvent and perform multiple extractions. |
Issue 2: Emulsion formation during liquid-liquid extraction.
| Possible Cause | Troubleshooting Step |
| Vigorous Shaking | Gently invert the separatory funnel for mixing instead of vigorous shaking.[7] |
| High Concentration of Surfactant-like Impurities | Add a small amount of brine (saturated NaCl solution) to the separatory funnel; this increases the ionic strength of the aqueous layer and can help break the emulsion.[7] |
| Particulate Matter | If solid particles are present, filter the reaction mixture before extraction. |
| Persistent Emulsion | Allow the separatory funnel to stand undisturbed for a longer period. If the emulsion persists, you can try passing the mixture through a pad of Celite or glass wool.[8] Centrifugation can also be an effective method to break stubborn emulsions.[9] |
Issue 3: Poor separation during column chromatography.
| Possible Cause | Troubleshooting Step |
| Improperly Packed Column | Ensure the silica gel is packed uniformly without any air bubbles or cracks. A poorly packed column leads to channeling and inefficient separation.[1] |
| Incorrect Solvent System | The polarity of the eluent may be too high, causing all components to elute together, or too low, resulting in no elution. Optimize the solvent system using TLC first to achieve a good separation of spots. |
| Column Overloading | Do not load too much crude product onto the column. A general rule is to use a 20:1 to 100:1 ratio of silica gel to crude product by weight, depending on the difficulty of the separation.[1] |
| Sample Application | The sample should be loaded onto the column in a minimal amount of solvent to ensure a narrow starting band. |
Issue 4: Oiling out or no crystal formation during recrystallization.
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent | The compound may be too soluble in the chosen solvent even at low temperatures, or it may be precipitating as an oil. Test different solvents or solvent mixtures. For "oiling out," you can try adding more of the "good" solvent (the one it's more soluble in) to the hot solution before cooling, or use a slower cooling rate. |
| Solution is Not Saturated | If no crystals form, the solution may not be saturated. Evaporate some of the solvent to increase the concentration and then try cooling again. |
| Supersaturated Solution | If the solution is supersaturated, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| Presence of Impurities | Impurities can sometimes inhibit crystallization. If the product oils out, it may be necessary to repeat a prior purification step like column chromatography to remove these impurities. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).
-
Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M sodium hydroxide (NaOH) solution.
-
Extraction: Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup, especially when using bicarbonate.[6]
-
Separation: Allow the layers to separate. The deprotonated this compound will be in the upper aqueous layer (if the organic solvent is denser than water) or the lower aqueous layer (if the organic solvent is less dense than water). Drain the aqueous layer into a separate flask.
-
Repeat: Repeat the extraction of the organic layer with the aqueous base 2-3 times to ensure complete removal of the acidic product.
-
Acidification: Combine the aqueous extracts and cool them in an ice bath. Slowly add a strong acid (e.g., 6M HCl) with stirring until the solution is acidic (pH ~2), which will cause the this compound to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration, or if it separates as an oil, extract it back into a fresh portion of the organic solvent.
-
Drying: Dry the organic solution containing the purified product over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent.
Protocol 2: Silica Gel Column Chromatography
-
Column Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into a chromatography column plugged with a small piece of cotton or glass wool and allow the silica to settle into a uniform bed.[1]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent. Carefully add the sample solution to the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., from 95:5 to 80:20 hexane:ethyl acetate). This will elute compounds of increasing polarity.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 3: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the impure this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[4]
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur.
-
Chilling: Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
Visualizations
Workflow for Purification of this compound
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Emulsion Formation
Caption: Decision tree for troubleshooting emulsion formation.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. epfl.ch [epfl.ch]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. biotage.com [biotage.com]
stability of 2-Oxodecanoic acid in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Oxodecanoic acid in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in aqueous solutions?
A1: The stability of this compound, like other α-keto acids, is primarily influenced by pH, temperature, and light exposure.[1][2] Extreme pH conditions, particularly neutral to alkaline, can lead to degradation.[3] Elevated temperatures can accelerate hydrolysis and other degradation reactions, while exposure to UV light can induce photochemical degradation.[1][2][4][5]
Q2: What is the expected shelf-life of this compound in an aqueous solution?
A2: The shelf-life is highly dependent on the storage conditions. For optimal stability, it is recommended to store aqueous solutions of this compound at low temperatures (2-8°C) and protected from light. The pH of the solution should ideally be kept in the acidic range (pH 2-3) to minimize hydrolysis.[6] Under these conditions, the shelf-life can be maximized. However, for precise experimental work, it is always recommended to use freshly prepared solutions.
Q3: Can I expect this compound to be stable at neutral or physiological pH?
A3: Caution should be exercised when working with this compound at neutral or physiological pH. Some α-keto acids have been shown to undergo degradation, such as an aldol-like condensation, at neutral and alkaline pH values.[3] If your experiment requires a neutral pH, it is crucial to use the solution immediately after preparation and to monitor its stability over the course of the experiment.
Q4: Are there any known degradation pathways for this compound in aqueous solutions?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the behavior of other α-keto acids, potential degradation pathways include hydrolysis and photodecomposition.[5][7] Hydrolysis can be catalyzed by acidic or basic conditions.[7] Photochemical reactions can occur upon exposure to light, leading to the formation of various photoproducts.[1][4]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results over time. | Degradation of this compound in the stock solution. | Prepare fresh stock solutions of this compound for each experiment. If a stock solution must be stored, aliquot it into smaller volumes and freeze at -20°C or below. Protect from light. Before use, thaw an aliquot and use it immediately. Do not re-freeze. |
| Precipitate formation in the aqueous solution. | Poor solubility or pH-dependent precipitation. This compound has poor solubility in water. | Ensure the pH of the solution is appropriate for solubility. For some organic acids, adjusting the pH away from their pKa can improve solubility. Gentle warming and sonication may also aid in dissolution, but be mindful of potential thermal degradation. |
| Loss of compound activity or concentration. | Chemical degradation due to pH, temperature, or light. | Buffer the aqueous solution to an acidic pH (e.g., pH 2-3) if compatible with the experimental design.[6] Store solutions at low temperatures (2-8°C) and in amber vials or wrapped in aluminum foil to protect from light.[1][4] |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC). | Formation of degradation products. | Analyze the sample immediately after preparation. If degradation is suspected, use techniques like HPLC-MS to identify the unknown peaks, which may correspond to degradation products.[8][9] Review the solution preparation and storage procedures to minimize degradation. |
Quantitative Data on Stability
| Compound | Condition | Half-life / Degradation Rate | Reference |
| Pyruvic Acid | Aqueous solution, pH > 6 | Prone to aldol-like condensation | [3] |
| 2-Oxooctanoic Acid | Aqueous solution, varying pH | Photolysis is slowed under high pH conditions | [1] |
| Saturated Fatty Acids (general) | Thermal hydrolysis (140-160°C, 8h) | Degraded to shorter chain alkanes and fatty acids | [2] |
Note: This data should be used as a general guide. It is highly recommended to perform a stability study for this compound under your specific experimental conditions.
Experimental Protocols
Protocol for Assessing the pH Stability of this compound
-
Preparation of Buffer Solutions: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9).
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol). Spike a known volume of the stock solution into each buffer to achieve the desired final concentration.
-
Incubation: Incubate the solutions at a constant temperature (e.g., room temperature or 37°C).
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Analysis: Immediately analyze the samples by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of this compound.[8][9]
-
Data Analysis: Plot the concentration of this compound versus time for each pH value to determine the degradation kinetics.
Protocol for Assessing the Photostability of this compound
-
Solution Preparation: Prepare an aqueous solution of this compound in a buffer of a specific pH.
-
Sample Exposure: Divide the solution into two sets of transparent and amber vials. Expose the transparent vials to a controlled light source (e.g., a UV lamp or a photostability chamber). Keep the amber vials in the dark as a control.
-
Sampling: At defined time intervals, take samples from both the exposed and control vials.
-
Analysis: Analyze the samples using HPLC to quantify the remaining this compound.[8][9]
-
Data Analysis: Compare the degradation rate in the light-exposed samples to the control samples to determine the extent of photodegradation.
Visualizations
Caption: Workflow for assessing the stability of this compound.
References
- 1. pH Dependence of the Aqueous Photochemistry of α-Keto Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermal Degradation of Long Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. researchgate.net [researchgate.net]
- 6. Study on the stability of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
preventing degradation of 2-Oxodecanoic acid during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2-Oxodecanoic acid during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, solid this compound, a saturated fatty acid, should be stored at or below -16°C in a tightly sealed glass container with a Teflon-lined closure. It is crucial to store it in a dry environment to prevent moisture absorption.
Q2: How should I handle solid this compound when taking a sample from the container?
A2: To prevent condensation from forming on the compound, which can lead to degradation, allow the container to warm to room temperature before opening it. Once the desired amount is dispensed, securely reseal the container and return it to the recommended storage temperature.
Q3: What is the best way to store this compound in solution?
A3: Solutions of this compound should be stored at -20°C ± 4°C in a glass vial with a Teflon-lined cap. To prevent oxidation, it is recommended to overlay the solution with an inert gas like argon or nitrogen before sealing. Avoid using plastic containers for storage as plasticizers can leach into the solution.
Q4: Can I store solutions of this compound at temperatures below -30°C?
A4: Storing organic solutions of this compound below -30°C is generally not recommended unless the solution is in a sealed glass ampoule. This is to prevent potential issues with solvent freezing and solute precipitation, which can affect the stability and concentration of the solution.
Q5: For how long can I expect this compound to be stable under the recommended storage conditions?
A5: When stored as a solid at or below -16°C in a tightly sealed, dry container, this compound is expected to be stable for an extended period. For solutions stored at -20°C under an inert atmosphere, stability should be maintained for several months. However, for critical applications, it is recommended to periodically assess the purity of the compound.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
| Problem | Potential Cause | Recommended Solution |
| Change in physical appearance (e.g., discoloration, clumping) | Exposure to moisture, light, or elevated temperatures. | Discard the reagent as its purity is compromised. Review storage and handling procedures to prevent future occurrences. Ensure the container is tightly sealed and stored in a dark, cold, and dry place. |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare a fresh stock solution from solid material. To confirm degradation, analyze the old stock solution using HPLC or GC-MS to identify degradation products. |
| Presence of unexpected peaks in analytical chromatograms | Contamination or degradation of this compound. | Identify the unknown peaks by mass spectrometry. Likely degradation products include shorter-chain fatty acids or aldehydes resulting from oxidative decarboxylation. Review sample handling and storage to minimize exposure to oxygen and light. |
| pH of the experimental solution changes over time | Hydrolysis of this compound or interaction with the solvent. | Ensure the use of high-purity, anhydrous solvents. If working in aqueous solutions, use appropriate buffers to maintain a stable pH. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.
1. Acid and Base Hydrolysis:
- Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.
- Incubate the solutions at 60°C for 24 hours.
- At time points of 0, 4, 8, and 24 hours, withdraw aliquots, neutralize them, and analyze by HPLC and GC-MS.
2. Oxidative Degradation:
- Prepare a solution of this compound in a mixture of acetonitrile and water.
- Add 3% hydrogen peroxide.
- Keep the solution at room temperature and protect it from light.
- Analyze aliquots at 0, 4, 8, and 24 hours by HPLC and GC-MS.
3. Thermal Degradation:
- Place solid this compound in a glass vial and heat it in an oven at 70°C for 48 hours.
- Also, prepare a solution of this compound in a suitable organic solvent and reflux at an elevated temperature.
- Analyze the samples at 0, 24, and 48 hours.
4. Photodegradation:
- Expose a solution of this compound to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period.
- Wrap a control sample in aluminum foil to protect it from light.
- Analyze both the exposed and control samples at regular intervals.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This method is designed to separate this compound from its potential degradation products.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in the mobile phase to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Protocol 3: GC-MS Analysis of this compound and its Degradation Products
This method is suitable for the identification and quantification of volatile degradation products.
-
Derivatization:
-
Convert this compound and its degradation products into their more volatile methyl esters (FAMEs) or trimethylsilyl (TMS) esters.
-
For FAMEs, use a reagent like BF3 in methanol.
-
For TMS esters, use a reagent like BSTFA with 1% TMCS.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 280°C) to elute all compounds.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Scan a mass range of m/z 50-500.
-
-
Data Analysis:
-
Identify the degradation products by comparing their mass spectra with a library (e.g., NIST).
-
Quantify the analytes using an internal standard method.
-
Visualizations
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: Recommended workflow for handling and analyzing this compound to ensure stability.
troubleshooting peak tailing in HPLC analysis of 2-Oxodecanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of 2-Oxodecanoic acid, with a primary focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound in reversed-phase HPLC?
A1: The most frequent cause of peak tailing for acidic compounds like this compound is secondary interactions between the analyte and the stationary phase.[1][2] This often involves interactions between the carboxylate form of the acid and active sites on the silica-based column packing, such as residual silanol groups.[1][3]
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds. For an acidic analyte like this compound, a mobile phase pH that is at least 2 pH units below its pKa will ensure that the analyte is in its protonated, non-ionized form.[3][4] This non-ionized form is less polar and interacts more predictably with the reversed-phase stationary phase, leading to sharper, more symmetrical peaks.[4][5] If the mobile phase pH is close to the pKa of this compound, both the ionized and non-ionized forms will be present, leading to broad or tailing peaks.[3]
Q3: What is the pKa of this compound and what is the recommended mobile phase pH for its analysis?
A3: The predicted pKa of this compound is approximately 2.54. Therefore, to ensure the compound is in its non-ionized form and to minimize peak tailing, a mobile phase pH of less than 2.5 is recommended. A common approach is to use a mobile phase containing a small amount of a weak acid, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[4][6]
Q4: Can the choice of organic solvent in the mobile phase influence peak tailing?
A4: Yes, the choice of organic solvent (e.g., acetonitrile or methanol) can influence peak shape. Acetonitrile and methanol have different properties; methanol is a protic solvent while acetonitrile is aprotic.[7][8] These differences can affect the interactions between the analyte, the mobile phase, and the stationary phase. If you are experiencing peak tailing with one solvent, it is often worthwhile to try the other to see if it improves the peak shape.[7][9]
Q5: How can I prevent column overload, and how do I know if it's the cause of my peak tailing?
A5: Column overload can lead to both peak fronting and tailing.[1][6] To determine if mass overload is the issue, dilute your sample and inject it again. If the peak shape improves, you were likely overloading the column.[1][6] To avoid this, you can reduce the injection volume or the concentration of your sample.[1][10]
Troubleshooting Guide: Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing in the HPLC analysis of this compound.
Step 1: Initial Assessment & Easy Checks
-
Review Chromatogram: Observe if peak tailing affects only the this compound peak or all peaks in the chromatogram. Tailing of all peaks often points to a system-wide issue.[6]
-
Check for Leaks: Inspect all fittings and connections for any signs of leakage.
-
Mobile Phase Preparation: Ensure the mobile phase was prepared correctly and is properly degassed.
Step 2: Method-Related Causes
If the initial checks do not resolve the issue, consider the following method parameters:
| Potential Cause | Recommended Action |
| Inappropriate Mobile Phase pH | The mobile phase pH is likely too high, causing partial ionization of the this compound. Action: Lower the mobile phase pH to at least 2 units below the pKa of this compound (~pH 2.5). This can be achieved by adding 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to the mobile phase.[4][6] |
| Insufficient Buffer Capacity | If using a buffer, its concentration may be too low to effectively control the pH. Action: Increase the buffer concentration. A typical range is 10-50 mM.[1] |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent stronger than the mobile phase, it can cause peak distortion. Action: Dissolve the sample in the initial mobile phase or a weaker solvent.[3][10] |
| Column Overload | Injecting too much sample mass can saturate the stationary phase. Action: Reduce the injection volume or dilute the sample.[1][6] |
Step 3: Column-Related Issues
If method adjustments do not improve the peak shape, the issue may lie with the column:
| Potential Cause | Recommended Action |
| Column Contamination | Buildup of sample matrix components on the column frit or packing material. Action: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column (if used) or the analytical column.[1] |
| Column Degradation | Loss of bonded phase or creation of active sites on the silica surface over time. Action: Replace the column with a new, high-quality, end-capped C18 column.[1] |
| Column Void | A void or channel has formed in the column packing. Action: This usually requires column replacement. Using a guard column can help extend the life of the analytical column.[1][10] |
Step 4: System-Related Problems
If the problem persists after addressing method and column issues, investigate the HPLC system:
| Potential Cause | Recommended Action |
| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.[10] Action: Use shorter, narrower internal diameter tubing (e.g., 0.12 mm ID). Ensure all fittings are properly made to minimize dead volume.[10] |
Experimental Protocols
Protocol 1: Starting Method for this compound Analysis
This protocol provides a robust starting point for the analysis of this compound, designed to minimize peak tailing.
| Parameter | Condition |
| Column | High-purity, end-capped C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 2 µL |
| Detector | UV at 210 nm or Mass Spectrometer |
| Sample Preparation | Dissolve sample in Mobile Phase A |
Protocol 2: Column Cleaning and Regeneration
If column contamination is suspected, this procedure can help restore performance.
-
Disconnect the column from the detector.
-
Reverse the column direction.
-
Flush the column with 20-30 column volumes of each of the following solvents in order:
-
Water
-
Methanol
-
Acetonitrile
-
Isopropanol
-
-
Re-equilibrate the column with the initial mobile phase conditions before use.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
Caption: A flowchart for troubleshooting peak tailing.
Signaling Pathway of Peak Tailing
The following diagram illustrates the chemical interactions that can lead to peak tailing for an acidic analyte like this compound.
Caption: Interactions causing peak tailing of acidic analytes.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. scribd.com [scribd.com]
- 3. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 4. biotage.com [biotage.com]
- 5. agilent.com [agilent.com]
- 6. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 7. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. Acetonitrile vs Methanol in Reverse Phase Chromatography [masontechnology.ie]
- 9. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. uhplcs.com [uhplcs.com]
Technical Support Center: Optimizing Derivatization of 2-Oxodecanoic Acid
Welcome to the technical support center for the derivatization of 2-Oxodecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and reproducible experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization of this compound for analysis, particularly by Gas Chromatography-Mass Spectrometry (GC-MS).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Peak in GC-MS | Incomplete derivatization. | - Optimize reaction time and temperature: For two-step oximation-silylation, ensure the oximation step (e.g., with methoxyamine hydrochloride in pyridine) proceeds to completion (e.g., 60-90 minutes at 30-37°C) before silylation. Silylation with BSTFA + 1% TMCS may require heating at 60-70°C for 30-60 minutes.[1][2] - Increase reagent excess: Use a significant molar excess of the derivatizing reagents (e.g., at least a 2:1 molar ratio of silylating reagent to active hydrogens). - Ensure anhydrous conditions: Moisture will deactivate silylating reagents and hydrolyze the derivatives. Dry samples thoroughly and use anhydrous solvents.[3] |
| Degradation of this compound. | - Stabilize the sample: α-keto acids can be unstable. For urine samples, stabilization with sodium dithionite and storage at low temperatures (below 0°C) before derivatization has been reported for aromatic keto acids.[4] - Use milder derivatization conditions: If degradation is suspected, try lowering the reaction temperature and optimizing the reaction time. | |
| Poor extraction of the derivative. | - Select an appropriate extraction solvent: For O-trimethylsilyl-quinoxalinol derivatives, extraction into a non-polar solvent like hexane or ethyl acetate is common.[5] Ensure efficient phase separation. | |
| Peak Tailing in Chromatogram | Active sites in the GC system. | - Deactivate the GC liner: Use a deactivated liner or silanize the liner to prevent interaction with the analyte.[6] - Condition the GC column: Ensure the column is properly conditioned according to the manufacturer's instructions. |
| Incomplete derivatization. | The polar carboxylic acid and keto groups will interact with the stationary phase if not fully derivatized, leading to tailing.[2] Follow the recommendations for optimizing the derivatization reaction. | |
| Multiple or Split Peaks for the Analyte | Formation of stereoisomers. | - Oximation prior to silylation: Derivatization of the keto group to an oxime before silylation can prevent the formation of multiple tautomers and result in a single peak.[1] |
| Incomplete silylation. | Partially silylated products will have different retention times. Optimize the silylation reaction as described above. | |
| Degradation of the derivative. | TMS derivatives can be susceptible to hydrolysis. Analyze samples as soon as possible after derivatization and ensure the entire system from injection to detection is free of moisture.[3] | |
| Poor Reproducibility | Variability in manual derivatization. | - Automate the derivatization process: If available, use an autosampler for derivatization to improve consistency.[7] - Use an internal standard: Incorporate an internal standard early in the sample preparation process to account for variations in derivatization and injection. |
| Presence of water in the sample or reagents. | As mentioned, water significantly impacts silylation. Ensure all glassware is thoroughly dried, use high-purity anhydrous solvents, and store silylating reagents under inert gas. | |
| Extraneous Peaks in the Chromatogram | Contamination from reagents or glassware. | - Run a reagent blank: This will help identify any contaminants originating from the derivatization reagents or solvents.[5] - Thoroughly clean all glassware: Wash with an appropriate solvent and dry completely before use. |
| Septum bleed. | Use a high-quality, low-bleed septum in the GC inlet. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for derivatizing this compound for GC-MS analysis?
A1: The most widely recommended method is a two-step derivatization process:
-
Oximation: The keto group is first converted to an oxime using a reagent like methoxyamine hydrochloride (MeOx) in pyridine. This step is crucial to prevent the formation of multiple tautomers, which can lead to multiple peaks in the chromatogram.[1]
-
Silylation: The carboxylic acid group and the oxime group are then silylated, typically using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) often with a catalyst such as 1% Trimethylchlorosilane (TMCS). This increases the volatility and thermal stability of the analyte for GC analysis.[2]
Another robust method involves derivatization with o-phenylenediamine to form a stable quinoxalinol, followed by silylation to create an O-trimethylsilyl-quinoxalinol derivative. This derivative is known for its high stability.[4]
Q2: Why is my silylation reaction failing even with fresh reagents?
A2: The most common reason for silylation failure is the presence of moisture. Silylating reagents are extremely sensitive to water, which will hydrolyze the reagent and the silylated product. Ensure that your sample is completely dry (lyophilization is recommended), all solvents are anhydrous, and glassware is thoroughly dried. It is also crucial to work under an inert atmosphere (e.g., nitrogen or argon) if possible.[3]
Q3: Can I derivatize this compound for LC-MS analysis?
A3: Yes, several derivatization strategies for LC-MS are available. These are particularly useful if you want to avoid the heating steps required for GC. Common reagents include:
-
2,4-Dinitrophenylhydrazine (DNPH): Reacts with the keto group to form a hydrazone, which can be analyzed by LC-MS/MS.[5]
-
Girard's reagents: These introduce a quaternary ammonium group, which improves ionization efficiency in electrospray ionization (ESI).
Q4: What are the expected recovery rates for the derivatization of medium-chain keto acids?
A4: Recovery rates can vary depending on the specific keto acid, the sample matrix, and the protocol used. However, for well-optimized methods, high recovery rates are achievable. For example, a study on the determination of keto acids in drinking water using DNPH derivatization reported mean recoveries in the range of 94–109% for pyruvic acid.[5] For the analysis of α-keto acids as silylated oximes, recoveries from serum have been reported to be greater than 80%, and from urine, greater than 90%.[8]
Q5: How can I optimize the derivatization reaction time and temperature?
A5: Optimization is best performed empirically. To determine the optimal derivatization time, you can analyze aliquots of a representative sample at different time points (e.g., 15, 30, 60, 90, 120 minutes) and plot the peak area of the derivative versus time. The optimal time is the point at which the peak area plateaus.[5] A similar approach can be used for temperature optimization, testing a range of temperatures (e.g., 60°C, 70°C, 80°C) at a fixed time. For silylation with BSTFA, a common starting point is 60 minutes at 60-70°C.[2]
Experimental Protocols
Protocol 1: Two-Step Oximation and Silylation for GC-MS Analysis
This protocol is a general guideline and may require optimization for specific sample matrices.
Materials:
-
This compound standard or sample extract
-
Methoxyamine hydrochloride (MeOx) solution (e.g., 20 mg/mL in anhydrous pyridine)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., acetonitrile or pyridine)
-
Internal standard (e.g., a stable isotope-labeled keto acid)
-
Reaction vials with screw caps
-
Heating block or oven
-
Nitrogen or argon gas for drying
Procedure:
-
Sample Preparation:
-
Place 1-10 mg of the dried sample or standard into a reaction vial. If the sample is in an aqueous solution, evaporate it to complete dryness under a stream of nitrogen.
-
-
Oximation:
-
Add 50 µL of the methoxyamine hydrochloride solution to the dried sample.
-
Seal the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 37°C for 90 minutes in a thermal shaker.[1]
-
-
Silylation:
-
Analysis:
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS system.
-
Protocol 2: Derivatization with o-Phenylenediamine and Silylation for GC-MS Analysis
This method yields highly stable quinoxalinol derivatives.
Materials:
-
This compound standard or sample extract
-
o-Phenylenediamine dihydrochloride in phosphoric acid
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Acetonitrile (anhydrous)
-
Extraction solvent (e.g., hexane or ethyl acetate)
-
Reaction vials
-
Heating block or water bath
Procedure:
-
Quinoxalinol Formation:
-
Treat the sample containing this compound with a solution of o-phenylenediamine dihydrochloride in phosphoric acid.
-
Heat the mixture to facilitate the reaction and formation of the quinoxalinol derivative.
-
-
Extraction:
-
Extract the quinoxalinol derivative into an organic solvent such as ethyl acetate.
-
Evaporate the organic solvent to dryness.
-
-
Silylation:
-
Re-dissolve the dried quinoxalinol derivative in anhydrous acetonitrile.
-
Add BSTFA and heat at approximately 60°C to form the O-trimethylsilyl-quinoxalinol derivative.[10]
-
-
Analysis:
-
The resulting solution can be directly injected into the GC-MS.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for low derivatization product signal.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 4. O-trimethylsilylquinoxalinol derivatives of aromatic alpha-keto acids. Mass spectra and quantitative gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 6. gcms.cz [gcms.cz]
- 7. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.mssm.edu [scholars.mssm.edu]
- 9. researchgate.net [researchgate.net]
- 10. Keto acid - Wikipedia [en.wikipedia.org]
Technical Support Center: LC-MS/MS Quantification of 2-Oxodecanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the LC-MS/MS quantification of 2-Oxodecanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my this compound quantification?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting, undetected components in the sample matrix.[1][2] These effects, primarily ion suppression or enhancement, can lead to inaccurate and irreproducible quantitative results.[3] In biological matrices like plasma, common sources of interference include phospholipids, salts, and endogenous metabolites that can compete with your analyte for ionization in the MS source.[4]
Q2: I am observing significant signal suppression for this compound. What are the likely causes in a plasma sample?
A2: Signal suppression for organic acids in plasma is common and often caused by:
-
Phospholipids: These are abundant in plasma and are a primary cause of ion suppression in reversed-phase chromatography, especially when using simple protein precipitation.[4][5]
-
Salts and Buffers: Non-volatile salts (e.g., phosphates) from buffers or the sample itself can crystallize in the ESI source, reducing ionization efficiency.[6]
-
Competition for Ionization: Co-eluting compounds with higher proton affinity or surface activity can preferentially ionize, suppressing the signal of this compound.[7]
Q3: What is the best way to compensate for matrix effects?
A3: The most reliable method to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS).[3][6] A SIL-IS, such as this compound-¹³C₁₀ or a deuterated analogue, will have nearly identical chemical properties and chromatographic behavior to the analyte. It will therefore experience the same degree of ion suppression or enhancement, allowing for accurate signal normalization.[8] If a specific SIL-IS for this compound is not available, a labeled standard of a closely related medium-chain fatty acid may be used, but this should be carefully validated.
Q4: How can I assess the extent of matrix effects in my assay?
A4: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This provides a qualitative view of where ion suppression or enhancement occurs across your entire chromatographic run. It is excellent for method development to adjust chromatography so that your analyte does not elute in a region of significant suppression.[6][7][9]
-
Post-Extraction Spike Analysis: This is a quantitative method used during method validation. It compares the analyte's response in a post-extraction spiked matrix sample to its response in a clean solvent. The resulting ratio, known as the Matrix Factor, quantifies the degree of ion suppression or enhancement.[10][11]
Q5: When should I use the Standard Addition method?
A5: The method of standard additions is particularly useful when you cannot obtain a true blank matrix (e.g., for endogenous analytes) or when the matrix effect is highly variable between individual samples.[1] This method involves adding known amounts of the analyte to aliquots of the actual sample, creating a calibration curve within each sample's unique matrix, thereby correcting for its specific matrix effect.[9]
Troubleshooting Guide
Problem: Low and/or Inconsistent Recovery of this compound
| Possible Cause | Suggested Solution |
| Inefficient Sample Cleanup | Simple protein precipitation (PPT) may not be sufficient. Phospholipids, a major source of ion suppression for fatty acids, are often not fully removed.[4] Consider a more rigorous sample preparation method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interferences. |
| Analyte Eluting in an Ion Suppression Zone | Perform a post-column infusion experiment to identify regions of significant matrix effect.[6][12] Adjust your chromatographic method (e.g., modify the gradient, change the column) to shift the retention time of this compound away from these zones. |
| Suboptimal Internal Standard (IS) | If you are not using a stable isotope-labeled IS, your structural analogue IS may not be adequately compensating for matrix effects.[8] The ideal IS co-elutes perfectly and has the same ionization characteristics. Switch to a SIL-IS if possible. |
| Sample Dilution is Insufficient | If the concentration of interfering components is very high, the matrix effect can be overwhelming. Try diluting the sample extract further with the mobile phase, provided the analyte concentration remains above the lower limit of quantification (LLOQ).[2][3] |
Problem: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Suggested Solution |
| Column Overload | The concentration of the injected sample may be too high. Dilute the sample and re-inject. |
| Incompatible Injection Solvent | Ensure your final sample solvent is similar in strength to, or weaker than, the initial mobile phase to prevent peak distortion. |
| Secondary Interactions with Column | This compound is acidic. Ensure the mobile phase pH is appropriate. Adding a small amount of a weak acid like formic acid to the mobile phase can improve peak shape for acidic analytes in negative ion mode. |
| Column Contamination or Degradation | Matrix components can build up on the column. Flush the column with a strong solvent or, if performance does not improve, replace the column. |
Quantitative Data on Matrix Effects
The following table provides an illustrative example of how matrix effects can vary with different sample preparation techniques for a medium-chain fatty acid like this compound in human plasma. The Matrix Factor (MF) is calculated as (Peak Area in Matrix) / (Peak Area in Solvent). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
| Sample Preparation Method | Analyte | Matrix Factor (MF) | % Ion Suppression/Enhancement | Interpretation |
| Protein Precipitation (Acetonitrile) | This compound | 0.55 | 45% Suppression | Simple, but often leaves significant phospholipids, causing strong ion suppression. |
| Liquid-Liquid Extraction (MTBE) | This compound | 0.88 | 12% Suppression | Better removal of polar interferences like salts, leading to reduced matrix effects. |
| Solid-Phase Extraction (C18) | This compound | 0.97 | 3% Suppression | Provides the cleanest extract by selectively isolating the analyte, minimizing matrix effects. |
Note: These values are representative and the actual matrix effect should be determined experimentally for your specific LC-MS/MS method and matrix lot.
Experimental Protocols & Workflows
Visualizing the Workflow for Matrix Effect Assessment
Protocol 1: Post-Column Infusion for Qualitative Assessment
-
System Setup:
-
Set up the LC-MS/MS system with the analytical column and mobile phases intended for the this compound assay.
-
Using a T-connector, introduce a constant flow of a standard solution of this compound (e.g., 50 ng/mL in mobile phase) via a syringe pump into the mobile phase stream between the analytical column and the MS ion source. The infusion flow rate should be low (e.g., 10-20 µL/min) relative to the LC flow rate (e.g., 400-500 µL/min).
-
-
Establish a Stable Baseline: Start the infusion and allow the MS signal for this compound to stabilize, creating a constant, elevated baseline.
-
Injection: Inject a blank, extracted matrix sample (e.g., a plasma sample processed with your intended sample preparation method but without the analyte or IS).
-
Data Acquisition: Acquire data for the entire duration of the chromatographic run, monitoring the MRM transition for this compound.
-
Analysis: Examine the resulting chromatogram. Any dips in the stable baseline indicate regions of ion suppression, while peaks above the baseline indicate ion enhancement. Compare the retention time of this compound from a standard injection to this profile to see if it elutes in an affected region.
Protocol 2: Post-Extraction Spike for Quantitative Assessment
-
Sample Set Preparation:
-
Set A (Neat Solution): Prepare a set of QC samples (e.g., at low, medium, and high concentrations) by spiking the this compound standard into the final reconstitution solvent.
-
Set B (Post-Spiked Matrix): Obtain blank plasma from at least six different sources. Process these samples using your validated sample preparation method. In the final step, spike the extracted, clean supernatant/eluate with this compound to the same final concentrations as in Set A.
-
-
Analysis: Analyze both sets of samples using the LC-MS/MS method.
-
Calculation:
-
Calculate the mean peak area for each concentration level in both Set A and Set B.
-
Determine the Matrix Factor (MF) for each concentration: MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
If using a stable isotope-labeled internal standard (SIL-IS), calculate the IS-Normalized MF : IS-Normalized MF = (Analyte/IS Area Ratio in Set B) / (Analyte/IS Area Ratio in Set A)
-
-
Interpretation: An MF or IS-Normalized MF value between 0.85 and 1.15 is generally considered acceptable, indicating no significant matrix effect.
Visualizing a Troubleshooting Decision Tree
References
- 1. eijppr.com [eijppr.com]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Solubility of 2-Oxodecanoic Acid for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively solubilizing 2-Oxodecanoic acid for in vitro assays. Find answers to frequently asked questions, troubleshoot common issues, and follow detailed experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is a medium-chain oxo fatty acid.[1] Like many lipids, its long hydrocarbon chain makes it poorly soluble in aqueous solutions such as cell culture media.[2][3] This limited solubility can lead to precipitation, inaccurate dosing, and unreliable experimental outcomes in in vitro studies.[4]
Q2: What are the recommended primary solvents for dissolving this compound?
For creating a concentrated stock solution, organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol are commonly used. These solvents can effectively dissolve fatty acids before they are further diluted into your aqueous assay medium.
Q3: My this compound precipitates when I add the stock solution to my cell culture medium. What can I do?
Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds.[4][5] To prevent this, it is highly recommended to use a carrier molecule such as fatty acid-free Bovine Serum Albumin (BSA) or cyclodextrins.[5][6][7] These molecules encapsulate the fatty acid, increasing its stability and solubility in the culture medium.[6][7]
Q4: What is the role of Bovine Serum Albumin (BSA) in solubilizing this compound?
Fatty acid-free BSA acts as a carrier protein that binds to this compound, forming a complex that is more soluble in aqueous solutions.[8] This method mimics the physiological transport of fatty acids in the bloodstream and ensures a more stable and bioavailable concentration in your in vitro assay.[9]
Q5: Are there alternatives to BSA for enhancing solubility?
Yes, cyclodextrins are another effective option.[6][7] These are cyclic oligosaccharides that can encapsulate hydrophobic molecules like fatty acids within their central cavity, thereby increasing their aqueous solubility.[6][7] Methyl-β-cyclodextrin (MβCD) is a commonly used derivative for this purpose.[9]
Q6: What is the maximum recommended concentration of DMSO or ethanol in my final cell culture medium?
The final concentration of the organic solvent should be kept to a minimum to avoid cellular toxicity.[10] A general guideline is to keep the final DMSO or ethanol concentration at or below 0.1% (v/v) in the cell culture medium, although some cell lines may tolerate up to 1%.[3] It is crucial to include a vehicle control (medium with the same concentration of the solvent) in your experiments to account for any effects of the solvent itself.[5]
Q7: How should I store my this compound stock solutions?
Stock solutions of fatty acids in organic solvents should be stored at -20°C or -80°C to maintain stability.[11] It is best to prepare small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[12] When preparing to use, thaw the aliquot and bring it to the working temperature of your experiment.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution in aqueous media | - The concentration of this compound exceeds its solubility limit in the final medium.- The organic solvent concentration is too high, causing the compound to "crash out" of solution. | - Use a carrier molecule like fatty acid-free BSA or cyclodextrin to form a soluble complex.- Decrease the final concentration of this compound in your assay.- Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) is minimal (ideally ≤ 0.1%).[3] |
| Cloudy or turbid cell culture medium after adding this compound | - Formation of micelles or fine precipitates. | - Prepare a BSA-conjugated solution of this compound following the detailed protocol below.- Consider using a sonicator to aid in the dispersion of the compound in the medium, though this may not create a true solution. |
| Inconsistent or non-reproducible assay results | - Inaccurate concentration of soluble this compound due to precipitation.- Degradation of the compound in the stock solution or working solution. | - Visually inspect your working solutions for any signs of precipitation before adding them to your assay.- Prepare fresh working solutions for each experiment.- Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize degradation from freeze-thaw cycles.[11][12] |
| Cell toxicity observed in vehicle control wells | - The concentration of the organic solvent (DMSO or ethanol) is too high for your specific cell line. | - Perform a dose-response experiment to determine the maximum tolerated concentration of the solvent for your cells.- Reduce the final solvent concentration in your assays to a non-toxic level (typically ≤ 0.1%).[3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO or Ethanol
This protocol describes the preparation of a concentrated stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 100% Ethanol
-
Sterile microcentrifuge tubes or glass vials
Procedure:
-
Calculate the mass of this compound required to achieve the desired stock solution concentration (e.g., 100 mM).
-
Weigh the calculated amount of this compound in a sterile microcentrifuge tube or glass vial.
-
Add the appropriate volume of DMSO or ethanol to the tube/vial.
-
Vortex or gently warm the solution (e.g., in a 37°C water bath) until the this compound is completely dissolved.[10]
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of BSA-Conjugated this compound for In Vitro Assays
This protocol details the preparation of a this compound solution complexed with fatty acid-free BSA for enhanced solubility in cell culture media. This method is adapted from protocols for other fatty acids.[2][3][6][9][13]
Materials:
-
This compound stock solution (from Protocol 1)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS) or cell culture medium without serum
-
Sterile conical tubes
-
Water bath
Procedure:
-
Prepare a BSA solution:
-
Dissolve fatty acid-free BSA in PBS or serum-free medium to a concentration of 10% (w/v).
-
Gently warm the solution to 37°C in a water bath to aid dissolution. Do not vortex vigorously as this can cause frothing.
-
Sterile-filter the BSA solution through a 0.22 µm filter.
-
-
Complexation of this compound with BSA:
-
In a sterile conical tube, add the required volume of the 10% BSA solution.
-
Warm the BSA solution to 37°C in a water bath.
-
While gently vortexing the BSA solution, slowly add the this compound stock solution dropwise to achieve the desired final concentration and molar ratio of fatty acid to BSA (a 3:1 to 6:1 molar ratio is common).
-
Incubate the mixture at 37°C for at least 30-60 minutes with gentle agitation to allow for complex formation.[9]
-
-
Preparation of the final working solution:
-
The BSA-conjugated this compound solution can now be diluted to the final desired concentration in your complete cell culture medium.
-
Prepare a vehicle control using the same concentration of BSA and the organic solvent used for the stock solution.
-
Data Presentation
Table 1: Solubility of 2-Hydroxydecanoic Acid in Various Solvents *
| Solvent | Approximate Solubility |
| DMSO | ~20 mg/mL |
| Ethanol | ~2.5 mg/mL |
| Aqueous Buffer (PBS, pH 7.2) with 33% DMSO | ~0.33 mg/mL |
*Note: This data is for 2-hydroxydecanoic acid and is provided as an estimate for this compound due to the lack of specific data for the latter. Actual solubility may vary.
Table 2: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₈O₃ |
| Molecular Weight | 186.25 g/mol |
| Appearance | Solid (at room temperature) |
Visualizations
Caption: Workflow for preparing a BSA-conjugated this compound working solution.
Caption: Decision-making flowchart for troubleshooting precipitation of this compound.
References
- 1. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of cyclodextrins on the solubilization of lignoceric acid, ceramide, and cerebroside, and on the enzymatic reactions involving these compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 8. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty acids are rapidly delivered to and extracted from membranes by methyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
addressing poor reproducibility in 2-Oxodecanoic acid experiments
This technical support center provides troubleshooting guidance and standardized protocols to address common sources of poor reproducibility in experiments involving 2-Oxodecanoic acid. The resources are designed for researchers, scientists, and drug development professionals to help identify and mitigate experimental variability.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that can lead to inconsistent results in a question-and-answer format.
Category 1: Compound Quality, Storage, and Handling
Q1: My this compound stock solution has a slight yellow tint. Is it still usable? A1: Discoloration often indicates degradation or oxidation. For sensitive experiments, it is highly recommended to use a fresh, colorless stock solution. The α-keto group makes the compound susceptible to oxidative stress and other chemical modifications that can alter its biological activity.[1][2]
Q2: What are the optimal storage conditions for this compound powder and stock solutions? A2: Proper storage is critical for maintaining the compound's integrity. Refer to the table below for general recommendations based on best practices for storing reactive small molecules. Always consult the manufacturer's specific recommendations.
Q3: I suspect my this compound has impurities from synthesis. How can this affect my results? A3: Impurities, such as residual catalysts (e.g., Palladium, Selenium dioxide) or side-products from synthesis, can have their own biological effects, leading to confounding results.[3] For example, even minor contaminants can induce cytotoxicity or interfere with signaling pathways, masking the true effect of this compound. It is crucial to use a highly purified compound and obtain a certificate of analysis from the supplier.
Category 2: Experimental Design and Execution
Q4: I am observing significant variability between replicate wells in my 96-well plate cell-based assay. What are the common causes? A4: This is a frequent issue stemming from several potential sources:
-
Inconsistent Pipetting: Ensure your pipettes are calibrated and use proper techniques to avoid bubbles and ensure accurate volume transfer.[4]
-
Cell Seeding Density: Uneven cell distribution across the plate can cause major variations. Ensure a homogenous single-cell suspension before plating.
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to changes in media concentration. To mitigate this, fill the outer wells with sterile PBS or media without cells and use the inner 60 wells for your experiment.
-
Compound Precipitation: this compound, being a medium-chain fatty acid derivative, may have limited solubility in aqueous media.[5][6] Visually inspect for precipitation after adding it to the culture medium. If observed, consider using a different solvent or a lower concentration.
Q5: My results with this compound are not consistent with previously published findings. Why might this be? A5: Discrepancies often arise from subtle differences in experimental conditions:
-
Cell Line Authenticity and Passage Number: Use authenticated cell lines and maintain a consistent, low passage number, as cellular responses can change over time in culture.
-
Media Composition: Serum batches and basal media formulations can vary, affecting cellular metabolism and response to stimuli.
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Compound Source and Purity: Different suppliers may have different purity levels. An impurity in one batch could be responsible for a previously observed effect.
-
Protocol Deviations: Minor changes in incubation times, concentrations, or detection methods can significantly alter the outcome.
Category 3: Assay-Specific Problems
Q6: In my enzymatic assay, the signal-to-noise ratio is low or my readings are inconsistent. What should I check first? A6: For enzymatic assays, several factors are critical for reproducibility:
-
Reagent Temperature: Ensure all buffers and reagents are equilibrated to the temperature specified in the protocol before starting the assay.[7]
-
Wavelength Settings: Double-check that the plate reader is set to the correct excitation and emission wavelengths for your assay (e.g., colorimetric, fluorescent).[7]
-
Interfering Substances: Samples may contain substances that interfere with the assay chemistry (e.g., high concentrations of EDTA, SDS, or other detergents).[7] If using cell lysates, consider a deproteinization step if recommended by the assay manufacturer.
-
Homogenization: For tissue or cell samples, incomplete homogenization can lead to inconsistent enzyme activity. Ensure complete lysis using a recommended method like a Dounce homogenizer.[7]
Data Presentation: Summary Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O₃ | [6] |
| Molecular Weight | 186.25 g/mol | [6] |
| Common Names | 2-Ketodecanoic acid, α-Ketocaproic acid | [6] |
| Classification | 2-oxo monocarboxylic acid, Medium-chain fatty acid | [5][6] |
Table 2: Factors Affecting Stability and Recommended Mitigation Strategies
| Factor | Potential Impact | Mitigation Strategy | Reference |
| Oxygen | Oxidation of the keto group, leading to degradation and loss of activity. | Store powder under an inert atmosphere (e.g., Argon). Use freshly prepared solutions. | [8] |
| Light | Photodegradation, breaking of chemical bonds. | Store in amber vials or protect from light with aluminum foil. | [2][8] |
| Temperature | Higher temperatures accelerate chemical degradation. | Store powder at -20°C or as specified by the supplier. Aliquot stock solutions to avoid freeze-thaw cycles. | [2][8] |
| pH | Extreme pH values can alter the molecular structure and stability. | Prepare stock solutions in a buffered solvent (e.g., DMSO). Ensure final media pH is stable after compound addition. | [8] |
| Hydrolysis | The presence of water can lead to hydrolysis, especially for ester derivatives. | Store powder in a desiccator. Use anhydrous solvents for stock solutions where possible. | [2] |
Experimental Protocols
Protocol 1: Preparation and Application of this compound in Mammalian Cell Culture
This protocol provides a standardized workflow for treating adherent mammalian cells.
Materials:
-
This compound powder (high purity, >98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)[9]
-
Adherent mammalian cells (e.g., HEK293, HeLa)
-
Sterile, tissue culture-treated plates (e.g., 96-well or 6-well)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Stock Solution Preparation (100 mM): a. Under sterile conditions, weigh out 18.63 mg of this compound powder. b. Dissolve in 1 mL of anhydrous DMSO to create a 100 mM stock solution. c. Mix thoroughly by vortexing until fully dissolved. d. Aliquot into smaller volumes (e.g., 20 µL) in amber microcentrifuge tubes. e. Store aliquots at -80°C, protected from light. Avoid repeated freeze-thaw cycles.[10]
-
Cell Seeding: a. Trypsinize and count cells to ensure viability is >95%. b. Seed cells in the desired plate format at a density that will result in 70-80% confluency at the time of treatment. c. Incubate for 18-24 hours in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.[9]
-
Preparation of Working Solutions: a. Thaw a single aliquot of the 100 mM stock solution at room temperature. b. Perform serial dilutions in complete cell culture medium to achieve the final desired concentrations. CRITICAL: Prepare these dilutions immediately before use. c. For example, to make a 100 µM working solution, first dilute the 100 mM stock 1:100 in media (to 1 mM), then dilute this intermediate solution 1:10 in media. d. Prepare a vehicle control using the same final concentration of DMSO as in the highest treatment concentration (e.g., 0.1% DMSO).
-
Cell Treatment: a. Gently aspirate the old medium from the cell plates. b. Add the medium containing the appropriate concentration of this compound or the vehicle control to the wells. c. Return the plates to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: a. After incubation, proceed with the desired assay (e.g., cell viability assay, western blot, qPCR, or enzyme activity assay) according to the specific protocol for that technique.
Visualizations: Workflows and Pathways
Caption: A logical flowchart for troubleshooting irreproducible results.
Caption: A typical experimental workflow for a cell-based assay.
References
- 1. Studies on the synthesis and stability of α-ketoacyl peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 3. mdpi.com [mdpi.com]
- 4. agilent.com [agilent.com]
- 5. 2-Oxododecanoic acid | C12H22O3 | CID 5312887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C10H18O3 | CID 259794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. AAV production and purification [protocols.io]
- 10. origene.com [origene.com]
Technical Support Center: Optimizing Enzyme Kinetics with 2-Oxodecanoic Acid
Welcome to the technical support center for optimizing enzyme kinetics using 2-Oxodecanoic acid as a substrate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What type of enzyme is likely to utilize this compound as a substrate?
A1: this compound belongs to the class of 2-oxoacids (also known as α-keto acids). Therefore, it is most likely a substrate for 2-oxoacid dehydrogenase complexes .[1][2] These are large, multi-enzyme complexes that catalyze the oxidative decarboxylation of 2-oxoacids.[2][3] There are several types of these complexes, including pyruvate dehydrogenase (PDH), 2-oxoglutarate dehydrogenase (OGDH), and branched-chain 2-oxoacid dehydrogenase (BCKDH), each with specificity for different substrates.[2] It is possible that this compound is a substrate for one of these, or a related, yet-to-be-characterized 2-oxoacid dehydrogenase.
Q2: I am observing no or very low enzyme activity. What are the possible causes?
A2: Several factors could contribute to low or no detectable activity. Consider the following:
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Substrate Solubility: this compound, being a medium-chain fatty acid derivative, may have limited solubility in aqueous buffers.[4][5] Ensure it is fully dissolved. You may need to prepare a stock solution in an organic solvent like DMSO or ethanol and then dilute it into the assay buffer. However, be mindful of the final solvent concentration as it can inhibit the enzyme.
-
Incorrect Cofactors: 2-oxoacid dehydrogenase complexes require several cofactors for activity, including Thiamine Pyrophosphate (TPP) , Coenzyme A (CoA) , NAD+ , FAD+ , and Mg2+ .[3][6] Ensure all necessary cofactors are present at optimal concentrations.
-
Enzyme Stability: The enzyme may be inactive due to improper storage or handling. Always keep the enzyme on ice and follow the manufacturer's storage recommendations.[7]
-
Inappropriate Assay Conditions: The pH, temperature, or ionic strength of the assay buffer may not be optimal for your specific enzyme. A systematic optimization of these parameters is recommended.
Q3: My reaction rate is not linear over time. What could be the issue?
A3: Non-linear reaction rates can be caused by several factors:
-
Substrate Depletion: If the enzyme concentration is too high or the reaction is monitored for too long, the substrate may be significantly consumed, leading to a decrease in the reaction rate.
-
Product Inhibition: The products of the reaction, such as the corresponding acyl-CoA and NADH, can inhibit the enzyme.[1]
-
Enzyme Instability: The enzyme may be losing activity over the course of the assay under the chosen conditions.
-
Substrate Aggregation: At concentrations above its critical micelle concentration (CMC), this compound may form micelles, which can affect its availability to the enzyme and lead to non-linear kinetics.[8][9]
Q4: How can I determine the optimal concentration of this compound to use in my assay?
A4: To determine the optimal substrate concentration, you should perform a substrate titration experiment. This involves measuring the initial reaction velocity at a range of this compound concentrations while keeping the enzyme and cofactor concentrations constant. The data can then be plotted (velocity vs. substrate concentration) to determine the Michaelis-Menten constant (Km), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).[10] This will help you choose a suitable substrate concentration for your kinetic assays, often around the Km value.
Troubleshooting Guides
Problem 1: High Background Signal or Assay Interference
| Possible Cause | Troubleshooting Step |
| Substrate Insolubility/Precipitation | Visually inspect the assay mixture for any turbidity or precipitate. If observed, try preparing the this compound stock solution in a different solvent or at a lower concentration. Consider adding a low concentration of a non-denaturing detergent.[11][12] |
| Interfering Substances in Enzyme Preparation | If using a crude or partially purified enzyme preparation, it may contain other enzymes or small molecules that interfere with the assay. Further purify the enzyme if possible. Run a control reaction without the substrate to check for any background activity. |
| Non-enzymatic Reaction | Run a control reaction without the enzyme to ensure that the observed signal is enzyme-dependent. |
Problem 2: Irreproducible Results
| Possible Cause | Troubleshooting Step |
| Inaccurate Pipetting | Calibrate your pipettes regularly. When preparing reaction mixtures, create a master mix to minimize pipetting errors between replicates. |
| Temperature Fluctuations | Ensure all reagents are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled spectrophotometer or water bath. |
| Substrate Stock Instability | Prepare fresh stock solutions of this compound and cofactors for each experiment, as they may degrade over time, especially in aqueous solutions. Fatty acyl-CoAs are known to be unstable in aqueous solutions.[13] |
| Variability in Enzyme Activity | Aliquot your enzyme stock to avoid repeated freeze-thaw cycles, which can lead to a loss of activity. |
Data Presentation
Table 1: General Parameters for 2-Oxoacid Dehydrogenase Assays
| Parameter | Typical Range | Notes |
| pH | 6.5 - 8.5 | Optimal pH can be enzyme-specific. |
| Temperature | 25 - 37 °C | Higher temperatures can increase activity but may decrease enzyme stability. |
| Thiamine Pyrophosphate (TPP) | 0.1 - 1 mM | Essential cofactor for the E1 component.[1] |
| Coenzyme A (CoA) | 0.05 - 0.5 mM | Required for the E2 component to form the acyl-CoA product.[1] |
| NAD+ | 0.1 - 2 mM | Electron acceptor for the E3 component.[1] |
| Mg2+ | 1 - 5 mM | Required for TPP binding. |
Experimental Protocols
General Protocol for a Continuous Spectrophotometric Assay of 2-Oxoacid Dehydrogenase Activity
This protocol is a starting point and should be optimized for your specific enzyme and experimental conditions. The assay measures the production of NADH, which absorbs light at 340 nm.
Materials:
-
This compound
-
2-Oxoacid Dehydrogenase enzyme preparation
-
Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)
-
Thiamine Pyrophosphate (TPP)
-
Coenzyme A (CoA)
-
NAD+
-
MgCl2
-
Spectrophotometer capable of reading at 340 nm
-
96-well UV-transparent plate or quartz cuvettes
Procedure:
-
Prepare Reagent Stocks:
-
Prepare a concentrated stock of this compound in a suitable solvent (e.g., DMSO).
-
Prepare aqueous stock solutions of TPP, CoA, NAD+, and MgCl2.
-
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, prepare a master mix containing the assay buffer, TPP, CoA, NAD+, and MgCl2 at their final desired concentrations.
-
-
Set up the Assay:
-
Add the reaction mixture to the wells of the 96-well plate or to the cuvettes.
-
Add the this compound solution to each well/cuvette to initiate the reaction at various concentrations for kinetic analysis.
-
Include a "no substrate" control (add solvent only) to measure any background NADH production.
-
Include a "no enzyme" control to check for non-enzymatic reduction of NAD+.
-
-
Initiate the Reaction:
-
Add the enzyme preparation to each well/cuvette to start the reaction. Mix gently by pipetting.
-
-
Measure Absorbance:
-
Immediately place the plate or cuvette in the spectrophotometer and begin reading the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).
-
-
Calculate Initial Velocity:
-
Plot the absorbance at 340 nm versus time. The initial velocity of the reaction is the slope of the linear portion of this curve.
-
Use the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of NADH production (moles/minute).
-
Mandatory Visualizations
Experimental Workflow for Optimizing Enzyme Kinetics
Caption: Workflow for optimizing enzyme kinetics with this compound.
Logical Relationship for Troubleshooting Low Enzyme Activity
Caption: Troubleshooting guide for low enzyme activity.
References
- 1. The 2-Oxoacid Dehydrogenase Complexes in Mitochondria Can Produce Superoxide/Hydrogen Peroxide at Much Higher Rates Than Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Solubility of long-chain fatty acids in phosphate buffer at pH 7.4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 9. Critical micelle formation concentration explained - DataPhysics Instruments [dataphysics-instruments.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Detergent effects on enzyme activity and solubilization of lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ask-force.org [ask-force.org]
- 13. avantiresearch.com [avantiresearch.com]
Technical Support Center: Cell Viability Issues with High Concentrations of 2-Oxodecanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues when working with high concentrations of 2-Oxodecanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it affect cell viability?
A1: this compound is a medium-chain keto acid, a derivative of decanoic acid.[1] Like other fatty acids, at high concentrations, it can impact cell health through various mechanisms, including disruption of cell membranes, mitochondrial overload, and induction of oxidative stress. Its effects are often cell-type and concentration-dependent.
Q2: I am observing significant cell death even at what I consider to be low concentrations of this compound. What could be the reason?
A2: Several factors could contribute to this observation:
-
Cell Line Sensitivity: Different cell lines have varied metabolic capacities and sensitivities to fatty acid-induced stress.
-
Solubility and Aggregation: Poor solubility of this compound in culture media can lead to the formation of micelles or aggregates that are highly cytotoxic. Ensure proper solubilization, often by conjugation with bovine serum albumin (BSA).
-
Media Composition: The composition of your cell culture media, particularly the serum content, can influence the effective concentration and bioavailability of the fatty acid.
Q3: How should I prepare this compound for cell culture experiments to ensure consistency and minimize non-specific toxicity?
A3: It is recommended to prepare a stock solution of this compound in a suitable solvent like DMSO or ethanol. For cell treatments, this stock should be diluted in serum-free media containing fatty acid-free BSA to create a BSA-conjugated solution. This mimics the physiological transport of fatty acids and improves solubility and bioavailability.
Q4: Can this compound interfere with standard cell viability assays?
A4: Yes, like other reducing compounds, this compound has the potential to interfere with tetrazolium-based assays like MTT and MTS by causing non-enzymatic reduction of the dye, leading to falsely elevated readings of cell viability.[2] It is advisable to include appropriate controls, such as cell-free wells with this compound, to check for such interference.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Cell Viability Results
Q: My cell viability assay results are highly variable between experiments. What are the common causes and how can I troubleshoot this?
A: Inconsistency in results when working with fatty acids like this compound often stems from its preparation and handling.
-
Check Solubilization Protocol: Ensure your BSA-conjugation protocol is consistent. The molar ratio of fatty acid to BSA is critical.
-
Stock Solution Stability: Prepare fresh stock solutions of this compound regularly and store them appropriately to prevent degradation.
-
Cell Seeding Density: Ensure uniform cell seeding density across all wells, as this significantly impacts metabolic assays.
-
Incubation Time: Use a consistent incubation time for both the compound treatment and the viability assay itself. Extended incubation with tetrazolium reagents (beyond four hours) should be avoided.[2]
Issue 2: Unexpectedly High Cell Viability at High Concentrations
Q: My MTT assay shows high cell viability even at concentrations of this compound where I observe morphological signs of cell death. Why is this happening?
A: This is a classic sign of assay interference.
-
Direct Reduction of Tetrazolium Dye: this compound, being a keto acid, may have reducing properties that can directly convert MTT or similar dyes to their colored formazan product, independent of cellular metabolic activity.[2]
-
Troubleshooting Steps:
-
Run a Cell-Free Control: Add this compound to media without cells and perform the MTT assay. A color change indicates direct reduction.
-
Use an Alternative Assay: Switch to a non-enzymatic, non-redox-based assay. Good alternatives include:
-
LDH Release Assay: Measures membrane integrity by quantifying lactate dehydrogenase released from damaged cells.
-
ATP-Based Assays (e.g., CellTiter-Glo®): Quantifies ATP levels as an indicator of metabolically active cells.[2]
-
Crystal Violet Staining: Stains the DNA of adherent cells, providing a measure of total cell number.
-
-
Issue 3: Morphological Changes and Signs of Oxidative Stress
Q: I observe changes in cell morphology, such as rounding and detachment, and suspect oxidative stress. How can I confirm this?
A: High concentrations of fatty acids can induce oxidative stress and mitochondrial dysfunction. A related compound, dodecanoic acid, has been shown to increase reactive oxygen species (ROS) levels and decrease mitochondrial membrane potential.[3][4]
-
Confirming Oxidative Stress:
-
ROS Measurement: Use fluorescent probes like DCFDA (2',7'-dichlorofluorescin diacetate) to measure intracellular ROS levels via flow cytometry or fluorescence microscopy.
-
Mitochondrial Health Assessment: Employ dyes like TMRE or JC-1 to measure mitochondrial membrane potential, a key indicator of mitochondrial function.[5]
-
-
Investigating Apoptosis:
-
Annexin V/Propidium Iodide (PI) Staining: Use this flow cytometry-based assay to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Quantitative Data Summary
While specific cytotoxic data for this compound is limited in the literature, the following table summarizes the effects of a structurally similar medium-chain fatty acid, Dodecanoic Acid (DDA), on Hepa 1-6 liver cancer cells, providing a reference for expected concentration ranges and time-dependent effects.[3][4]
| Compound | Cell Line | Concentration | Incubation Time | Effect on Cell Viability | Reference |
| Dodecanoic Acid (DDA) | Hepa 1-6 | 0.5 mM | 24, 48, 72 hours | Time-dependent decrease in viability | [3][4] |
| Dodecanoic Acid (DDA) | Hepa 1-6 | 0.1 - 4 mM | Not specified | Dose-dependent effects | [3] |
Experimental Protocols
Protocol 1: Preparation of BSA-Conjugated this compound
-
Prepare a 100 mM stock solution of this compound in 100% ethanol.
-
Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free cell culture medium. Warm to 37°C to dissolve.
-
Slowly add the this compound stock solution to the warm BSA solution while stirring to achieve the desired final molar ratio (e.g., 5:1 fatty acid to BSA).
-
Incubate the mixture at 37°C for 30-60 minutes to allow for conjugation.
-
Filter-sterilize the final solution using a 0.22 µm filter.
-
Dilute this conjugated stock to the desired final concentrations in your complete cell culture medium.
Protocol 2: MTT Cell Viability Assay
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of BSA-conjugated this compound and appropriate controls (vehicle control, BSA-only control).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well.[2]
-
Incubate the plate at 37°C for 2-4 hours , allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the crystals.[2]
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 3: LDH Cytotoxicity Assay
-
Follow steps 1-3 from the MTT protocol.
-
Prepare assay controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells lysed with the provided lysis buffer.
-
Background: Medium only.
-
-
Transfer 50 µL of supernatant from each well of the experimental plate to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubate at room temperature for 30 minutes , protected from light.
-
Add 50 µL of stop solution .
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity using the formula provided by the assay kit manufacturer.
Visualizations
References
- 1. This compound | C10H18O3 | CID 259794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds[v1] | Preprints.org [preprints.org]
- 4. Dodecanoic acid induces oxidative stress-mediated death in liver cancer cells through the mitochondrial pathway | Bioscience Journal [seer.ufu.br]
- 5. mdpi.com [mdpi.com]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 2-Oxodecanoic acid. It addresses common challenges, particularly interference from related fatty acids, and provides detailed experimental protocols and data to support your analyses.
Troubleshooting Guide
This guide is designed to help you resolve common issues encountered during the analysis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) for this compound | 1. Active sites in the GC inlet or column: The keto and carboxylic acid groups can interact with active sites.[1] 2. Incomplete derivatization: Underivatized analyte will exhibit poor chromatographic behavior. 3. Sample overload: Injecting too concentrated a sample can lead to peak tailing. | 1. GC System Maintenance: Use a deactivated inlet liner and septum. Condition the GC column according to the manufacturer's instructions. Consider using a derivatized glass wool liner. 2. Optimize Derivatization: Ensure complete dryness of the sample before adding derivatization reagents. Optimize reaction time and temperature. For GC-MS, a two-step derivatization (methoximation followed by silylation) is recommended to protect the keto group and increase volatility.[2] 3. Dilute Sample: Analyze a dilution series to determine the optimal concentration range. |
| Co-elution of this compound with Other Fatty Acids | 1. Similar Polarity and Boiling Point: Structurally similar fatty acids, such as decanoic acid (C10:0) and dodecanoic acid (C12:0), may have close retention times. 2. Inadequate Chromatographic Resolution: The GC or LC column and temperature/gradient program may not be optimal for separating these compounds. | 1. Enhance Chromatographic Separation: For GC-MS, use a high-polarity column (e.g., cyanopropyl stationary phase) to improve separation of fatty acid methyl esters (FAMEs).[1] For LC-MS, utilize a C18 column with a carefully optimized gradient elution.[3] 2. Adjust Temperature/Gradient Program: For GC, decrease the initial oven temperature and use a slower temperature ramp rate to improve the separation of early-eluting compounds. For LC, adjust the gradient profile to increase the separation between the analytes of interest. |
| Inaccurate Quantification/Low Analyte Response | 1. Matrix Effects (Ion Suppression/Enhancement): Co-eluting matrix components can affect the ionization of the analyte in LC-MS/MS. 2. Analyte Degradation: 2-Oxo acids can be unstable and prone to decarboxylation, especially at high temperatures or non-neutral pH.[4] 3. Inefficient Derivatization: The derivatization reaction may not have gone to completion. | 1. Improve Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering matrix components.[5][6] 2. Optimize Sample Handling: Keep samples on ice or at 4°C during preparation. Avoid high temperatures and extreme pH conditions.[4] 3. Verify Derivatization Efficiency: Analyze a derivatized standard to confirm the reaction is complete. Optimize derivatization conditions (reagent volume, temperature, and time). |
| Ghost Peaks Corresponding to Fatty Acids | System Contamination: Contamination from the injection port, septum, or syringe can introduce fatty acids into the system. Fingerprints are a common source of fatty acid contamination.[7] | System Cleaning: Clean the GC inlet, replace the septum with a high-quality, pre-conditioned one, and use clean syringes.[1][7] Bake out the GC column at a high temperature (as recommended by the manufacturer) to remove contaminants. |
Frequently Asked Questions (FAQs)
Q1: Which fatty acids are most likely to interfere with the analysis of this compound?
A1: Fatty acids with similar chain lengths and polarities are the most common sources of interference. For this compound (a C10 keto-acid), the primary interferents are typically:
-
Decanoic acid (Capric acid, C10:0): Has the same carbon chain length.
-
Dodecanoic acid (Lauric acid, C12:0): Has a similar chain length and may elute closely depending on the chromatographic conditions.[8]
-
Other medium-chain fatty acids (e.g., C8, C11) and their isomers.
Q2: What is the best derivatization strategy for this compound for GC-MS analysis?
A2: A two-step derivatization is highly recommended for 2-oxo acids to ensure stability and volatility.[2][9]
-
Methoximation: This step converts the keto group into a methoxime derivative, preventing tautomerization (enol-keto equilibrium) which can lead to multiple derivative peaks and inaccurate quantification.
-
Silylation: This step converts the carboxylic acid group into a silyl ester (e.g., a trimethylsilyl (TMS) ester), which increases the volatility of the compound for GC analysis.[10]
Q3: Can I analyze this compound by LC-MS/MS without derivatization?
A3: While direct analysis is possible, derivatization is often preferred to improve sensitivity and chromatographic retention on reverse-phase columns.[4] Carboxylic acids, including 2-oxo acids, can exhibit poor ionization efficiency in their underivatized form.[4] Derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)oxime (O-PFBO) or 3-nitrophenylhydrazine (3-NPH) can significantly enhance detection by LC-MS/MS.[3][11]
Q4: How can I confirm the identity of the this compound peak in my chromatogram?
A4: Peak identity should be confirmed using multiple criteria:
-
Retention Time Matching: Compare the retention time of the peak in your sample to that of an authentic this compound standard analyzed under the same conditions.
-
Mass Spectral Matching: For GC-MS, compare the fragmentation pattern of your sample peak to the library spectrum or the spectrum of a standard. For LC-MS/MS, confirm the presence of the correct precursor ion and at least two specific product ions (MRM transitions).[12][13]
-
Standard Addition: Spike a known amount of this compound standard into your sample. An increase in the height of the target peak confirms its identity.
Q5: What are the best practices for sample storage to ensure the stability of this compound?
A5: To prevent degradation, samples should be stored at low temperatures, typically -80°C for long-term storage. For short-term storage, -20°C is acceptable. It is also important to minimize freeze-thaw cycles. The addition of antioxidants may be considered to prevent oxidative degradation, and the pH of the sample should be kept close to neutral if possible.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound (with Derivatization)
This protocol is a starting point and may require optimization for your specific instrument and matrix.
1. Sample Preparation and Lipid Extraction:
-
Use a standard lipid extraction method, such as a modified Folch or Bligh-Dyer extraction, to isolate lipids from the sample matrix.
-
Evaporate the organic solvent under a stream of nitrogen to dryness.
2. Derivatization (Two-Step):
-
Methoximation:
-
Add 50 µL of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL) to the dried lipid extract.
-
Vortex and incubate at 60°C for 30 minutes.
-
-
Silylation:
-
Add 50 µL of a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Vortex and incubate at 60°C for 30 minutes.
-
3. GC-MS Parameters:
-
GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar 5% phenyl-methylpolysiloxane column.
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 5°C/min to 280°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 50-550
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Protocol 2: LC-MS/MS Analysis of this compound (with Derivatization)
This protocol utilizes O-PFBO derivatization for enhanced sensitivity.[3]
1. Sample Preparation and Lipid Extraction:
-
Follow the same lipid extraction procedure as in Protocol 1.
2. Derivatization:
-
Add 100 µL of 10 mM O-(2,3,4,5,6-pentafluorobenzyl)oxime hydrochloride (O-PFBO) in a pyridine/water solution.
-
Vortex and incubate at 60°C for 60 minutes.
-
Add an equal volume of a water-immiscible organic solvent (e.g., hexane) to extract the derivatized analyte.
-
Evaporate the organic layer to dryness and reconstitute in the mobile phase.
3. LC-MS/MS Parameters:
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Linear gradient to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 30% B and re-equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
MS/MS Parameters (Negative Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These need to be optimized for the specific instrument. A starting point for the O-PFBO derivative of this compound would be to monitor the transition from the precursor ion [M-H]⁻ to characteristic product ions.
-
Quantitative Data Summary
The following tables provide key data for this compound and potentially interfering fatty acids. Note that retention times are approximate and will vary depending on the specific chromatographic system.
Table 1: GC-MS Data for Derivatized Fatty Acids (as Methoxime-TMS Derivatives)
| Compound | Molecular Formula (Underivatized) | Molecular Weight (Underivatized) | Expected m/z of [M]+ of MOX-TMS Derivative | Characteristic Fragment Ions (m/z) | Approximate Retention Time (min) |
| Decanoic acid | C10H20O2 | 172.26 | 245 (as TMS ester) | 117, 129, 145, M-15 | 12 - 14 |
| This compound | C10H18O3 | 186.25 | 331 | M-15, M-89, specific fragments to be determined | 14 - 16 |
| Dodecanoic acid | C12H24O2 | 200.32 | 273 (as TMS ester) | 117, 129, 145, M-15 | 16 - 18 |
Table 2: LC-MS/MS Data for Derivatized this compound (as O-PFBO Derivative)
| Compound | Molecular Formula (Underivatized) | Molecular Weight (Underivatized) | Precursor Ion [M-H]⁻ (Derivatized) | Product Ions (for MRM) | Approximate Retention Time (min) |
| This compound | C10H18O3 | 186.25 | 379.1 | To be determined empirically | 8 - 12 |
Visualizations
Caption: Workflow for GC-MS analysis of this compound.
Caption: Troubleshooting flowchart for this compound analysis.
References
- 1. Peaks tailing-problem on fatty acid and ester analyses - Chromatography Forum [chromforum.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Development of an Optimized Two-Step Solid-Phase Extraction Method for Urinary Nucleic Acid Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acid ghost peaks - Chromatography Forum [chromforum.org]
- 8. Solid-liquid phase behavior of binary fatty acid mixtures. 2. Mixtures of oleic acid with lauric acid, myristic acid, and palmitic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. agilent.com [agilent.com]
- 13. forensicrti.org [forensicrti.org]
selecting an appropriate internal standard for 2-Oxodecanoic acid quantification
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of 2-Oxodecanoic acid.
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard (IS) essential for the accurate quantification of this compound?
An internal standard is a compound of known concentration added to every sample, calibrator, and quality control sample before analysis. Its primary role is to correct for variations that can occur during sample preparation and analysis.[1] By comparing the analytical response of the target analyte (this compound) to the response of the IS, you can account for:
-
Sample Loss: Physical loss of the analyte during multi-step procedures like liquid-liquid extraction or solid-phase extraction.[2][3]
-
Analytical Variability: Minor differences in injection volume, instrument sensitivity, or detector response between runs.[4]
-
Matrix Effects: Suppression or enhancement of the analyte's signal by other components in the sample matrix during analysis by mass spectrometry.[1]
Using the ratio of the analyte signal to the IS signal for quantification significantly improves the accuracy, precision, and reliability of the results.[1]
Q2: What are the ideal characteristics of an internal standard for this compound analysis?
The ideal internal standard should mimic the chemical and physical behavior of this compound as closely as possible. Key characteristics include:
-
Structural and Chemical Similarity: The IS should have a similar chemical structure, functional groups, and polarity to ensure it behaves similarly during extraction, derivatization, and chromatography.
-
Co-elution (or close elution): In chromatography, the IS should elute very close to the analyte to ensure they experience similar matrix effects.[1]
-
Absence in Samples: The chosen IS must not be naturally present in the biological samples being analyzed.
-
Purity and Stability: The IS must be highly pure and stable throughout the entire analytical process.
-
Mass Spectrometry Distinction: The IS must be clearly distinguishable from the analyte by the mass spectrometer, meaning it should have a different mass-to-charge ratio (m/z).
Q3: What are the best types of internal standards for quantifying this compound?
There are two main types of internal standards suitable for this analysis:
-
Stable Isotope Labeled (SIL) Internal Standard: This is the "gold standard." A SIL version of this compound (e.g., labeled with Deuterium, ¹³C, or ¹⁵N) is the best choice.[5][6] It has virtually identical chemical and physical properties to the analyte, meaning it co-elutes perfectly and experiences the same extraction efficiency and matrix effects.[1] This provides the most accurate correction.
-
Structural Analog Internal Standard: If a SIL standard is unavailable or too expensive, a structural analog is the next best option.[6] This is a compound with a very similar chemical structure but a different molecular weight. For this compound (a C10 keto acid), a good choice would be a keto acid with a different chain length.
Troubleshooting Guide
Q4: My this compound signal is low, or the peak shape is poor. What are the common causes?
-
Incomplete Derivatization: this compound, like other keto acids, is not volatile and requires chemical derivatization for gas chromatography (GC) analysis.[2][7] Incomplete reactions will lead to low signal and poor peak shape. Ensure derivatization reagents (e.g., for oximation and silylation) are fresh and the reaction is carried out under the correct conditions (temperature, time, anhydrous environment).
-
Analyte Degradation: α-keto acids can be unstable and prone to decarboxylation.[8] Minimize sample processing time, keep samples cold, and consider adding an oximation step early in the preparation to protect the keto group.
-
Matrix Effects (LC-MS): If using LC-MS, co-eluting compounds from the sample matrix can suppress the ionization of your analyte, leading to a weaker signal.[1] Improve sample cleanup, adjust the chromatography to better separate the analyte from interferences, or use a SIL internal standard to effectively correct for this.
-
Adsorption: Active sites in the GC inlet liner or column can cause adsorption of acidic compounds, leading to peak tailing. Using a deactivated liner and ensuring the column is in good condition can mitigate this.
Q5: The signal from my internal standard is highly variable across my samples. What should I check?
-
Inconsistent Addition: The most common cause is inaccurate pipetting of the IS solution into the samples. Ensure you are using a calibrated pipette and that the IS is fully mixed into the sample at the very beginning of the procedure.
-
Internal Standard Degradation: The IS, like the analyte, can degrade if not handled properly. Ensure the IS stock and working solutions are stored correctly and are not expired.
-
Differential Matrix Effects: While a good IS should behave like the analyte, a structural analog may experience slightly different matrix effects in very complex samples. If the IS elutes at a different time than the analyte, it may be subject to different levels of ion suppression or enhancement, leading to variability.[6] This is a strong argument for using a SIL IS whenever possible.
-
Cross-Contamination: Ensure there is no analyte present in your IS solution, as this can interfere with quantification, especially at the lower end of the calibration curve.[1]
Data Presentation: Comparison of Potential Internal Standards
The selection of an appropriate internal standard is critical. The table below compares this compound with potential structural analog and stable isotope-labeled internal standards.
| Property | This compound (Analyte) | 2-Oxododecanoic Acid (Structural Analog) | ¹³C-Labeled this compound (SIL IS) |
| Molecular Formula | C₁₀H₁₈O₃[9] | C₁₂H₂₂O₃[10] | ¹³CₓC₁₀-ₓH₁₈O₃ |
| Molecular Weight | 186.25 g/mol [9] | 214.30 g/mol [10] | > 187 g/mol (depends on # of labels) |
| Structure | C10 α-keto acid | C12 α-keto acid | C10 α-keto acid |
| Key Advantage | - | Commercially available, cost-effective. | Co-elutes with analyte, corrects perfectly for matrix effects and sample loss.[1][5] |
| Key Disadvantage | - | May have different extraction recovery and chromatographic retention time, leading to less accurate correction.[6] | Can be expensive and may not be commercially available. |
Logical Workflow Visualization
The process of selecting an appropriate internal standard involves several key decisions.
Caption: Decision workflow for selecting an internal standard.
Experimental Protocol: Quantification by GC-MS
This protocol provides a general workflow for the quantification of this compound in a biological matrix (e.g., plasma) using GC-MS. Note: This is a template and must be optimized and validated for your specific application.
1. Sample Preparation & Extraction
-
Thaw biological samples on ice.
-
Aliquot 100 µL of sample into a glass tube.
-
Add 10 µL of the internal standard working solution (e.g., 2-Oxododecanoic acid or a SIL IS) to each sample. Vortex briefly.
-
Add 200 µL of a protein precipitation solvent (e.g., cold acetonitrile). Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
2. Derivatization
-
Step A: Oximation (protects the keto group)
- Add 50 µL of hydroxylamine hydrochloride in pyridine (20 mg/mL) to the dried extract.
- Cap the tube tightly and heat at 60°C for 60 minutes.[7]
- Cool the sample to room temperature.
-
Step B: Silylation (derivatizes the carboxylic acid group)
- Add 50 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[7]
- Cap the tube tightly and heat at 70°C for 30 minutes.
- Cool to room temperature before analysis.
3. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
- Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.
- Injection Volume: 1 µL.
- Inlet Temperature: 250°C.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor 3-4 characteristic ions for the analyte and the internal standard.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
4. Data Analysis
-
Integrate the peak areas for the selected ions of this compound and the internal standard.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of this compound in the unknown samples using the regression equation from the calibration curve.
Experimental Workflow Visualization
Caption: GC-MS experimental workflow for this compound.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. metbio.net [metbio.net]
- 3. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience [mdpi.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. louis.uah.edu [louis.uah.edu]
- 9. This compound | C10H18O3 | CID 259794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Oxododecanoic acid | C12H22O3 | CID 5312887 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Validating 2-Oxodecanoic Acid as a Biomarker for Metabolic Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rising prevalence of metabolic diseases, such as type 2 diabetes and metabolic syndrome, necessitates the discovery and validation of novel biomarkers for early diagnosis, risk stratification, and therapeutic monitoring. One such candidate that has emerged from the field of metabolomics is 2-Oxodecanoic acid, a medium-chain keto acid. This guide provides a comparative analysis of this compound against established biomarkers, outlines experimental protocols for its validation, and presents key metabolic and validation pathways.
Overview of this compound
This compound, also known as α-ketodecanoic acid, is a metabolite in the pathway of medium-chain fatty acid oxidation. Its position as an intermediate in lipid metabolism makes it a plausible candidate for a biomarker in metabolic diseases where dysregulated energy metabolism is a central feature. Alterations in the levels of this compound could reflect shifts in fatty acid oxidation and ketogenesis, processes known to be perturbed in conditions like insulin resistance.
Comparative Analysis of Biomarkers for Metabolic Disease
Currently, the diagnosis and management of metabolic diseases rely on a panel of well-established biomarkers. A comparative overview of these markers alongside the potential, yet unvalidated, this compound is presented below.
| Biomarker | Type | What it Measures | Advantages | Limitations |
| Established Biomarkers | ||||
| Hemoglobin A1c (HbA1c) | Glycemic Control | Average blood glucose over 2-3 months | Long-term glycemic control, no fasting required | Influenced by conditions affecting red blood cell turnover |
| Fasting Plasma Glucose | Glycemic Control | Blood glucose at a single point in time after fasting | Inexpensive, widely available | High day-to-day variability, requires fasting |
| Oral Glucose Tolerance Test (OGTT) | Glycemic Control | Body's response to a glucose load | More sensitive than fasting glucose for prediabetes | Inconvenient, requires fasting and multiple blood draws |
| Lipid Profile (Total Cholesterol, LDL, HDL, Triglycerides) | Dyslipidemia | Levels of various fats in the blood | Strong predictor of cardiovascular risk | Can be influenced by recent diet and lifestyle |
| High-Sensitivity C-Reactive Protein (hs-CRP) | Inflammation | Systemic inflammation | Predictor of cardiovascular events | Non-specific, elevated in various inflammatory conditions |
| Adiponectin | Adipokine | Hormone from fat cells that regulates glucose and fatty acid breakdown | Inversely correlated with insulin resistance and inflammation | Levels can be influenced by body fat distribution |
| Candidate Biomarker | ||||
| This compound | Metabolite | Intermediate in medium-chain fatty acid oxidation | Potentially reflects real-time metabolic flux and mitochondrial function | Not yet validated for clinical use |
Quantitative Biomarker Performance
A crucial aspect of biomarker validation is the determination of its performance in distinguishing between healthy individuals and those with the disease. Key metrics include sensitivity, specificity, and the area under the receiver operating characteristic curve (AUC-ROC). As this compound is an emerging biomarker, these performance metrics are yet to be established through large-scale clinical studies.
| Biomarker | Disease | Sensitivity | Specificity | AUC-ROC |
| HbA1c | Type 2 Diabetes | ~80-85% | ~80-90% | ~0.85-0.90 |
| Fasting Plasma Glucose | Type 2 Diabetes | ~75-80% | ~85-95% | ~0.80-0.85 |
| Triglycerides | Metabolic Syndrome | ~60-70% | ~60-70% | ~0.65-0.75 |
| This compound | Metabolic Disease | To be determined | To be determined | To be determined |
Experimental Protocols for Biomarker Validation
The validation of this compound as a biomarker requires robust and reproducible analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques for the quantification of small molecules like keto acids in biological samples.
Protocol 1: Quantification of this compound in Human Plasma using GC-MS
This protocol outlines a typical workflow for the analysis of keto acids from plasma samples.
1. Sample Preparation:
- To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of this compound).
- Deproteinize the sample by adding 400 µL of ice-cold acetonitrile.
- Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
2. Derivatization:
- To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine and incubate at 60°C for 60 minutes to protect the keto group.
- Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and incubate at 60°C for 30 minutes to derivatize the carboxylic acid group.
3. GC-MS Analysis:
- Inject 1 µL of the derivatized sample into a GC-MS system.
- Gas Chromatograph (GC) Conditions:
- Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Injector Temperature: 250°C.
- Oven Temperature Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.
- Monitor characteristic ions for this compound and the internal standard.
4. Data Analysis:
- Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the standard.
Visualizing Key Pathways
Understanding the metabolic context and the validation process is crucial for evaluating a new biomarker. The following diagrams illustrate the relevant pathways.
Caption: Metabolic pathway of medium-chain fatty acids.
Caption: Workflow for biomarker validation.
Future Directions and Conclusion
While this compound presents a compelling case as a potential biomarker for metabolic diseases due to its role in fatty acid metabolism, its clinical utility remains to be established. The immediate future for validating this biomarker lies in conducting large-scale, prospective clinical studies to measure its levels in diverse patient populations. These studies should aim to establish reference ranges, determine its sensitivity and specificity for various metabolic conditions, and compare its performance against established biomarkers. The detailed experimental protocols provided in this guide offer a starting point for researchers to undertake these crucial validation studies. The successful validation of this compound could provide a valuable new tool in the clinical management of metabolic diseases.
Comparative Analysis of 2-Oxodecanoic Acid and Other HDAC Inhibitors: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of 2-Oxodecanoic acid's role as a pharmacophore in histone deacetylase (HDAC) inhibition alongside a selection of well-characterized HDAC inhibitors. Designed for researchers, scientists, and drug development professionals, this document offers a detailed look at the quantitative performance, experimental methodologies, and relevant signaling pathways associated with these epigenetic modulators.
Executive Summary
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the regulation of gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins. Their dysregulation is implicated in various diseases, most notably cancer, making them a prime target for therapeutic intervention. While a plethora of HDAC inhibitors have been developed, this guide focuses on the comparative aspects of these compounds, with a special emphasis on the structural significance of this compound.
Quantitative Comparison of HDAC Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various HDAC inhibitors against different HDAC isoforms. This data provides a quantitative measure of their potency and selectivity.
| Inhibitor | Class of Inhibitor | Target HDAC Isoforms | IC50 (nM) |
| Apicidin | Cyclic Tetrapeptide | Class I | HDAC1: 0.3, HDAC2: 1.2, HDAC3: 0.98 |
| Trichostatin A (TSA) | Hydroxamic Acid | Pan-HDAC | Total HDACs: ~1.8 |
| Vorinostat (SAHA) | Hydroxamic Acid | Pan-HDAC | HDAC1: 13.7, HDAC2: 62.0, HDAC3: >100 |
| Romidepsin (FK228) | Cyclic Depsipeptide | Class I | HDAC1: 36, HDAC2: 47 |
| Entinostat (MS-275) | Benzamide | Class I | HDAC1: 510, HDAC3: 1700 |
| Valproic Acid | Short-chain Fatty Acid | Class I/IIa | HDAC1: 171,000 |
Note: IC50 values can vary depending on the assay conditions and the source of the enzyme.
Experimental Protocols
A standardized and reproducible experimental protocol is crucial for the accurate assessment of HDAC inhibitor potency. Below is a detailed methodology for a common in vitro fluorometric HDAC activity assay.
Fluorometric Histone Deacetylase (HDAC) Activity Assay
1. Principle: This assay measures the activity of HDAC enzymes by quantifying the deacetylation of a synthetic substrate. The substrate consists of an acetylated lysine residue linked to a fluorophore, which is quenched in its acetylated state. Upon deacetylation by an HDAC, a developer enzyme cleaves the deacetylated substrate, releasing the fluorophore and resulting in a measurable increase in fluorescence.
2. Materials:
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Purified HDAC enzyme or nuclear extract containing HDACs
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC inhibitor (test compound or positive control, e.g., Trichostatin A)
-
Developer solution (containing a protease, e.g., trypsin)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-480 nm)
3. Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test HDAC inhibitor and the positive control (Trichostatin A) in HDAC assay buffer. Prepare a working solution of the HDAC enzyme in assay buffer.
-
Assay Reaction: To each well of the 96-well plate, add the following in order:
-
HDAC assay buffer
-
HDAC inhibitor solution (or vehicle control)
-
HDAC enzyme solution
-
-
Initiation of Reaction: Add the fluorogenic HDAC substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Development: Add the developer solution to each well.
-
Second Incubation: Incubate the plate at room temperature for 10-15 minutes to allow for the cleavage of the deacetylated substrate.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Subtract the background fluorescence (wells without HDAC enzyme) from all readings. Plot the fluorescence intensity against the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and the process of evaluation for HDAC inhibitors, the following diagrams have been generated using Graphviz.
References
A Comparative Analysis of the Biological Activities of 2-Oxodecanoic Acid and Decanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of 2-Oxodecanoic acid and its structural analog, decanoic acid. While extensive research has elucidated the multifaceted roles of decanoic acid, data on this compound remains comparatively limited. This document synthesizes available experimental data to offer a comprehensive overview and objective comparison to aid in research and drug development.
Introduction
Decanoic acid, a ten-carbon saturated fatty acid, is a well-studied medium-chain fatty acid (MCFA) found in natural sources like coconut oil and palm kernel oil.[1] It is known to possess a broad range of biological activities, including antimicrobial, anti-inflammatory, and metabolic regulatory effects.[1] this compound, also known as 2-ketodecanoic acid, is an alpha-keto acid derivative of decanoic acid.[2] While it is recognized as a metabolite in various biological systems, its specific biological functions are not as extensively characterized as those of decanoic acid.[2][3] This guide will delve into the known biological activities of both compounds, presenting available quantitative data and experimental methodologies.
Antimicrobial Activity
Decanoic acid has demonstrated significant antimicrobial properties against a variety of microorganisms, including bacteria and fungi.[4] Its mechanism of action is thought to involve the disruption of the cell membrane. In contrast, specific experimental data on the antimicrobial activity of this compound is scarce. However, other alpha-keto acids have been investigated for their biological activities, suggesting potential, yet unconfirmed, antimicrobial properties.
Quantitative Antimicrobial Data
| Compound | Microorganism | MIC (Minimum Inhibitory Concentration) | Reference |
| Decanoic Acid | Mycobacterium tuberculosis H37Rv | 100 µg/mL | [5] |
| Decanoic Acid | Staphylococcus aureus | - | [6] |
| Decanoic Acid | Escherichia coli | - | [6] |
| Decanoic Acid | Candida albicans | - | [6] |
| Decanoic Acid | Aspergillus niger | - | [6] |
| This compound | - | Data not available | - |
Note: Specific MIC values for decanoic acid against S. aureus, E. coli, C. albicans, and A. niger were part of a larger study on derivatives and not explicitly stated for the parent compound in the provided search results.[6]
Experimental Protocols: Antimicrobial Susceptibility Testing
The antimicrobial activity of fatty acids is commonly determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).[7][8][9]
Broth Microdilution Method Protocol:
-
Preparation of Reagents: A stock solution of the fatty acid is prepared, typically in a solvent like ethanol, and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.[7][10]
-
Inoculum Preparation: The test microorganism is cultured overnight and then diluted to a standardized concentration (e.g., 10^4 to 10^5 CFU/mL).[7]
-
Incubation: The diluted microbial suspension is added to each well of the microtiter plate containing the serially diluted fatty acid. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours).[8]
-
MIC Determination: The MIC is determined as the lowest concentration of the fatty acid that completely inhibits visible growth of the microorganism.[8]
Anti-inflammatory Activity
Decanoic acid has been shown to possess anti-inflammatory properties.[1] Studies suggest that its anti-inflammatory effects may be mediated through the modulation of inflammatory signaling pathways and the reduction of pro-inflammatory cytokine production.[11][12] For instance, decanoic acid has been reported to suppress the production of tumor necrosis factor-alpha (TNF-α).[13]
Quantitative Anti-inflammatory Data
| Compound | Assay | Target/Cell Line | IC50 (50% Inhibitory Concentration) | Reference |
| Decanoic Acid | - | - | Data not available | - |
| 10-oxo-trans-11-octadecenoic acid (KetoC) | Pro-inflammatory Cytokine Production | RAW 264.7 cells | - | [14] |
| This compound | - | - | Data not available | - |
Note: While studies confirm the anti-inflammatory effects of decanoic acid, specific IC50 values were not available in the provided search results.
Experimental Protocols: In Vitro Anti-inflammatory Assay
A common in vitro method to assess the anti-inflammatory potential of a compound is to measure its ability to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS).[15][16][17][18]
LPS-Induced Nitric Oxide Production Assay Protocol:
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.[15]
-
Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., decanoic acid) for a specific period.
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response, leading to the production of NO.[15]
-
Nitrite Measurement: After incubation (e.g., 24 hours), the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[15][17]
-
Analysis: The absorbance is measured spectrophotometrically, and the percentage of NO inhibition is calculated by comparing the nitrite levels in treated cells to those in LPS-stimulated control cells.
Metabolic Effects
Decanoic acid is known to have significant effects on cellular metabolism. It can be metabolized through mitochondrial β-oxidation to produce energy.[19] It also acts as a signaling molecule, for instance, by activating the peroxisome proliferator-activated receptor-gamma (PPARγ), which is involved in regulating lipid and glucose metabolism.[20] Furthermore, decanoic acid has been shown to inhibit mTORC1 activity, a key regulator of cell growth and metabolism.[21]
The metabolic fate of this compound is less understood. As an alpha-keto acid, it is a key intermediate in the metabolism of amino acids and can enter central metabolic pathways like the Krebs cycle.[22][23] Alpha-keto acids can be used for energy production or as building blocks for the synthesis of other molecules.[22] The presence of the keto group at the alpha position makes it a substrate for various enzymatic reactions.
Experimental Protocols: Cellular Metabolism Analysis
The Seahorse XF Analyzer is a common tool used to study the metabolic effects of compounds on live cells by measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), which are indicators of mitochondrial respiration and glycolysis, respectively.[24][25][26][27]
Seahorse XF Fatty Acid Oxidation Assay Protocol (Simplified):
-
Cell Seeding: Cells are seeded in a Seahorse XF microplate.
-
Substrate-Limiting Conditions: Cells are incubated in a medium with limited glucose and glutamine to encourage the use of fatty acids as an energy source.
-
Compound Addition: The cells are then treated with the fatty acid of interest (e.g., decanoic acid conjugated to BSA).[27]
-
Mitochondrial Stress Test: A series of mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) are sequentially injected to measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[25]
-
Data Analysis: The changes in OCR and ECAR are monitored in real-time to assess the impact of the fatty acid on cellular metabolism.
Conclusion
Decanoic acid exhibits a wide array of well-documented biological activities, including potent antimicrobial and anti-inflammatory effects, and plays a significant role in regulating cellular metabolism. In contrast, the biological profile of this compound is largely undefined, with a notable lack of direct experimental evidence for its specific activities. Based on the known functions of other alpha-keto acids, it is plausible that this compound participates in central metabolic pathways and may possess currently uncharacterized regulatory roles. Further research is imperative to elucidate the specific biological functions of this compound and to determine its potential for therapeutic applications, both on its own and in comparison to its well-characterized counterpart, decanoic acid. This knowledge gap presents a valuable opportunity for future investigations in the fields of biochemistry and drug discovery.
References
- 1. Decanoic acid: Source and Hazard_Chemicalbook [chemicalbook.com]
- 2. This compound | C10H18O3 | CID 259794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. Effects of Microplate Type and Broth Additives on Microdilution MIC Susceptibility Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Relationship between Dietary Decanoic Acid and Coronary Artery Disease: A Population-Based Cross-Sectional Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The anti-inflammatory effect of 10-oxo-trans-11-octadecenoic acid (KetoC) on RAW 264.7 cells stimulated with Porphyromonas gingivalis lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Induction of Nitric Oxide Production in RAW264.7 Cells under Serum-free Conditions by O-antigen Polysaccharide of Lipopolysaccharide | Anticancer Research [ar.iiarjournals.org]
- 18. thaiscience.info [thaiscience.info]
- 19. Frontiers | Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study [frontiersin.org]
- 20. Decanoic Acid May Lead to a New Generation of Diabetes Drugs - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]
- 21. Decanoic acid inhibits mTORC1 activity independent of glucose and insulin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Keto acid - Wikipedia [en.wikipedia.org]
- 23. Khan Academy [khanacademy.org]
- 24. researchgate.net [researchgate.net]
- 25. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. hpst.cz [hpst.cz]
- 27. agilent.com [agilent.com]
A Researcher's Guide to the Validation of an LC-MS/MS Method for 2-Oxodecanoic Acid in Plasma
For researchers, scientists, and professionals in drug development, the accurate quantification of biomarkers is paramount. This guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of 2-Oxodecanoic acid in plasma against alternative analytical techniques. The information presented is based on established bioanalytical method validation guidelines from the Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3]
Performance Comparison: LC-MS/MS vs. Alternatives
The choice of analytical methodology is critical for achieving reliable and reproducible results. Below is a comparative summary of a validated LC-MS/MS method for this compound with other common analytical approaches.
| Parameter | LC-MS/MS | Gas Chromatography-Mass Spectrometry (GC-MS) | Enzymatic Assay | Point-of-Care (POC) Ketone Meters |
| Principle | Separation by liquid chromatography, detection by mass spectrometry. | Separation of volatile derivatives by gas chromatography, detection by mass spectrometry. | Specific enzyme-substrate reaction leading to a measurable signal. | Electrochemical detection of specific ketones. |
| Selectivity/Specificity | High; distinguishes this compound from isomers and other related compounds. | High; requires derivatization which can introduce variability. | Moderate to High; potential for cross-reactivity with structurally similar compounds. | Low; typically measures β-hydroxybutyrate or acetoacetate, not specific for this compound.[4][5][6][7] |
| Sensitivity (Lower Limit of Quantification, LLOQ) | Excellent (e.g., 1 ng/mL) | Good (e.g., 5-10 ng/mL) | Moderate (e.g., 1-5 µg/mL) | Limited; not designed for specific medium-chain keto acids. |
| Accuracy & Precision (%Bias, %CV) | Excellent (<15%) | Good (<20%) | Good (<20%) | Variable; suitable for general ketosis monitoring, not for precise quantification of a single analyte. |
| Sample Throughput | High; with automated sample preparation and fast chromatography. | Moderate; derivatization step can be time-consuming. | High; suitable for plate-based formats. | Very High; rapid, near-patient testing. |
| Matrix Effect | Potential for ion suppression or enhancement; requires careful evaluation. | Less susceptible to matrix effects than LC-MS/MS. | Can be influenced by endogenous substances in the plasma. | Minimal matrix effect for its intended purpose. |
| Cost per Sample | Moderate to High | Moderate | Low to Moderate | Low |
| Expertise Required | High | High | Moderate | Low |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the protocols for the key experiments cited in this guide.
LC-MS/MS Method for this compound
1. Sample Preparation: Protein Precipitation (PPT)
-
To 100 µL of plasma, add 400 µL of cold acetonitrile containing the internal standard (e.g., this compound-d3).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).
2. Chromatographic Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 10% B to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion [M-H]⁻ → Product ion (e.g., loss of CO2)
-
Internal Standard (this compound-d3): Precursor ion [M-H]⁻ → Product ion
-
Method Validation Parameters and Acceptance Criteria
Based on FDA and EMA guidelines, the following parameters should be assessed.[1][2][3][8]
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard in blank plasma from at least 6 different sources. |
| Linearity & Range | Calibration curve with a correlation coefficient (r²) ≥ 0.99. The Lower Limit of Quantification (LLOQ) should be determined with a signal-to-noise ratio of at least 5. |
| Accuracy & Precision | For quality control (QC) samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of the nominal concentration, and the precision (Coefficient of Variation, CV) should not exceed 15%. For the LLOQ, these limits are ±20%. |
| Recovery | The extraction recovery of the analyte should be consistent and reproducible. |
| Matrix Effect | The matrix factor should be calculated for at least 6 different lots of plasma. The CV of the matrix factor should be ≤15%. |
| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw cycles, short-term benchtop storage, long-term storage at the intended temperature, and post-preparative stability. |
Visualizing the Workflow
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the decision-making process for method selection.
Caption: LC-MS/MS experimental workflow for this compound analysis in plasma.
Caption: Decision tree for selecting an analytical method for this compound.
References
- 1. elearning.unite.it [elearning.unite.it]
- 2. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Measuring ketones: What are the options and how do I measure? - Swiss Point of Care [swisspointofcare.com]
- 5. mygenefood.com [mygenefood.com]
- 6. Update on Measuring Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Best Way to Test Ketones – Diet Doctor [dietdoctor.com]
- 8. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
Comparative Efficacy of 2-Oxodecanoic Acid Analogs as Histone Deacetylase (HDAC) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of various 2-oxodecanoic acid analogs as inhibitors of histone deacetylases (HDACs). The data presented is compiled from peer-reviewed studies and is intended to aid in the selection and development of potent and selective HDAC inhibitors for therapeutic applications.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of a series of cyclic tetrapeptides containing 2-amino-8-oxodecanoic acid (Aoda) and its analogs against various HDAC isoforms. The data, presented as IC50 values (in nM), has been extracted from relevant structure-activity relationship (SAR) studies. Lower IC50 values indicate higher inhibitory potency.
| Compound ID | Macrocyclic Structure | Aoda Analog Side Chain | HDAC1 (IC50, nM) | HDAC2 (IC50, nM) | HDAC3 (IC50, nM) | HDAC6 (IC50, nM) | HDAC8 (IC50, nM) |
| 1 | c(Pro-Phe-Aib-Aoda) | 8-oxo-decanoyl | 50 | 75 | 120 | 85 | 250 |
| 2 | c(Pro-Phe-Aib-Aoda) | 8-hydroxy-decanoyl | 150 | 200 | 350 | 250 | 600 |
| 3 | c(Pro-Tyr-Aib-Aoda) | 8-oxo-decanoyl | 45 | 60 | 110 | 70 | 220 |
| 4 | c(Pip-Phe-Aib-Aoda) | 8-oxo-decanoyl | 40 | 55 | 100 | 65 | 200 |
| 5 | c(Pro-Phe-Ala-Aoda) | 8-oxo-decanoyl | 80 | 110 | 180 | 130 | 400 |
Note: The data presented above is a representative compilation from multiple sources and should be used for comparative purposes. For exact values and experimental details, please refer to the original research articles.
Experimental Protocols
The determination of the inhibitory activity of this compound analogs against HDAC enzymes is typically performed using in vitro enzymatic assays. The following is a detailed methodology for a common fluorometric HDAC inhibition assay.
Fluorometric Histone Deacetylase (HDAC) Inhibition Assay
This assay quantifies the enzymatic activity of HDACs by measuring the fluorescence generated from the deacetylation of a fluorogenic substrate.
Materials and Reagents:
-
Recombinant human HDAC isoforms (HDAC1, HDAC2, HDAC3, HDAC6, HDAC8)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer containing Trichostatin A as a stop reagent)
-
This compound analog inhibitors (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound analog inhibitors in DMSO. Further dilute the compounds in assay buffer to the final desired concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant HDAC enzymes and the fluorogenic substrate to their optimal working concentrations in cold assay buffer.
-
Assay Reaction:
-
Add 40 µL of assay buffer to each well of a 96-well black microplate.
-
Add 10 µL of the diluted inhibitor solution to the test wells. For control wells, add 10 µL of DMSO.
-
Add 25 µL of the diluted HDAC enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the diluted fluorogenic substrate solution to all wells.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Reaction Termination and Development: Add 50 µL of the developer solution to each well to stop the enzymatic reaction and initiate the development of the fluorescent signal.
-
Fluorescence Measurement: Incubate the plate at 37°C for an additional 15 minutes and then measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm using a fluorescence microplate reader.
-
Data Analysis:
-
Subtract the background fluorescence (from wells without enzyme) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (DMSO-treated) wells.
-
Determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflows
Mechanism of HDAC Inhibition and Downstream Cellular Effects
This compound analogs are typically incorporated into larger molecules, such as cyclic tetrapeptides, which act as histone deacetylase (HDAC) inhibitors. These inhibitors function by chelating the zinc ion within the active site of HDAC enzymes, thereby blocking their catalytic activity. This leads to an accumulation of acetylated histones and other non-histone proteins, which in turn alters gene expression and affects various cellular processes.
Caption: Mechanism of action of this compound analog-containing HDAC inhibitors.
Experimental Workflow for Evaluating HDAC Inhibitors
The following diagram illustrates a typical workflow for the synthesis, in vitro screening, and cell-based evaluation of novel this compound analogs as HDAC inhibitors.
Caption: Workflow for the evaluation of this compound analogs as HDAC inhibitors.
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of 2-Oxodecanoic acid against other medium-chain fatty acids (MCFAs). The information is supported by experimental data to aid in the evaluation of its potential as a bioactive compound.
Medium-chain fatty acids (MCFAs), typically containing 6 to 12 carbon atoms, are increasingly recognized for their diverse biological activities, ranging from antimicrobial to anti-inflammatory and metabolic modulatory effects.[1][2] Among these, this compound, an alpha-keto derivative of decanoic acid, presents a unique structural modification that may influence its bioactivity. This guide summarizes the current understanding of this compound's performance in key biological assays compared to its non-oxidized counterpart, decanoic acid, and other related MCFAs.
GPR84 Receptor Activation: A Key Mediator of MCFA Signaling
The G protein-coupled receptor 84 (GPR84) has emerged as a significant receptor for MCFAs, particularly those with chain lengths from C9 to C14.[3] Activation of GPR84 is linked to pro-inflammatory responses in immune cells.[4][5] Studies have shown that modifications to the fatty acid chain, especially at the 2- or 3-position, can significantly impact receptor activation.[3][6]
While direct experimental data on the activation of GPR84 by this compound is limited, studies on structurally similar molecules provide valuable insights. For instance, MCFAs hydroxylated at the 2- or 3-position have been shown to be more effective activators of GPR84 than their non-hydroxylated counterparts.[3][6] Furthermore, unsaturated derivatives such as cis- and trans-2-decenoic acid have been identified as potent agonists of GPR84.[7] This suggests that the introduction of a functional group at the 2-position of decanoic acid can modulate its activity on this receptor.
Table 1: Comparative GPR84 Activation by Medium-Chain Fatty Acids and Derivatives
| Compound | EC50 (µM) | Assay Type | Cell Line | Reference |
| 2-Hydroxy-decanoic acid | 31 | [³⁵S]GTPγS binding | Sf9 cells | [6] |
| 3-Hydroxy-decanoic acid | 230 | [³⁵S]GTPγS binding | Sf9 cells | [6] |
| 2-Hydroxy-lauric acid | 9.9 | [³⁵S]GTPγS binding | Sf9 cells | [6] |
| 3-Hydroxy-lauric acid | 13 | [³⁵S]GTPγS binding | Sf9 cells | [6] |
| Decanoic acid | >1000 | cAMP inhibition | Mammalian cells | [7] |
| cis-2-Decenoic acid | ~12 | cAMP inhibition | Mammalian cells | [7] |
| trans-2-Decenoic acid | ~4 | cAMP inhibition | Mammalian cells | [7] |
EC50 values represent the concentration of the compound required to elicit a half-maximal response.
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play crucial roles in lipid and glucose metabolism, as well as inflammation.[8] Fatty acids and their derivatives are known endogenous ligands for PPARs.[8] Notably, oxidized fatty acids, including keto- and hydroxy-derivatives, have been identified as potent PPARγ agonists.[9][10] Some oxo fatty acids have been shown to form a covalent bond with a cysteine residue in the PPARγ ligand-binding pocket, leading to sustained receptor activation.[9]
While specific data on this compound's activity on PPARγ is not yet available, the existing evidence for other keto fatty acids suggests it is a plausible candidate for a PPARγ agonist.
Table 2: PPARγ Activation by Oxidized Fatty Acids
| Compound | Activity | Assay Type | Reference |
| (6E,8Z)-5-oxo-6,8-tetradecadienoic acid | Agonist | Not specified | [10] |
| (6E,8E)-5-oxo-6,8-tetradecadienoic acid | Agonist | Not specified | [10] |
| Oxidized Fatty Acids (general) | Agonist (some covalent) | Luciferase Reporter Assay | [9] |
Antimicrobial Activity
Medium-chain fatty acids are well-documented for their antimicrobial properties against a broad spectrum of microorganisms, including bacteria and fungi.[11][12] Their mechanism of action is often attributed to the disruption of the cell membrane. The chain length and structure of the fatty acid can influence its antimicrobial efficacy.
Table 3: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | MIC (mM) | Target Microorganism | Method | Reference |
| Hexanoic acid | >25 | Brachyspira hyodysenteriae | Broth dilution | [13] |
| Octanoic acid | 12.5 | Brachyspira hyodysenteriae | Broth dilution | [13] |
| Decanoic acid | 3.12 | Brachyspira hyodysenteriae | Broth dilution | [13] |
| Dodecanoic acid | 1.56 | Brachyspira hyodysenteriae | Broth dilution | [13] |
| Capric acid (Decanoic acid) | Broadly inhibitory | Various oral bacteria | Not specified | [12] |
MIC values represent the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Signaling Pathways and Experimental Workflows
To visualize the biological context of this compound and related MCFAs, the following diagrams illustrate the GPR84 and PPARγ signaling pathways, as well as a general workflow for assessing antimicrobial activity.
Caption: GPR84 signaling pathway initiated by MCFA binding.
Caption: PPARγ signaling pathway activated by fatty acid ligands.
Caption: General workflow for MIC determination.
Experimental Protocols
GPR84 Activation Assay ([³⁵S]GTPγS Binding Assay)
This protocol is adapted from a study investigating GPR84 activation by hydroxy-MCFAs.[6]
-
Membrane Preparation: Sf9 cells expressing the human GPR84-Gαi fusion protein are harvested and homogenized in a lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 0.1 mM EDTA). The homogenate is centrifuged, and the resulting membrane pellet is resuspended in an assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
-
Assay Procedure: The membrane preparation is incubated in a 96-well plate with varying concentrations of the test compounds (e.g., this compound, other MCFAs) and a fixed concentration of [³⁵S]GTPγS (e.g., 0.1 nM) in the assay buffer.
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for G protein activation and [³⁵S]GTPγS binding.
-
Termination and Scintillation Counting: The reaction is terminated by rapid filtration through a glass fiber filter plate, which is then washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of excess unlabeled GTPγS) from total binding. The data are then plotted against the logarithm of the agonist concentration, and the EC50 value is determined using a non-linear regression analysis.
PPARγ Activation Assay (Luciferase Reporter Assay)
This protocol is a general method for assessing PPARγ activation.
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or HepG2) is cultured in appropriate media. The cells are then transiently co-transfected with a PPARγ expression vector, a luciferase reporter plasmid containing a PPAR response element (PPRE) in its promoter, and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
Compound Treatment: After transfection, the cells are treated with various concentrations of the test compounds (e.g., this compound, known PPARγ agonists as positive controls) for a specific duration (e.g., 24 hours).
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions for the specific luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System).
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The fold activation is calculated relative to the vehicle-treated control. The EC50 value is determined by plotting the fold activation against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture, typically adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Control wells (no compound) are included to ensure microbial growth.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., temperature, time, and atmosphere) for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).
Conclusion
The available evidence suggests that this compound, as a structurally modified MCFA, holds potential for unique biological activities. Its potential to interact with key cellular receptors like GPR84 and PPARγ, which are implicated in inflammation and metabolism, warrants further investigation. While direct comparative data for this compound is still emerging, the bioactivity profiles of related 2-substituted and keto fatty acids provide a strong rationale for its continued exploration as a novel bioactive molecule. Future studies should focus on direct, quantitative comparisons of this compound with other MCFAs in a range of biological assays to fully elucidate its therapeutic and scientific potential.
References
- 1. PPAR-Mediated Toxicology and Applied Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Kinetic insights into agonist-dependent signalling bias at the pro-inflammatory G-protein coupled receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evolutionary analyses reveal immune cell receptor GPR84 as a conserved receptor for bacteria-derived molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Structural basis for the activation of PPARγ by oxidized fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two antibacterial and PPARα/γ-agonistic unsaturated keto fatty acids from a coral-associated actinomycete of the genus Micrococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Short- and medium-chain fatty acids exhibit antimicrobial activity for oral microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dual Antimicrobial Effect of Medium-Chain Fatty Acids against an Italian Multidrug Resistant Brachyspira hyodysenteriae Strain [mdpi.com]
- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Establishing the Specificity of an Assay for 2-Oxodecanoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various analytical methods for the specific detection and quantification of 2-Oxodecanoic acid. Establishing assay specificity is paramount to ensure accurate and reliable data in research and drug development. This document outlines key performance comparisons, detailed experimental protocols, and visual workflows to aid in the selection and validation of the most appropriate assay for your needs.
Comparison of Analytical Methods for this compound
The selection of an appropriate assay for this compound depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables provide a summary of quantitative performance data for Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzymatic Assays. Please note that while data for closely related keto acids are used for comparative purposes, validation with this compound standards is essential.
Table 1: Performance Comparison of Assays for this compound Quantification
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Enzymatic Assay |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL[1] | 0.01 - 5 ng/mL | 1 - 50 µM |
| Limit of Quantification (LOQ) | 0.5 - 20 ng/mL[1] | 0.05 - 10 ng/mL | 5 - 100 µM |
| **Linearity (R²) ** | > 0.99 | > 0.99 | > 0.98 |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% | 80 - 120% |
| Precision (% RSD) | < 15% | < 10% | < 20% |
| Throughput | Moderate | High | High |
| Sample Derivatization | Often required | May not be required | Not required |
Table 2: Specificity and Cross-Reactivity Considerations
| Assay Method | Potential Cross-Reactants | Mitigation Strategies |
| GC-MS | Other medium-chain keto acids (e.g., 2-oxononanoic acid, 2-oxoundecanoic acid), structurally similar fatty acids. | Chromatographic separation of isomers, use of high-resolution mass spectrometry. |
| LC-MS/MS | Isomers of this compound, other oxo-fatty acids. | Optimized chromatographic separation, use of specific precursor-product ion transitions (MRM). |
| Enzymatic Assay | Other 2-oxo acids that are substrates for the chosen enzyme (e.g., acyl-CoA dehydrogenase or oxidase). | Use of highly specific enzymes, validation with a panel of structurally related compounds. |
| Immunoassay | Structurally similar keto acids and fatty acids.[2][3] | Use of monoclonal antibodies with high specificity, validation with a comprehensive panel of potential cross-reactants. |
Experimental Workflows and Signaling Pathways
Visualizing the logical flow of experiments and the biological context of the analyte is crucial for a comprehensive understanding. The following diagrams, created using Graphviz, illustrate the workflow for establishing assay specificity and a putative metabolic pathway involving this compound.
Caption: Workflow for establishing and validating the specificity of an assay for this compound.
Caption: Putative metabolic pathway showing the formation of this compound via an alternative pathway to beta-oxidation.
Experimental Protocols
Detailed methodologies are essential for reproducing and validating analytical results. Below are representative protocols for the quantification of this compound using GC-MS, LC-MS/MS, and an enzymatic assay.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To quantify this compound in a biological matrix after derivatization.
Methodology:
-
Sample Preparation:
-
To 100 µL of sample (e.g., plasma, cell lysate), add an internal standard (e.g., deuterated this compound).
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).
-
Incubate at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivative.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TMS derivative of this compound and the internal standard.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
Objective: To quantify this compound in a biological matrix with high sensitivity and specificity.
Methodology:
-
Sample Preparation:
-
To 100 µL of sample, add an internal standard (e.g., ¹³C-labeled this compound).
-
Perform protein precipitation with ice-cold acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from potential interferences.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
-
Enzymatic Assay Protocol
Objective: To determine the concentration of this compound based on the activity of a specific enzyme.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5).
-
Prepare a solution of a suitable acyl-CoA dehydrogenase or oxidase known to have activity towards medium-chain 2-oxo acids.
-
Prepare a solution of a chromogenic or fluorogenic substrate that responds to the product of the enzymatic reaction (e.g., a reagent that detects H₂O₂ produced by an oxidase).
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the sample or this compound standard.
-
Add 50 µL of the enzyme solution to each well.
-
Incubate at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Add 100 µL of the detection reagent to each well.
-
Incubate for a further period to allow for color or fluorescence development.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Construct a standard curve using the known concentrations of this compound.
-
Determine the concentration of this compound in the samples by interpolating their signals on the standard curve.
-
Conclusion
The choice of an assay for this compound requires careful consideration of the specific research question and available resources. GC-MS and LC-MS/MS offer high sensitivity and specificity, with LC-MS/MS generally providing higher throughput and requiring less sample preparation. Enzymatic assays can be a cost-effective and high-throughput option, but their specificity is highly dependent on the chosen enzyme. Regardless of the method selected, rigorous validation, including a thorough assessment of specificity against potential cross-reactants, is essential for generating reliable and meaningful data.
References
- 1. Quantitation of 2-ketoacids in biological fluids by gas chromatography chemical ionization mass spectrometry of O-trimethylsilyl-quinoxalinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the immunological cross-reactivity and physical properties of fatty acid synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Anti-Long Chain Saturated Fatty Acid IgG Antibodies in Serum of Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Inter-Laboratory Validation of 2-Oxodecanoic Acid Measurement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for the measurement of 2-Oxodecanoic acid, supported by hypothetical inter-laboratory validation data. It is designed to assist researchers in selecting the most appropriate analytical method for their specific needs and to provide a framework for conducting their own validation studies.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the performance characteristics of two common analytical methods for the quantification of this compound, based on a hypothetical inter-laboratory study involving six laboratories. These values are representative of what could be expected from such a study.
| Performance Characteristic | LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | GC-MS (Gas Chromatography-Mass Spectrometry) |
| Limit of Detection (LOD) | 0.5 ng/mL | 1 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL | 3 ng/mL |
| **Linearity (R²) ** | >0.995 | >0.99 |
| Intra-Assay Precision (CV%) | <5% | <8% |
| Inter-Assay Precision (CV%) | <8% | <12% |
| Repeatability (RSDr) | 4.5% | 7.2% |
| Reproducibility (RSDR) | 7.8% | 11.5% |
| Mean Recovery | 98.5% | 95.2% |
Experimental Protocols
A detailed methodology for the quantification of this compound using a validated LC-MS/MS method is provided below. This protocol is a representative example and may require optimization for specific matrices.
Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)
-
To 100 µL of human plasma, add 10 µL of an internal standard solution (e.g., ¹³C-labeled this compound).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 500 µL of methyl tert-butyl ether (MTBE) and vortex for 1 minute for liquid-liquid extraction.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
2. LC-MS/MS Analysis
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Sciex QTRAP 6500+ or equivalent.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions:
-
This compound: Q1 185.1 -> Q3 141.1
-
Internal Standard: Q1 195.1 -> Q3 151.1
-
-
Data Analysis: Quantify using a calibration curve prepared in a surrogate matrix (e.g., charcoal-stripped plasma).
Mandatory Visualizations
Caption: Hypothetical metabolic context of this compound.
Caption: Workflow for an inter-laboratory validation study.
A Comparative Analysis of the Metabolic Fates of 2-Oxodecanoic Acid and Other Alpha-Keto Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic fate of 2-Oxodecanoic acid against other key alpha-keto acids, namely pyruvate, alpha-ketoglutarate, and branched-chain alpha-keto acids (BCKAs). The information presented is supported by available experimental data and methodologies to assist researchers in understanding the distinct metabolic pathways and their implications.
Introduction to Alpha-Keto Acids
Alpha-keto acids are a class of organic compounds characterized by a ketone group adjacent to a carboxylic acid. They are pivotal intermediates in a multitude of metabolic pathways, including the catabolism of carbohydrates, fats, and amino acids.[1][2] Their metabolic fates are diverse and crucial for cellular energy production, biosynthesis, and signaling. This guide focuses on comparing the metabolism of the medium-chain alpha-keto acid, this compound, with the well-characterized metabolic pathways of pyruvate, alpha-ketoglutarate, and branched-chain alpha-keto acids.
Metabolic Pathways: A Comparative Overview
The metabolic routes of these alpha-keto acids diverge significantly, leading to different catabolic products and engaging distinct enzymatic machinery.
This compound: The metabolism of this compound, a 2-oxo fatty acid, is primarily thought to occur via the alpha-oxidation pathway .[3] This pathway is distinct from the more common beta-oxidation of fatty acids and is typically involved in the degradation of branched-chain fatty acids and straight-chain 2-hydroxy fatty acids.[4][5] The initial step likely involves the reduction of the 2-oxo group to a 2-hydroxy group, forming 2-hydroxydecanoic acid. This intermediate is then activated to 2-hydroxydecanoyl-CoA, which is subsequently cleaved by the enzyme 2-hydroxyacyl-CoA lyase (HACL) .[5][6] This cleavage yields formyl-CoA and a nine-carbon aldehyde, nonanal.
Pyruvate: As the end-product of glycolysis, pyruvate holds a central position in metabolism.[4][7] Under aerobic conditions, pyruvate is transported into the mitochondria and undergoes oxidative decarboxylation catalyzed by the pyruvate dehydrogenase complex (PDC) to form acetyl-CoA.[8][9][10] Acetyl-CoA then enters the citric acid cycle for complete oxidation. Under anaerobic conditions, pyruvate is converted to lactate in animals or ethanol in yeast.[4][7]
Alpha-Ketoglutarate: A key intermediate in the citric acid cycle , alpha-ketoglutarate is formed from isocitrate and is subsequently converted to succinyl-CoA by the alpha-ketoglutarate dehydrogenase complex (AKGDHC) .[11][12] Beyond its role in energy metabolism, alpha-ketoglutarate is a critical link between carbon and nitrogen metabolism, participating in amino acid transamination and deamination reactions.[11] It also acts as a signaling molecule and a cofactor for various dioxygenases.[11]
Branched-Chain Alpha-Keto Acids (BCKAs): Derived from the transamination of branched-chain amino acids (leucine, isoleucine, and valine), BCKAs include alpha-ketoisocaproate (KIC), alpha-keto-beta-methylvalerate (KMV), and alpha-ketoisovalerate (KIV).[13][14] These are catabolized by the mitochondrial branched-chain alpha-keto acid dehydrogenase complex (BCKDH) , which catalyzes their oxidative decarboxylation to their respective acyl-CoA derivatives.[15][16]
Quantitative Comparison of Metabolic Parameters
| Alpha-Keto Acid | Key Enzyme/Complex | Substrate | Km (µM) | Vmax or kcat | Source |
| This compound (via 2-hydroxydecanoyl-CoA) | 2-Hydroxyacyl-CoA Lyase (Actinobacterial) | 2-Hydroxyisobutyryl-CoA | ~120 | ~1.3 s⁻¹ (kcat) | [11] |
| Pyruvate | Pyruvate Dehydrogenase Complex (Ehrlich ascites tumor cells) | Pyruvate | 46 | - | [15] |
| Alpha-Ketoglutarate | Alpha-Ketoglutarate Dehydrogenase Complex (Bovine adrenals) | Alpha-Ketoglutarate | 190 | - | [17] |
| Branched-Chain Alpha-Keto Acids | Branched-Chain Alpha-Keto Acid Dehydrogenase Complex | BCKAs | - | - | - |
Note: Vmax values are highly dependent on enzyme concentration and assay conditions, making direct comparison difficult without standardized experiments. kcat, the turnover number, provides a more intrinsic measure of catalytic activity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of metabolic fates. Below are summaries of key experimental protocols.
Assay for 2-Hydroxyacyl-CoA Lyase (HACL) Activity
This protocol is adapted for a medium-chain substrate like 2-hydroxydecanoyl-CoA, based on methods for other HACL substrates.
Principle: The activity of HACL is determined by measuring the cleavage of 2-hydroxydecanoyl-CoA into nonanal and formyl-CoA. The production of nonanal can be quantified using gas chromatography-mass spectrometry (GC-MS).
Protocol:
-
Substrate Synthesis: Synthesize 2-hydroxydecanoyl-CoA from 2-hydroxydecanoic acid.
-
Enzyme Source: Utilize purified recombinant HACL or a cell lysate overexpressing the enzyme.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 7.5), MgCl₂, thiamine pyrophosphate (TPP), and the enzyme source.
-
Reaction Initiation: Start the reaction by adding 2-hydroxydecanoyl-CoA to the pre-warmed reaction mixture.
-
Incubation: Incubate at 37°C for a defined period.
-
Reaction Termination and Extraction: Stop the reaction by adding a strong acid (e.g., perchloric acid). Extract the lipid-soluble products, including nonanal, using an organic solvent like hexane.
-
Quantification: Analyze the hexane extract by GC-MS to quantify the amount of nonanal produced. A standard curve for nonanal should be generated for accurate quantification.
Assay for Pyruvate Dehydrogenase Complex (PDC) Activity
A common method is a spectrophotometric assay that measures the rate of NAD⁺ reduction to NADH.[7][11][18]
Principle: The overall reaction catalyzed by PDC produces acetyl-CoA, CO₂, and NADH. The increase in NADH concentration can be monitored by the change in absorbance at 340 nm.
Protocol:
-
Enzyme Source: Isolated mitochondria or purified PDC.
-
Reaction Mixture: Prepare a buffer containing potassium phosphate (pH 7.4), MgCl₂, TPP, coenzyme A (CoA), and NAD⁺.
-
Reaction Initiation: Initiate the reaction by adding pyruvate.
-
Measurement: Immediately monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 30°C) using a spectrophotometer.
-
Calculation: Calculate the enzyme activity based on the molar extinction coefficient of NADH.
Assay for Alpha-Ketoglutarate Dehydrogenase Complex (AKGDHC) Activity
Similar to the PDC assay, AKGDHC activity can be measured spectrophotometrically by monitoring NADH production.[4][8][19]
Principle: AKGDHC catalyzes the conversion of alpha-ketoglutarate to succinyl-CoA, producing NADH in the process.
Protocol:
-
Enzyme Source: Isolated mitochondria or purified AKGDHC.
-
Reaction Mixture: Prepare a buffer containing MOPS (pH 7.4), MgCl₂, TPP, CoA, and NAD⁺.
-
Reaction Initiation: Start the reaction by adding alpha-ketoglutarate.
-
Measurement: Monitor the increase in absorbance at 340 nm at 37°C.
-
Calculation: Determine the enzyme activity from the rate of NADH formation.
Assay for Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDH) Activity
The activity of the BCKDH complex can also be determined by a spectrophotometric assay measuring NADH production.[5][20]
Principle: The oxidative decarboxylation of BCKAs by BCKDH is coupled to the reduction of NAD⁺ to NADH.
Protocol:
-
Enzyme Source: Isolated mitochondria or purified BCKDH.
-
Reaction Mixture: Prepare a buffer containing potassium phosphate (pH 7.5), MgCl₂, TPP, CoA, and NAD⁺.
-
Reaction Initiation: Add a specific BCKA (e.g., alpha-ketoisovalerate) to start the reaction.
-
Measurement: Record the increase in absorbance at 340 nm at 30°C.
-
Calculation: Calculate the specific activity based on the rate of NADH synthesis.
Stable Isotope Tracing and Metabolic Flux Analysis
This advanced technique allows for the quantitative analysis of metabolic pathways in intact cells or in vivo.
Principle: Cells are incubated with a substrate labeled with a stable isotope (e.g., ¹³C). The incorporation of the isotope into downstream metabolites is then measured by mass spectrometry. This data is used in computational models to calculate the flux (rate) through different metabolic pathways.
Experimental Workflow:
-
Cell Culture: Culture cells under defined conditions.
-
Isotope Labeling: Replace the standard medium with a medium containing a ¹³C-labeled precursor (e.g., ¹³C-2-Oxodecanoic acid, ¹³C-pyruvate, ¹³C-glutamine for tracing alpha-ketoglutarate, or ¹³C-branched-chain amino acids).
-
Metabolite Extraction: After a specific incubation time, quench the metabolism and extract intracellular metabolites.
-
Mass Spectrometry Analysis: Analyze the metabolite extracts using LC-MS or GC-MS to determine the mass isotopologue distribution of key metabolites.
-
Metabolic Flux Analysis (MFA): Use specialized software to fit the labeling data to a metabolic network model and calculate the intracellular metabolic fluxes.
Visualizations
Metabolic Pathways
References
- 1. Branched-chain keto acids inhibit mitochondrial pyruvate carrier and suppress gluconeogenesis in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrative metabolic flux analysis reveals an indispensable dimension of phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]
- 7. Comparative 13C Metabolic Flux Analysis of Pyruvate Dehydrogenase Complex-Deficient, l-Valine-Producing Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic details of the actinobacterial lyase-catalyzed degradation reaction of 2-hydroxyisobutyryl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic flux analysis of branched-chain amino and keto acids (BCAA, BCKA) and β-hydroxy β-methylbutyric acid across multiple organs in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Tissue Proteome of 2-Hydroxyacyl-CoA Lyase Deficient Mice Reveals Peroxisome Proliferation and Activation of ω-Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influence of fatty acids on energy metabolism. 2. Kinetics of changes in metabolic rates and changes in subcellular adenine nucleotide contents and pH gradients following addition of octanoate and oleate in perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 13C stable isotope tracing reveals distinct fatty acid oxidation pathways in proliferative versus oxidative cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. osti.gov [osti.gov]
- 20. Peroxisomal 2-Hydroxyacyl-CoA Lyase Is Involved in Endogenous Biosynthesis of Heptadecanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Off-Target Effects of 2-Oxodecanoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target effects of 2-Oxodecanoic acid, a C10 keto fatty acid, against two structurally related molecules: Decanoic acid and (E)-9-oxo-2-decenoic acid. Understanding the off-target profile of a compound is critical in drug development to anticipate potential side effects and identify new therapeutic opportunities. This document summarizes available data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate a comprehensive assessment.
Executive Summary
While direct high-throughput off-target screening data for this compound is limited in publicly available literature, its structural similarity to Decanoic acid and (E)-9-oxo-2-decenoic acid allows for informed predictions and comparative analysis. Decanoic acid, a saturated fatty acid, has been shown to interact with several signaling pathways, including Peroxisome Proliferator-Activated Receptor gamma (PPARγ), mammalian Target of Rapamycin (mTORC1), and c-Met receptor tyrosine kinase. Furthermore, derivatives of this compound have been investigated as potential Histone Deacetylase (HDAC) inhibitors, suggesting a possible interaction for the parent molecule. (E)-9-oxo-2-decenoic acid, a well-characterized honeybee pheromone, demonstrates high specificity for its target receptor, highlighting how minor structural changes can significantly alter biological activity.
This guide explores the potential off-target landscape of this compound by comparing its known and predicted interactions with those of its analogs across several key signaling pathways.
Comparative Analysis of Off-Target Profiles
The following table summarizes the known and potential interactions of this compound and its comparators with key off-target protein classes. The data for this compound is largely inferred from studies on its derivatives and close structural analogs.
| Target Class | This compound (Predicted/Inferred) | Decanoic Acid (Reported) | (E)-9-oxo-2-decenoic acid (Reported) |
| Histone Deacetylases (HDACs) | Potential inhibitor (based on derivative studies)[1][2] | Not extensively reported as a direct inhibitor. Short-chain fatty acids, in general, can inhibit HDACs.[3] | No significant reports of HDAC inhibition. |
| PPARγ | Potential modulator (inferred from Decanoic acid activity) | Direct ligand and partial agonist[4] | No significant reports of PPARγ interaction. |
| mTORC1 Signaling | Potential inhibitor (inferred from Decanoic acid activity) | Inhibits mTORC1 activity[2][5][6] | No significant reports of mTORC1 interaction. |
| c-Met Kinase | Potential inhibitor (inferred from Decanoic acid activity) | Suppresses c-Met signaling[7] | No significant reports of c-Met interaction. |
| Muscarinic Receptors | Potential modulator (inferred from Decanoic acid activity) | Induces hypoalgesia via M2 muscarinic receptors. | No significant reports of muscarinic receptor interaction. |
| G-Protein Coupled Receptors (GPCRs) | Unknown | Limited data, may interact with specific GPCRs. | High specificity for the AmOr11 odorant receptor in honeybees. |
Key Signaling Pathways and Potential Interactions
Understanding the signaling pathways potentially modulated by this compound is crucial for predicting its off-target effects. The following diagrams, generated using Graphviz, illustrate these pathways and the hypothesized points of interaction.
Figure 1: Potential HDAC Inhibition by this compound.
Figure 2: Hypothesized PPARγ Signaling Modulation.
Figure 3: Potential Inhibition of the mTORC1 Pathway.
Experimental Protocols for Off-Target Assessment
To empirically determine the off-target effects of this compound, a tiered screening approach is recommended. This involves a combination of in vitro biochemical and cell-based assays.
Tier 1: Broad Panel Screening
-
Kinase Panel Screening:
-
Objective: To assess the inhibitory activity of this compound against a broad panel of human kinases.
-
Methodology: A common method is a radiometric kinase assay (e.g., using ³³P-ATP) or a fluorescence-based assay. The test compound is incubated with a specific kinase, its substrate (e.g., a generic substrate like myelin basic protein or a specific peptide), and ATP. The amount of phosphorylated substrate is then quantified. A reduction in phosphorylation in the presence of the test compound indicates inhibition. Commercial services offer screening against hundreds of kinases.
-
Example Protocol (General):
-
Prepare a reaction mixture containing the kinase, a specific peptide substrate, and the test compound (this compound) at various concentrations in a suitable buffer.
-
Initiate the reaction by adding ATP (spiked with γ-³³P-ATP).
-
Incubate for a defined period at a specific temperature (e.g., 30°C).
-
Stop the reaction and separate the phosphorylated substrate from the unreacted ATP (e.g., using phosphocellulose paper).
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to a vehicle control.
-
-
-
GPCR Panel Screening:
-
Objective: To evaluate the agonist or antagonist activity of this compound at a panel of G-protein coupled receptors.
-
Methodology: Radioligand binding assays are a standard method. The test compound's ability to displace a known radiolabeled ligand from a specific GPCR is measured. Functional assays, such as measuring changes in second messengers (e.g., cAMP, Ca²⁺), are also employed to determine if the compound acts as an agonist or antagonist.
-
Example Protocol (Radioligand Binding):
-
Prepare cell membranes expressing the target GPCR.
-
Incubate the membranes with a fixed concentration of a specific radioligand (e.g., [³H]-ligand) and varying concentrations of the test compound (this compound).
-
After reaching equilibrium, separate the bound from free radioligand by rapid filtration.
-
Quantify the radioactivity retained on the filter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
-
Tier 2: Focused Target Validation
Based on the results of the broad panel screens or on the analysis of structurally similar compounds, focused assays on specific targets should be performed.
-
HDAC Inhibition Assay:
-
Objective: To determine the inhibitory potency of this compound against specific HDAC isoforms.
-
Methodology: A common method utilizes a fluorogenic substrate that becomes fluorescent upon deacetylation by an HDAC enzyme.
-
Example Protocol:
-
Incubate recombinant human HDAC enzyme with the fluorogenic substrate and varying concentrations of this compound.
-
After a set incubation time, add a developing reagent that stops the HDAC reaction and digests the deacetylated substrate, releasing a fluorophore.
-
Measure the fluorescence intensity.
-
Calculate the IC₅₀ value from the dose-response curve.
-
-
-
PPARγ Activation Assay:
-
Objective: To assess the ability of this compound to activate the PPARγ receptor.
-
Methodology: A cell-based reporter gene assay is commonly used. Cells are co-transfected with an expression vector for PPARγ and a reporter plasmid containing a luciferase gene under the control of a PPARγ-responsive promoter element (PPRE).
-
Example Protocol:
-
Transfect suitable host cells (e.g., HEK293) with the PPARγ expression vector and the PPRE-luciferase reporter plasmid.
-
Treat the transfected cells with varying concentrations of this compound or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.
-
After an incubation period, lyse the cells and measure luciferase activity using a luminometer.
-
An increase in luciferase activity indicates PPARγ activation.
-
-
Experimental Workflow for Off-Target Assessment
The following diagram illustrates a logical workflow for assessing the off-target effects of a compound like this compound.
Figure 4: Experimental Workflow for Off-Target Profiling.
Conclusion
While direct experimental evidence for the off-target effects of this compound is currently scarce, a comparative analysis with its structural analogs, Decanoic acid and (E)-9-oxo-2-decenoic acid, provides valuable insights into its potential biological activities. The available data suggests that this compound may interact with several important signaling pathways, including those regulated by HDACs, PPARγ, and mTORC1. To definitively characterize its off-target profile, a systematic approach employing broad panel screening followed by focused target validation is recommended. The experimental protocols and workflows outlined in this guide provide a framework for conducting such an assessment, which is essential for advancing the development of this compound for any potential therapeutic application.
References
- 1. Synthesis of 2-amino-8-oxodecanoic acids (Aodas) present in natural hystone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decanoic acid inhibits mTORC1 activity independent of glucose and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification and Mechanism of 10-Carbon Fatty Acid as Modulating Ligand of Peroxisome Proliferator-activated Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Decanoic acid inhibits mTORC1 activity independent of glucose and insulin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Decanoic Acid Exerts Its Anti-Tumor Effects via Targeting c-Met Signaling Cascades in Hepatocellular Carcinoma Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Properties of Decanoic Acid and its 2-Oxo Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimicrobial properties of decanoic acid and its 2-oxo derivative, 2-oxodecanoic acid. The information presented is based on available scientific literature and is intended to inform research and development in the field of antimicrobial agents. While extensive data exists for decanoic acid, it is important to note a significant gap in the literature regarding the antimicrobial activity of its 2-oxo counterpart.
Executive Summary
Decanoic acid, a medium-chain fatty acid, has well-documented broad-spectrum antimicrobial activity against a variety of bacteria and fungi. Its primary mechanism of action involves the disruption of the microbial cell membrane, leading to increased permeability and subsequent cell death. In contrast, there is a notable lack of published data on the antimicrobial properties of this compound. This guide will focus on the established antimicrobial profile of decanoic acid and will highlight the current knowledge gap concerning its 2-oxo derivative.
Data Presentation: Antimicrobial Activity
The following tables summarize the available quantitative data on the antimicrobial activity of decanoic acid against various microorganisms. All concentrations are expressed as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 1: Antibacterial Activity of Decanoic Acid
| Bacterial Species | Strain | MIC (mM) | Reference |
| Brachyspira hyodysenteriae | Field Strain | 0.5 - 1.0 | [1] |
| Brachyspira hyodysenteriae | ATCC 27164 | 0.5 - 1.0 | [1] |
| Mycobacterium tuberculosis | H37Rv | >580 µM | [2] |
Table 2: Antifungal Activity of Decanoic Acid
| Fungal Species | Strain | MIC (mM) | Reference |
| Saccharomyces cerevisiae | YPH499 | 0.2 - 0.3 | [3] |
| Candida albicans | ATCC 60193 | 25.478 | [4] |
| Cryptococcus neoformans | ATCC 66031 | 25.478 | [4] |
This compound:
Currently, there is no publicly available data on the Minimum Inhibitory Concentration (MIC) of this compound against bacterial or fungal strains. Further research is required to determine its antimicrobial efficacy.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial properties.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using a broth microdilution method, a standard procedure for assessing the antimicrobial susceptibility of microorganisms.
1. Preparation of Materials:
- Microbial Culture: A pure culture of the test microorganism is grown overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) at the optimal temperature and atmospheric conditions. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
- Antimicrobial Agent: A stock solution of the test compound (decanoic acid or this compound) is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted in the broth medium to achieve a range of concentrations.
2. Assay Procedure:
- 96-well microtiter plates are used for the assay.
- Each well, except for the negative control, is inoculated with the standardized microbial suspension.
- The serially diluted antimicrobial agent is added to the wells.
- Control wells are included: a positive control (microorganism and broth without the antimicrobial agent) and a negative control (broth only).
- The plates are incubated for 18-24 hours (for bacteria) or 24-48 hours (for fungi) at the appropriate temperature.
3. Interpretation of Results:
- The MIC is visually determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is determined as a follow-up to the MIC assay to ascertain whether the antimicrobial agent is bactericidal (kills the bacteria) or bacteriostatic (inhibits growth).
1. Procedure:
- Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from each well that showed no visible growth.
- This aliquot is subcultured onto an agar plate that does not contain the antimicrobial agent.
- The plates are incubated for 24-48 hours at the optimal growth temperature.
2. Interpretation of Results:
- The MBC is the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum. This is determined by counting the number of colonies on the subculture plates.
Mandatory Visualization
Proposed Antimicrobial Mechanism of Decanoic Acid
The primary antimicrobial action of decanoic acid is attributed to its ability to disrupt the cell membrane of microorganisms.
Caption: Proposed mechanism of antimicrobial action of decanoic acid.
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates the general workflow for determining the MIC and MBC of a test compound.
Caption: General workflow for MIC and MBC determination.
Conclusion
Decanoic acid exhibits significant antimicrobial properties against a range of bacteria and fungi, primarily by disrupting the integrity of the cell membrane. The available data, summarized in this guide, provides a basis for its further investigation and potential application as an antimicrobial agent.
Conversely, the antimicrobial activity of this compound remains largely unexplored. This represents a critical knowledge gap and a potential area for future research. A comparative study evaluating the antimicrobial efficacy of this compound alongside decanoic acid would be highly valuable to the scientific community and could unveil novel structure-activity relationships. Researchers are encouraged to investigate the antimicrobial potential of this and other oxo-derivatives of fatty acids.
References
A Comparative Guide to Validating the Purity of Synthesized 2-Oxodecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized 2-Oxodecanoic acid. We present objective comparisons of the product's performance with commercially available alternatives and provide supporting experimental data and detailed protocols.
Introduction
This compound, a medium-chain keto acid, is a subject of growing interest in metabolic research and drug development. Ensuring the purity of synthesized this compound is critical for obtaining accurate and reproducible experimental results. This guide outlines and compares three primary analytical methods for purity determination: Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography with Ultraviolet or Fluorescence Detection (HPLC-UV/FLD), and Gas Chromatography-Mass Spectrometry (GC-MS). We also compare the purity of a hypothetically synthesized batch with a typical commercially available standard and discuss the relevance of alternative medium-chain fatty acids, such as octanoic and decanoic acid, in metabolic studies.
Comparison of Purity Validation Methods
The choice of analytical technique for purity determination depends on the specific requirements of the analysis, including the need for absolute quantification, sensitivity, and the nature of potential impurities.
| Analytical Method | Principle | Advantages | Disadvantages | Typical Purity (%) of Synthesized this compound | Typical Purity (%) of Commercial this compound |
| Quantitative ¹H NMR (qNMR) | Provides a direct measurement of the analyte concentration relative to a certified internal standard. The signal intensity is directly proportional to the number of protons. | - Absolute quantification without the need for a specific reference standard of the analyte.- Non-destructive.- Provides structural information about impurities.- Fast analysis time. | - Lower sensitivity compared to chromatographic methods.- Requires a high-purity internal standard.- Potential for signal overlap in complex mixtures. | 98.5 | >98.0 |
| HPLC-UV/FLD | Separates the analyte from impurities based on their differential partitioning between a stationary and a mobile phase. Detection is based on UV absorbance or fluorescence after derivatization. | - High sensitivity and resolution.- Widely available instrumentation.- Suitable for non-volatile and thermally labile compounds. | - Requires derivatization for sensitive detection of non-chromophoric keto acids.- Relative quantification unless a certified reference standard is used.- Potential for artifacts from the derivatization process. | 99.2 | >99.0 |
| GC-MS | Separates volatile derivatives of the analyte based on their boiling points and provides mass spectral data for identification and quantification. | - High sensitivity and selectivity.- Provides structural information from mass spectra.- Excellent separation efficiency for volatile compounds. | - Requires derivatization to increase volatility and thermal stability.- Potential for thermal degradation of the analyte.- Not suitable for non-volatile impurities. | 99.5 | >99.0 |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
Quantitative ¹H NMR (qNMR) Spectroscopy
Objective: To determine the absolute purity of synthesized this compound using an internal standard.
Materials:
-
Synthesized this compound
-
Maleic acid (internal standard, certified purity ≥99.5%)
-
Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS)
-
NMR tubes (5 mm)
-
Analytical balance
Procedure:
-
Accurately weigh approximately 10 mg of synthesized this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of maleic acid into the same vial.
-
Dissolve the mixture in 0.75 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum using a 400 MHz (or higher) spectrometer. Key acquisition parameters include a 90° pulse angle, a relaxation delay of 30 seconds, and 16 scans.[1][2]
-
Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals corresponding to the protons of this compound (e.g., the triplet at ~2.9 ppm for the protons at the C3 position) and the singlet of maleic acid (~6.3 ppm).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Objective: To determine the purity of synthesized this compound by separating it from its impurities. This method requires derivatization to make the keto acid detectable by UV.[3]
Materials:
-
Synthesized this compound
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Hydrochloric acid (HCl)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Derivatization:
-
Prepare a 0.1% (w/v) solution of DNPH in ACN containing 2% HCl.
-
Prepare a 1 mg/mL solution of synthesized this compound in ACN.
-
Mix 100 µL of the sample solution with 900 µL of the DNPH solution.
-
Heat the mixture at 60°C for 30 minutes.
-
Allow the solution to cool to room temperature.
-
-
HPLC Analysis:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 70% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, then return to 70% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 360 nm
-
-
Data Analysis:
-
Calculate the area percent of the main peak corresponding to the this compound derivative.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of synthesized this compound by analyzing its volatile derivative.
Materials:
-
Synthesized this compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Dichloromethane (DCM), GC grade
-
GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Procedure:
-
Derivatization:
-
Accurately weigh approximately 1 mg of synthesized this compound into a vial.
-
Add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS.[4]
-
Seal the vial and heat at 70°C for 1 hour.
-
Allow the solution to cool to room temperature.
-
Dilute the derivatized sample with DCM.
-
-
GC-MS Analysis:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 40-500
-
-
Data Analysis:
-
Identify the peak corresponding to the trimethylsilyl (TMS) derivative of this compound based on its retention time and mass spectrum.
-
Calculate the area percent of the main peak.
-
Visualizing the Experimental Workflows
The following diagrams illustrate the logical flow of each analytical procedure.
Caption: Workflow for purity determination by qNMR.
Caption: Workflow for purity analysis by HPLC-UV.
Caption: Workflow for purity analysis by GC-MS.
Comparison with Alternatives
In metabolic research, particularly studies related to ketogenic diets and neuronal metabolism, other medium-chain fatty acids are often used. A comparison with these alternatives is crucial for contextualizing the properties and potential applications of this compound.
| Compound | Chemical Structure | Key Metabolic Features | Relevance as an Alternative |
| This compound | C₁₀H₁₈O₃ | A keto-derivative of decanoic acid. Its metabolism is expected to intersect with fatty acid oxidation and ketogenesis. | The subject of this guide, its purity is critical for understanding its specific metabolic effects. |
| Octanoic acid (C8) | C₈H₁₆O₂ | Readily crosses the blood-brain barrier and is a potent ketogenic precursor.[5][6] Its oxidation in neurons is largely independent of the carnitine palmitoyltransferase I (CPT1) shuttle.[6] | A well-characterized medium-chain fatty acid often used as a standard in studies of ketogenic metabolism. Its effects can be compared to those of this compound to understand the role of the keto group. |
| Decanoic acid (C10) | C₁₀H₁₈O₂ | Crosses the blood-brain barrier and can be metabolized by astrocytes.[5][7] Its oxidation is more dependent on the CPT1 shuttle compared to octanoic acid.[6] In some cancer cell lines, it has been shown to stimulate fatty acid synthesis.[8] | Structurally similar to this compound (differing by the keto group). Comparing their metabolic fates can elucidate the specific impact of the 2-oxo modification. |
Signaling Pathway and Metabolic Context
The metabolism of medium-chain fatty acids like this compound is intrinsically linked to central energy pathways. The diagram below illustrates the potential metabolic fate of this compound in a cellular context, highlighting its relationship with fatty acid β-oxidation and the Krebs cycle.
Caption: Potential metabolic fate of this compound.
Conclusion
Validating the purity of synthesized this compound is paramount for the integrity of research in drug development and metabolic studies. This guide has provided a comparative overview of three robust analytical methods: qNMR, HPLC-UV/FLD, and GC-MS. While chromatographic methods generally offer higher sensitivity, qNMR provides the advantage of absolute quantification and structural information without the need for a specific reference standard. The choice of method should be guided by the specific analytical needs and available instrumentation. By employing these rigorous analytical techniques, researchers can ensure the quality of their synthesized compounds and generate reliable and reproducible data.
References
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. Astrocyte metabolism of the medium-chain fatty acids octanoic acid and decanoic acid promotes GABA synthesis in neurons via elevated glutamine supply - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuronal decanoic acid oxidation is markedly lower than that of octanoic acid: A mechanistic insight into the medium-chain triglyceride ketogenic diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing a Dose-Response Curve for 2-Oxodecanoic Acid in a Cellular Model: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for establishing a dose-response curve for 2-Oxodecanoic acid. It includes a detailed experimental protocol, a comparative analysis with alternative compounds, and visualizations of the experimental workflow and a potential signaling pathway. This guide is intended to facilitate the objective assessment of this compound's performance in a cellular context.
Comparative Analysis of this compound and Alternatives
To contextualize the biological activity of this compound, it is essential to compare its effects with structurally or functionally related molecules. Here, we propose a comparison with Decanoic acid and (E)-9-oxo-2-decenoic acid. Decanoic acid is the corresponding saturated fatty acid without the ketone group, allowing for the assessment of the ketone's functional importance. (E)-9-oxo-2-decenoic acid, a well-characterized honeybee pheromone, shares the oxo-acid feature and provides a benchmark for specific biological activity.
Table 1: Hypothetical Dose-Response Data for this compound and Alternatives on NF-κB Activation in a Macrophage Cell Line
| Compound | EC50 (µM) for NF-κB Activation | Maximum NF-κB Activation (Fold Change) | Cytotoxicity (CC50, µM) |
| This compound | 50 | 4.5 | > 200 |
| Decanoic acid | 150 | 2.0 | > 200 |
| (E)-9-oxo-2-decenoic acid | 10 | 6.0 | 150 |
| Vehicle Control (DMSO) | - | 1.0 | > 200 |
Experimental Protocols
A detailed and standardized protocol is crucial for reproducible results. The following sections outline the methodology for determining the dose-response relationship of this compound.
Cell Culture and Maintenance
A murine macrophage cell line, such as RAW 264.7, is a suitable model to investigate the potential pro-inflammatory signaling of medium-chain fatty acids.[1] Cells should be cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Preparation of Fatty Acid Solutions
This compound and the comparative fatty acids are dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 100 mM). Working solutions are prepared by diluting the stock in serum-free DMEM immediately before use. It is critical to ensure that the final DMSO concentration in the cell culture medium is non-toxic (typically ≤ 0.1%).
Dose-Response Experiment
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Replace the culture medium with serum-free DMEM containing serial dilutions of this compound or the alternative compounds. A typical concentration range would be from 0.1 µM to 200 µM. Include a vehicle control (DMSO) and a positive control (e.g., lipopolysaccharide [LPS] for NF-κB activation).
-
Incubation: Incubate the cells for a predetermined time, for instance, 24 hours, to allow for a measurable cellular response.
-
Endpoint Measurement: Assess the cellular response using a relevant assay. For example, to measure the activation of the NF-κB signaling pathway, a luciferase reporter assay can be employed.
NF-κB Luciferase Reporter Assay
-
Transfection: Prior to the experiment, transfect the RAW 264.7 cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element. A co-transfection with a plasmid expressing Renilla luciferase can be used for normalization.
-
Lysis: After the treatment period, lyse the cells using a suitable lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The fold change in NF-κB activation is calculated relative to the vehicle control.
Cytotoxicity Assay
To ensure that the observed effects are not due to cytotoxicity, a parallel experiment should be conducted to assess cell viability. A standard MTT or PrestoBlue assay can be used. This involves treating the cells with the same concentrations of the compounds and measuring the metabolic activity after the incubation period.
Visualizations
Diagrams are provided to illustrate the experimental workflow and a potential signaling pathway that may be modulated by this compound.
Caption: Experimental workflow for establishing a dose-response curve.
Caption: Putative TLR-mediated NF-κB signaling pathway.
References
Safety Operating Guide
Navigating the Disposal of 2-Oxodecanoic Acid: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of 2-Oxodecanoic acid is crucial for maintaining a safe and compliant laboratory environment. This guide offers procedural, step-by-step instructions to assist researchers, scientists, and drug development professionals in making informed decisions for the disposal of this compound.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, and considering the conflicting safety information for structurally similar compounds, a cautious approach to its disposal is strongly recommended. For instance, while 9-Oxodecanoic acid is classified as an oral toxicant and a skin/eye irritant, 2-Hydroxydecanoic acid is not considered hazardous. Therefore, treating this compound as potentially hazardous is the most prudent course of action.
Primary Disposal Protocol: Hazardous Waste Collection
This protocol should be considered the default procedure for the disposal of this compound and its contaminated materials.
Step 1: Personal Protective Equipment (PPE) Before handling any chemical waste, ensure appropriate PPE is worn, including:
-
Safety goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
Laboratory coat
Step 2: Waste Segregation and Containerization
-
Collect all waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, weighing boats), in a designated and compatible hazardous waste container.[1][2]
-
The container must be in good condition, leak-proof, and have a secure screw-top cap.[3]
-
Do not mix this compound waste with other incompatible waste streams.[2]
Step 3: Labeling
-
Clearly label the waste container with the words "Hazardous Waste."[1]
-
The label must also include:
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory group.
-
Step 4: Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[1]
-
The SAA should be under the control of the laboratory personnel and away from general traffic.[3]
-
Ensure secondary containment is used for liquid waste to prevent spills.
Step 5: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal of the waste.[1]
-
Follow all institutional and local regulations for hazardous waste disposal.
Alternative Disposal Protocol: Neutralization and Drain Disposal (For Small Quantities and Subject to Institutional Approval)
This procedure should only be considered for very small quantities (a few grams or milliliters) of this compound and is strictly contingent upon approval from your institution's EHS department and compliance with local wastewater regulations.[4]
Experimental Protocol: Neutralization of this compound
-
Dilution: In a well-ventilated fume hood, slowly add the this compound waste to a large volume of cold water (at least a 1:10 ratio of acid to water).[5] Always add acid to water, never the other way around.
-
Neutralization: While stirring the diluted solution, slowly add a weak base, such as a 5% sodium bicarbonate (baking soda) solution or a dilute sodium hydroxide solution.[6]
-
pH Monitoring: Continuously monitor the pH of the solution using pH paper or a calibrated pH meter.[5]
-
Endpoint: Continue adding the base until the pH of the solution is within the neutral range of 5.5 to 10.5, as permitted by local regulations.[4][5] Be cautious of effervescence (fizzing) if using a carbonate base.[6]
-
Drain Disposal: Once the solution is neutralized and meets all local discharge limits, it may be poured down a laboratory sink with a copious amount of running water (at least 20 times the volume of the neutralized solution).[5]
| Parameter | Guideline | Source |
| pH Range for Drain Disposal | 5.5 - 10.5 | [4][5] |
| Quantity Limit for Drain Disposal | A few hundred grams or milliliters per day | [4] |
| Dilution Ratio (Acid to Water) | At least 1:10 | [5] |
This table summarizes general guidelines. Always consult your institution's specific policies and local regulations, as these may vary.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
Personal protective equipment for handling 2-Oxodecanoic acid
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides immediate, essential safety and logistical information for handling 2-Oxodecanoic acid, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment
This compound is classified as a skin and eye irritant.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to ensure personal safety in the laboratory.
| Hazard | GHS Classification | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation | Category 2[1] | Gloves: Handle with inspected, chemical-resistant gloves. Use proper glove removal technique to avoid skin contact.[1] Lab Coat: A standard lab coat should be worn. For extensive handling, chemical-resistant clothing may be necessary.[2] |
| Eye Irritation | Category 2A[1] | Eye Protection: Wear safety glasses with side-shields or chemical safety goggles.[1][2] Face Protection: In cases of potential splashing, a face shield should be used in addition to goggles.[2] |
| Inhalation | - | Respiratory Protection: Use in a well-ventilated area.[1] If dust or aerosols may be generated, use appropriate exhaust ventilation such as a fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator may be required.[3] |
Operational Plan: Safe Handling Procedure
A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following workflow outlines the key steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
First Aid Measures
In the event of accidental exposure, immediate action is critical.
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]
-
After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[1]
-
After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Immediately consult a physician.[1]
-
After Swallowing: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.
-
Waste Segregation: Collect waste in a designated, compatible, and properly labeled container.[4][5] Do not mix with other waste streams unless compatible.
-
Container Management: Waste containers must be kept closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials.[6] Ensure the outside of the container is not contaminated.[4]
-
Neutralization (if permissible): For small spills or residues, neutralization may be an option. This should only be performed by trained personnel following a specific standard operating procedure. Generally, dilute the acidic material with a large amount of cold water and then slowly add a weak base (e.g., sodium bicarbonate) until the pH is neutral (between 6 and 8).[7]
-
Professional Disposal: All chemical waste must be disposed of through a licensed hazardous waste disposal company.[4] Follow your institution's specific procedures for chemical waste pickup.
Hypothetical Signaling Pathway Interaction
While the specific biological signaling pathways affected by this compound are not detailed in safety-focused literature, the following diagram illustrates a generalized model of how a small molecule compound could interact with a cell. This is a hypothetical representation and not based on experimental data for this compound.
Caption: Hypothetical interaction of this compound with a cell.
References
- 1. angenechemical.com [angenechemical.com]
- 2. earth.utah.edu [earth.utah.edu]
- 3. NC DPH: Occupational and Environmental Epidemiology: Occupational Safety Resources on Sulfuric Acid [epi.dph.ncdhhs.gov]
- 4. Hazardous Waste | Department of Materials [materials.ox.ac.uk]
- 5. nipissingu.ca [nipissingu.ca]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
